molecular formula C25H32Br2Cl2N2O3 B610754 SD-1029

SD-1029

Número de catálogo: B610754
Peso molecular: 639.2 g/mol
Clave InChI: INKLAKXQHDQKKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SD-1029 is a Janus kinase 2 (JAK2) inhibitor. It inhibits autophosphorylation of recombinant JAK2 when used at concentrations of 30 and 100 μM and decreases levels of phosphorylated JAK2, but not JAK1 or Src, in MDA-MB-468 and paclitaxel-resistant OVCAR8TR cells when used at a concentration of 10 μM. This compound (10 μM) decreases levels of phosphorylated STAT3 in MDA-MB-468, MDA-BM-435, OVCAR8TR, and SKOV3TR cells and inhibits IL-6-induced nuclear translocation of STAT3 in BHK-21 and U2OS cells. It decreases the viability of and increases levels of cleaved caspase-3 in SNU-387, SNU-398, HepG2, and Huh7 hepatocellular carcinoma cells when used at a concentration of 10 μM. This compound (100 and 1,000 nM) inhibits hepatitis A virus replication in GL37 cells.>This compound is a cell-permeable selective JAK2 inhibitor.

Propiedades

IUPAC Name

9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30Cl2N2O3.2BrH/c1-28(2)12-15-6-9-19-22(24(15)30)21(14-5-8-17(26)18(27)11-14)23-20(32-19)10-7-16(25(23)31)13-29(3)4;;/h5,8,11,15-16,21H,6-7,9-10,12-13H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLAKXQHDQKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC2=C(C1=O)C(C3=C(O2)CCC(C3=O)CN(C)C)C4=CC(=C(C=C4)Cl)Cl.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32Br2Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the origin of the RMR-1029 anthrax strain?

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the RMR-1029 Bacillus anthracis strain reveals its origin as a specific, laboratory-contained stock rather than a naturally occurring variant. This particular strain gained significant attention due to its central role in the investigation of the 2001 anthrax attacks in the United States.

The Origin and Composition of RMR-1029

The RMR-1029 spore batch was a highly concentrated and purified preparation of the Ames strain of Bacillus anthracis.[1] It was created and maintained at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) in Fort Detrick, Maryland.[2][3] The creation of this specific batch is attributed to Dr. Bruce Ivins, who was the sole creator and custodian of the flask labeled RMR-1029.[3][4]

The RMR-1029 batch was produced in 1997 and was not a single culture but a "conglomeration" of multiple spore production runs.[1][3] Specifically, it was a mixture of spores from 13 production runs conducted at Dugway Proving Ground in Utah, combined with an additional 22 production runs performed at USAMRIID.[1] This pooling of different batches was intended to create a large, standardized reagent for use in vaccine challenge experiments.[5][6]

The Ames strain itself is a particularly virulent strain of Bacillus anthracis that was first isolated from a dead cow in Texas in 1981. It subsequently became a standard strain for research in U.S. government laboratories.

Role in the 2001 Amerithrax Investigation

The investigation involved collecting and analyzing over 1,000 samples of the Ames strain from various laboratories to create a repository for comparison.[4] Out of all the samples, only a small number were found to contain the specific genetic mutations that matched the attack spores, and these all traced back to the RMR-1029 batch.[4][5]

Quantitative Data: Genetic Signatures

Genetic Marker TypeDescriptionPresence in RMR-1029Presence in Attack Spores
Morphological VariantsAtypical colony morphologies observed after culturing on agar plates.YesYes
Specific Genetic MutationsFour specific single nucleotide polymorphisms (SNPs) identified through sequencing.YesYes

Experimental Protocols

While the precise, detailed protocol for the creation of the RMR-1029 batch is not publicly available, the general methodology for producing Bacillus anthracis spores for research purposes involves the following steps:

  • Inoculation: A seed culture of the Ames strain of Bacillus anthracis is used to inoculate a suitable growth medium.

  • Incubation: The culture is grown under specific conditions of temperature, aeration, and humidity to encourage vegetative cell growth.

  • Sporulation: The conditions are then altered to induce the bacteria to form endospores. This is often achieved by nutrient limitation or other environmental stressors.

  • Harvesting: The spores are harvested from the culture medium, typically through centrifugation.

  • Purification: The harvested spores are purified to remove vegetative cell debris and other impurities. This may involve multiple washing steps and density gradient centrifugation.

  • Quantification and Storage: The final purified spore preparation is quantified to determine the concentration of spores and stored under appropriate conditions to maintain viability.

The RMR-1029 batch was a pooled mixture from numerous individual production runs following these general steps.

Visualizations

Experimental Workflow: Identification of RMR-1029 as the Parent Strain

G cluster_0 Initial Investigation cluster_1 Genetic Analysis cluster_2 Repository Comparison cluster_3 Conclusion A Anthrax letters recovered B Spores identified as Ames strain A->B C Discovery of unique morphological variants in attack samples B->C D Development of assays for specific genetic mutations C->D F Screening of repository samples for genetic markers D->F E Collection of over 1,000 Ames strain samples from various labs E->F G Genetic markers in attack spores traced back to a small number of samples F->G H All matching samples linked to RMR-1029 flask at USAMRIID G->H I RMR-1029 identified as parent material H->I

Caption: Investigative workflow leading to the identification of RMR-1029.

Logical Relationship: Composition of RMR-1029

G cluster_dugway Dugway Proving Ground cluster_usamriid USAMRIID RMR1029 RMR-1029 Spore Batch D1 Production Run 1 D1->RMR1029 Pooled D2 ... D2->RMR1029 Pooled D13 Production Run 13 D13->RMR1029 Pooled U1 Production Run 1 U1->RMR1029 Pooled U2 ... U2->RMR1029 Pooled U22 Production Run 22 U22->RMR1029 Pooled

Caption: Composition of the RMR-1029 spore batch.

It is important to note that the request for diagrams of signaling pathways is not directly applicable to the origin of a bacterial strain. The origin of RMR-1029 is a matter of its physical creation and genetic makeup, not biological signaling. However, the virulence of Bacillus anthracis itself is mediated by complex signaling pathways that are activated upon infection of a host. These pathways are a subject of extensive research in the field of infectious disease and are distinct from the provenance of this particular laboratory stock.

References

The Ames Strain and RMR-1029: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ames strain of Bacillus anthracis holds a significant and notorious place in the history of microbiology and biodefense. Its high virulence has made it a strain of interest for vaccine development and, tragically, the weapon of choice in the 2001 anthrax attacks in the United States.[1][2][3] This guide provides an in-depth technical overview of the history of the Ames strain, with a specific focus on the RMR-1029 spore preparation, which was identified as the parent material for the anthrax used in the attacks.[4][5]

History of the Ames Strain

The Ames strain was first isolated in 1981 from a dead 14-month-old Beefmaster heifer in Sarita, Texas.[6] The name "Ames" was mistakenly attributed to the strain due to a labeling error at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID), where it was sent for analysis; the return address on the package was the USDA's National Veterinary Services Laboratories in Ames, Iowa.[6]

Due to its pronounced virulence, the Ames strain became a standard for research in the United States, particularly for the development and testing of anthrax vaccines and therapeutics.[6] Its use in research began in the 1980s, following the cessation of the U.S. biological warfare program and the destruction of weaponized stocks of other strains like Vollum 1B.[6] The strain's notoriety escalated dramatically in October 2001 when it was identified as the agent used in a series of bioterrorist attacks.[1][2][3]

The Virulence of the Ames Strain

The exceptional virulence of the Ames strain is primarily attributed to two large plasmids: pXO1 and pXO2.[6] Strains lacking either of these plasmids are generally considered attenuated.[6]

  • pXO1 Plasmid: This plasmid, approximately 181.6 kb in size, carries the genes encoding the three protein components of the anthrax toxin:

    • Protective Antigen (PA): Binds to receptors on host cells, forming a prepore that allows the entry of the other two toxin components.

    • Lethal Factor (LF): A zinc-dependent metalloprotease that cleaves mitogen-activated protein kinase kinases (MAPKKs), disrupting cell signaling pathways and leading to cell death.

    • Edema Factor (EF): A calmodulin-dependent adenylate cyclase that increases intracellular cyclic AMP (cAMP) levels, causing edema.[7][8]

  • pXO2 Plasmid: This plasmid, approximately 96.2 kb in size, contains the genes responsible for the synthesis of a poly-γ-D-glutamic acid capsule.[9] This capsule protects the bacterium from phagocytosis by the host's immune cells, allowing it to proliferate and establish a systemic infection.[6]

Studies have shown that the Ames strain's pXO2 plasmid, in particular, contributes significantly to its high virulence, even in the absence of the pXO1 plasmid in mouse models.[6]

Quantitative Data on Ames Strain Virulence

The following table summarizes key quantitative data related to the virulence of the Ames strain.

ParameterValueHost ModelReference
LD50 (Subcutaneous) 1.34 log10 CFUBALB/c mice[10]
LD50 (Subcutaneous) 1.56 log10 CFUC57BL mice[10]
pXO1 Plasmid Size ~181.6 kb-[9]
pXO2 Plasmid Size ~96.2 kb-[9]
Average pXO1 Copy Number 3.86B. anthracis strains[8]
Average pXO2 Copy Number 2.29B. anthracis strains[8]

RMR-1029: A Critical Reagent

RMR-1029 was the designation for a specific, large batch of highly purified and concentrated Bacillus anthracis Ames strain spores maintained at USAMRIID.[4] This preparation was intended for use in vaccine challenge studies, providing a consistent and well-characterized stock of virulent spores for evaluating the efficacy of new anthrax vaccines.[11]

It is important to note that RMR-1029 was not a single, clonal population of spores. Instead, it was a "conglomeration of 13 production runs of spores by Dugway, for USAMRIID, and an additional 22 production runs of spore preparations at USAMRIID that were all pooled in this mixture". This pooling of different production runs likely contributed to the presence of minor genetic variants within the RMR-1029 stock.[12]

Experimental Protocols

While the specific production protocols for the RMR-1029 spore batch are not publicly available, this section outlines the general methodologies for Bacillus anthracis spore production for vaccine studies and the key forensic techniques used to analyze the RMR-1029 material.

Representative Protocol for Bacillus anthracis Spore Production

This protocol is a generalized representation based on publicly available methods for producing B. anthracis spores for research and vaccine challenge studies.

  • Strain Selection and Seed Culture Preparation: A well-characterized, virulent strain of Bacillus anthracis, such as the Ames strain, is selected. A seed culture is prepared by inoculating a suitable broth medium (e.g., Nutrient Broth) and incubating at 37°C until the culture reaches the late logarithmic phase of growth.[13]

  • Inoculation of Sporulation Medium: The seed culture is used to inoculate a solid sporulation medium, such as Casein Digest Agar, in Roux flasks.[14] The flasks are incubated at 37°C for an extended period (e.g., 72 hours or longer) to induce sporulation.[13]

  • Harvesting and Purification of Spores: The spores are harvested from the solid medium by washing with sterile distilled water. The resulting spore suspension is then purified to remove vegetative cells and debris. This can be achieved through repeated centrifugation and washing steps.

  • Quantification and Storage: The concentration of viable spores in the purified suspension is determined by plating serial dilutions and counting colony-forming units (CFU). The purified spore suspension is then stored under appropriate conditions (e.g., at 4°C or freeze-dried) to maintain viability.[14]

Forensic Experimental Protocols for the Analysis of RMR-1029

The Amerithrax investigation employed cutting-edge microbial forensic techniques to link the anthrax from the letters to the RMR-1029 flask.

MLVA is a method used to genotype bacterial strains by analyzing the number of tandemly repeated DNA sequences at multiple specific loci in the genome.

  • DNA Extraction: High-quality genomic DNA is extracted from the B. anthracis samples.

  • PCR Amplification: Polymerase Chain Reaction (PCR) is used to amplify the specific VNTR loci using fluorescently labeled primers.[10][15]

  • Fragment Analysis: The size of the fluorescently labeled PCR products is determined using capillary electrophoresis on an automated DNA sequencer.[10][15]

  • Genotype Determination: The number of repeats at each locus is calculated based on the size of the amplified fragments, creating a unique genetic profile or genotype for the strain.[6][10][15]

WGS provides the complete DNA sequence of an organism's genome, allowing for the identification of subtle genetic variations.

  • Library Preparation: Genomic DNA is fragmented, and sequencing adapters are ligated to the ends of the fragments to create a sequencing library.

  • High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).[16][17]

  • Genome Assembly and Annotation: The short sequence reads are assembled into a complete or near-complete genome sequence. Genes and other genomic features are then identified and annotated.[16]

  • Comparative Analysis: The genome sequence of the evidence sample is compared to the sequences of known strains (e.g., from a reference collection) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic differences that can establish a link between samples.[16][18] In the Amerithrax investigation, this analysis identified four distinct mutations in the letter material that were also present in the RMR-1029 flask.[4]

Visualizations

Virulence Factors of Bacillus anthracis Ames Strain

G Virulence Factors of Bacillus anthracis Ames Strain cluster_pXO1 pXO1 Plasmid cluster_pXO2 pXO2 Plasmid cluster_host Host Cell Interaction pagA pagA gene PA Protective Antigen (PA) pagA->PA lef lef gene LF Lethal Factor (LF) lef->LF cya cya gene EF Edema Factor (EF) cya->EF receptor Host Cell Receptor PA->receptor Binds to mapkk MAPKK LF->mapkk Cleaves atp ATP EF->atp Converts cap_genes cap genes (capA, B, C) capsule Poly-γ-D-glutamic Acid Capsule cap_genes->capsule phagocytosis Phagocytosis capsule->phagocytosis Inhibits receptor->LF Mediates entry of receptor->EF Mediates entry of cell_death Cell Death mapkk->cell_death camp cAMP atp->camp edema Edema camp->edema evasion Evasion of Phagocytosis phagocytosis->evasion

Caption: Key virulence factors of B. anthracis encoded by plasmids pXO1 and pXO2.

Logical Workflow of the Amerithrax Forensic Investigation

G Logical Workflow of the Amerithrax Forensic Investigation cluster_evidence Evidence Analysis cluster_forensics Forensic Techniques cluster_investigation Investigation and Conclusion letters Anthrax Letters spores B. anthracis Spores letters->spores ames_id Identified as Ames Strain spores->ames_id variants Discovery of Morphological Variants spores->variants mlva MLVA ames_id->mlva wgs Whole-Genome Sequencing variants->wgs mutations Identification of 4 Key Mutations wgs->mutations repository FBI Repository of Ames Strains mutations->repository Screened against rmr1029 Flask RMR-1029 repository->rmr1029 match Mutations Match RMR-1029 rmr1029->match conclusion RMR-1029 Identified as Parent Material match->conclusion

Caption: Simplified workflow of the forensic investigation linking the anthrax letters to RMR-1029.

Conclusion

The history of the Ames strain and the RMR-1029 spore preparation is a compelling case study in the dual nature of microbiological research. While the Ames strain has been instrumental in advancing our understanding of Bacillus anthracis pathogenesis and in the development of life-saving vaccines, its use in the 2001 anthrax attacks underscores the significant security challenges associated with highly virulent pathogens. The subsequent Amerithrax investigation pushed the boundaries of microbial forensics, demonstrating the power of genomics in tracing the origin of a biological weapon. For researchers and drug development professionals, a thorough understanding of the history and characteristics of the Ames strain, including the forensic investigation of RMR-1029, provides critical context for contemporary biodefense research and the development of medical countermeasures against anthrax.

References

RMR-1029 Bacillus anthracis genetic characteristics

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Genetic Characteristics of Bacillus anthracis

Introduction

Bacillus anthracis is a Gram-positive, rod-shaped bacterium that is the causative agent of anthrax. Its pathogenicity is largely attributable to specific genetic elements, particularly two large virulence plasmids, pXO1 and pXO2. This guide provides a detailed overview of the core genetic characteristics of Bac. anthracis, with a focus on its genomic structure, key virulence factors, and the methodologies used for its characterization. While the specific designation "RMR-1029" does not correspond to a publicly documented strain, the information presented here is foundational for the genetic analysis of any Bac. anthracis isolate.

Genomic Architecture

The genome of Bacillus anthracis consists of a single circular chromosome and, in virulent strains, the two plasmids pXO1 and pXO2. The chromosome is highly similar to that of its close relatives, Bacillus cereus and Bacillus thuringiensis, with the primary distinction being the presence of the virulence plasmids in B. anthracis.

Data Presentation: Genomic Features

The following table summarizes the key quantitative data associated with the Bacillus anthracis genome.

Genomic ElementSize (bp)Number of Open Reading Frames (ORFs)Key Virulence Genes
Chromosome~5,227,293~5,508plcR (inactive), various metabolic genes
pXO1 Plasmid~181,654~202pagA, lef, cya, atxA
pXO2 Plasmid~96,231~111capB, capC, capA, capD, acpA, acpB

Virulence Plasmids: The Genetic Basis of Pathogenicity

The virulence of Bacillus anthracis is critically dependent on the presence of two plasmids, pXO1 and pXO2. Strains lacking either plasmid are significantly attenuated or avirulent.

  • pXO1 Plasmid: This plasmid carries the genes encoding the three components of the anthrax toxin: protective antigen (PA, encoded by pagA), lethal factor (LF, encoded by lef), and edema factor (EF, encoded by cya). It also carries the atxA gene, a key transcriptional regulator that controls the expression of the toxin genes.

  • pXO2 Plasmid: This plasmid contains the genes necessary for the synthesis of a poly-γ-D-glutamic acid capsule, which protects the bacterium from phagocytosis by the host's immune cells. The key genes involved are capB, capC, and capA (often referred to as the capBCA operon).

Mandatory Visualization: Genetic Makeup of Bacillus anthracis

G cluster_B_anthracis Bacillus anthracis cluster_pXO1 pXO1 Plasmid (~182 kbp) cluster_pXO2 pXO2 Plasmid (~96 kbp) Chromosome Chromosome (~5.2 Mbp) - Housekeeping Genes - Inactive plcR cluster_pXO1 cluster_pXO1 cluster_pXO2 cluster_pXO2 pagA pagA (Protective Antigen) lef lef (Lethal Factor) cya cya (Edema Factor) atxA atxA (Regulator) capBCA capBCA (Capsule Synthesis) acpA acpA/acpB (Regulators)

Caption: Genetic components of virulent Bacillus anthracis.

Regulation of Virulence Gene Expression

The expression of the anthrax toxin and capsule genes is tightly regulated. The primary regulator for the toxin genes on pXO1 is the atxA gene product, AtxA. AtxA is a transcriptional activator that is sensitive to environmental cues such as temperature and bicarbonate concentration (present in the host). It positively controls the expression of pagA, lef, and cya. The capsule genes on pXO2 are regulated by the acpA and acpB genes, which are also influenced by AtxA. This creates a coordinated regulation of both major virulence factors.

Mandatory Visualization: Virulence Gene Regulation Pathway

G cluster_pXO1 pXO1 cluster_pXO2 pXO2 CO2 High CO2 / Bicarbonate AtxA AtxA CO2->AtxA Temp 37°C Temp->AtxA pagA pagA AtxA->pagA + lef lef AtxA->lef + cya cya AtxA->cya + capBCA capBCA AtxA->capBCA + Toxin Anthrax Toxin pagA->Toxin lef->Toxin cya->Toxin Capsule Capsule capBCA->Capsule

Caption: Simplified signaling pathway for virulence gene regulation in B. anthracis.

Experimental Protocols

The genetic characterization of Bacillus anthracis involves a range of molecular techniques. Below are detailed methodologies for key experiments.

Protocol 1: Plasmid Curing

Objective: To generate attenuated strains by eliminating the pXO1 and/or pXO2 plasmids.

Methodology:

  • Bacterial Culture: Inoculate a single colony of Bacillus anthracis into 10 mL of Brain Heart Infusion (BHI) broth.

  • Elevated Temperature Incubation: Incubate the culture at an elevated temperature, typically 42-43°C, for 18-24 hours with shaking. This temperature is suboptimal for plasmid replication.

  • Serial Dilution and Plating: Prepare serial dilutions of the culture in sterile phosphate-buffered saline (PBS).

  • Plating: Plate 100 µL of the 10⁻⁵, 10⁻⁶, and 10⁻⁷ dilutions onto BHI agar plates. Incubate at 37°C for 18-24 hours.

  • Colony Screening: Screen individual colonies for the loss of plasmids. This is typically done by colony PCR targeting specific genes on pXO1 (e.g., pagA) and pXO2 (e.g., capC).

  • Confirmation: Confirm the absence of the entire plasmid by performing PCR for multiple genes spanning the plasmid and, if necessary, by Southern blot analysis.

Protocol 2: Multiplex PCR for Virulence Plasmid Detection

Objective: To rapidly screen Bacillus anthracis isolates for the presence of the pXO1 and pXO2 plasmids.

Methodology:

  • DNA Extraction: Extract genomic DNA from a single colony using a commercial DNA extraction kit or by boiling a suspension of the colony in sterile water.

  • PCR Master Mix Preparation: Prepare a PCR master mix containing:

    • PCR buffer (1X)

    • dNTPs (200 µM each)

    • Forward and reverse primers for a chromosomal gene (e.g., rpoB) (0.5 µM each)

    • Forward and reverse primers for a pXO1 gene (e.g., pagA) (0.5 µM each)

    • Forward and reverse primers for a pXO2 gene (e.g., capC) (0.5 µM each)

    • Taq DNA polymerase (1.25 units)

    • Template DNA (1-5 µL)

    • Nuclease-free water to a final volume of 25 µL.

  • PCR Amplification: Perform PCR using the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes.

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55°C for 30 seconds.

      • Extension: 72°C for 1 minute.

    • Final extension: 72°C for 5 minutes.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis (1.5% agarose gel). The presence of three bands of the expected sizes confirms the presence of the chromosome, pXO1, and pXO2.

Mandatory Visualization: Experimental Workflow for Isolate Characterization

G start B. anthracis Isolate dna_extraction Genomic DNA Extraction start->dna_extraction multiplex_pcr Multiplex PCR (Chromosome, pXO1, pXO2) dna_extraction->multiplex_pcr gel Agarose Gel Electrophoresis multiplex_pcr->gel phenotype Phenotypic Assays (Toxin & Capsule Expression) gel->phenotype sequencing Whole Genome Sequencing gel->sequencing characterization Full Genetic Characterization phenotype->characterization analysis Bioinformatic Analysis sequencing->analysis analysis->characterization

Caption: Workflow for the genetic and phenotypic characterization of a B. anthracis isolate.

Conclusion

The genetic makeup of Bacillus anthracis is a prime example of how mobile genetic elements can confer pathogenicity to a bacterium. The pXO1 and pXO2 plasmids, carrying the anthrax toxin and capsule genes respectively, are the cornerstones of its virulence. A thorough understanding of these genetic elements, their regulation, and the methods used to study them is essential for researchers and drug development professionals working to combat anthrax. The protocols and workflows described herein provide a foundational framework for the genetic characterization of any B. anthracis strain, including newly identified isolates.

The Pivotal Role of RMR-1029 in the Amerithrax Investigation: A Technical Deep-Dive

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the microbial forensic techniques that identified a single flask of Bacillus anthracis as the parent material in the 2001 anthrax letter attacks.

In the extensive and complex investigation that followed the 2001 anthrax attacks, known as "Amerithrax," the identification of a specific stock of Bacillus anthracis, designated RMR-1029, proved to be a critical turning point. This technical guide provides a detailed examination of the scientific evidence and methodologies that established the significance of RMR-1029, offering insights for researchers, scientists, and drug development professionals into the groundbreaking application of microbial forensics.

The Amerithrax investigation was one of the largest and most complex in the history of law enforcement.[1] Letters containing anthrax spores were mailed to several news media offices and to two U.S. Senators, resulting in five deaths and seventeen infections. The scientific investigation ultimately pointed to a single flask of highly purified anthrax spores, RMR-1029, which was created and maintained at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID) by Dr. Bruce Ivins, as the parent material for the spores used in the attacks.[2]

The crucial breakthrough came from the then-nascent field of microbial forensics, which utilized high-resolution whole-genome sequencing and comparative genomics to identify unique genetic signatures within the anthrax samples from the letters.[3][4] This allowed investigators to link the evidentiary samples to a specific source with a high degree of scientific certainty.

The Discovery of Morphological Variants: A Fortuitous Lead

A key discovery in the investigation was the presence of unusual morphological variants in cultures grown from the anthrax spores recovered from the letters.[3][5] When cultured on sheep blood agar (SBA), four distinct colony morphologies, or "morphotypes," were identified and designated as A, B, C/D, and E.[3][6] These variants differed from the typical wild-type B. anthracis Ames strain in colony appearance and, significantly, in their reduced ability to form spores (oligosporogenic).[3]

Quantitative Data: Genetic Signatures of the RMR-1029 Lineage

Whole-genome sequencing of these distinct morphotypes revealed four specific genetic mutations that served as a "genetic fingerprint," linking the letter samples to the RMR-1029 flask.[3][4] These mutations were not found in other Ames strain isolates from a repository of over 1,000 samples collected from various laboratories.[7]

MorphotypeGenetic MutationLocus/Gene AffectedPhenotypic Characteristic
A Large tandem duplicationGenomic regionLarge, spreading colonies
B Nonsynonymous SNPChromosomal geneLarge, spreading colonies
C/D 1-bp deletionChromosomal geneLarge, spreading colonies
E 21-bp in-frame deletionpXO1 plasmid-encoded geneRound, compact, dense colonies

Table 1: Summary of Genetic Mutations in B. anthracis Morphotypes Identified in the Amerithrax Investigation.[3]

Three of these mutations were linked to sporulation pathways, specifically affecting the regulation of the phosphorylation state of Spo0F, a key protein in the initiation of the sporulation cascade.[3][4] This provided a genetic basis for the observed oligosporogenic phenotype of the variants.

Experimental Protocols

The identification of the genetic markers in the B. anthracis samples involved a multi-step process encompassing specialized culture techniques, whole-genome sequencing, and targeted PCR assays.

Culturing and Isolation of Morphological Variants
  • Objective: To culture the B. anthracis spores from the evidentiary samples and identify any phenotypic variants.

  • Methodology:

    • Spore samples recovered from the letters were plated on sheep blood agar (SBA).[3]

    • Plates were incubated, and colonies were examined for variations in morphology (size, shape, color, and texture) compared to the wild-type B. anthracis Ames strain.[3]

    • Four distinct morphotypes (A, B, C/D, and E) were identified, isolated, and subcultured for further analysis.[3][6]

Sporulation Assays
  • Objective: To quantify the sporulation efficiency of the identified morphotypes.

  • Methodology:

    • Secondary cultures of each morphotype were grown for 24 hours on two different media: new sporulation medium (NSM) and Leighton-Doi (L-D) medium.[3]

    • The cultures were assayed to determine the percentage of sporulation.

    • All identified variants consistently showed a reduced ability to sporulate compared to the B. anthracis Ames Ancestor strain.[3]

Whole-Genome Sequencing and Comparative Genomics
  • Objective: To identify the genetic basis for the observed morphological and sporulation differences.

  • Methodology:

    • Genomic DNA was extracted from each of the four morphotypes.

    • Whole-genome sequencing was performed.

    • The genome sequences of the variants were compared to the fully sequenced and assembled genome of the B. anthracis Ames Ancestor strain.[3]

    • Comparative analysis focused on identifying single nucleotide polymorphisms (SNPs), insertions, deletions, and larger genomic rearrangements.

    • This analysis revealed the four distinct mutations that were unique to the morphotypes found in the letter samples.

Development and Application of PCR-Based Assays
  • Objective: To develop a high-throughput method to screen a large repository of B. anthracis Ames strain samples for the presence of the four identified genetic mutations.

  • Methodology:

    • Four highly specific and sensitive quantitative PCR (qPCR) assays were designed, each targeting one of the four genetic mutations.[3][7]

    • These assays were used to screen a repository of over 1,000 B. anthracis Ames isolates collected from various laboratories.

    • Only samples originating from the RMR-1029 flask at USAMRIID tested positive for the presence of all four morphotype-associated mutations.

Visualizing the Investigation and its Scientific Underpinnings

The following diagrams illustrate the logical workflow of the microbial forensic investigation and the impact of the identified mutations on the bacterial sporulation pathway.

Amerithrax_Investigation_Workflow cluster_evidence Evidence Processing cluster_lab_analysis Laboratory Analysis cluster_screening Source Identification evidence Anthrax Letters culture Culture on Sheep Blood Agar evidence->culture morph_id Identification of Morphological Variants culture->morph_id wgs Whole-Genome Sequencing morph_id->wgs comp_gen Comparative Genomics vs. Ames Ancestor wgs->comp_gen mutation_id Identification of 4 Genetic Mutations comp_gen->mutation_id pcr_dev Development of 4 PCR Assays mutation_id->pcr_dev repo Screening of >1,000 Ames Strain Repository Samples pcr_dev->repo rmr1029 RMR-1029 Identified as Parent Material repo->rmr1029

Amerithrax Microbial Forensics Workflow

Sporulation_Pathway spo0f Spo0F spo0a Spo0A spo0f->spo0a Phosphorylation Cascade sporulation Sporulation spo0a->sporulation Initiates mutations Mutations in Morphotypes B, C/D, and E mutations->spo0f Disrupt Regulation

Impact of Mutations on Sporulation Pathway

Conclusion

References

Technical Analysis of FBI Investigation of Bacillus anthracis Spores from Flask RMR-1029

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The designation "RMR-1029" does not refer to a therapeutic agent or a subject of drug development. Instead, RMR-1029 was the identifier for a specific flask containing the Ames strain of Bacillus anthracis at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID). This flask and its contents were a central focus of the FBI's "Amerithrax" investigation into the 2001 anthrax attacks. This document summarizes the key scientific findings from the forensic analysis of the material from flask RMR-1029.

Overview of the Amerithrax Investigation and the Significance of RMR-1029

In the fall of 2001, letters containing B. anthracis spores were mailed to several locations in the United States, resulting in 22 infections and five deaths.[1][2] The ensuing FBI investigation, codenamed "Amerithrax," sought to identify the source of the anthrax spores. A critical component of this investigation was the field of microbial forensics, which used genetic analysis to trace the origin of the bacteria.[3][4]

Early in the investigation, the anthrax in the letters was identified as the Ames strain.[2] The FBI then began collecting and analyzing Ames strain samples from various laboratories to find a genetic match.[5] This effort led investigators to focus on flask RMR-1029, a stock of highly purified Ames strain spores maintained at USAMRIID and under the control of Dr. Bruce Ivins.[6][7][8] The Department of Justice later alleged that RMR-1029 was the parent material for the anthrax used in the attacks.[8]

Genetic Analysis and Key Findings

The core of the scientific investigation involved identifying unique genetic signatures within the anthrax samples from the letters and comparing them to the contents of RMR-1029.

2.1 Identification of Morphological Variants and Genetic Mutations:

Scientists discovered that the B. anthracis populations in the letters were not uniform. Instead, they contained several distinct colony morphologies when grown on agar plates.[1] These morphological variants were found to have specific genetic mutations that could be used as markers.[9] The FBI, with the help of outside laboratories, developed assays to detect four specific mutations.[2]

2.2 Comparative Analysis with RMR-1029:

The analysis of samples from RMR-1029 revealed the presence of the same genetic variants found in the letter spores.[9] This genetic link was a key piece of evidence suggesting that the anthrax in the letters originated from this flask.[9] The Department of Justice stated that RMR-1029 was "conclusively identified as the parent material to the anthrax powder used in the mailings".[9]

However, a later review by the National Academy of Sciences (NAS) concluded that while the scientific findings were consistent with a link between the letter material and flask RMR-1029, the evidence was not as conclusive as the Department of Justice claimed.[1][3] The NAS report noted that the genetic analyses did not definitively demonstrate that the spores were derived from RMR-1029.[9] One of the complexities was the possibility that similar mutations could have arisen independently in other Ames strain populations (parallel evolution).[9]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the genetic analysis of the FBI's repository of Ames strain samples.

MetricFindingSource
Total Repository Samples 947[9]
Frequency of 4-Positive Samples 8 out of 947 (0.845%)[9]
Conclusion of DOJ RMR-1029 was the parent material of the attack spores.[8][9]
Conclusion of NAS Review The scientific link is not as conclusive as stated by the DOJ.[1]

Experimental Protocols

The following outlines the general methodologies used in the forensic analysis of RMR-1029 and the letter spores.

4.1 Sample Collection and Repository Creation:

  • The FBI requested and collected samples of the Ames strain of B. anthracis from laboratories worldwide.[5]

  • These samples were used to create a repository (the FBIR) for comparative analysis.[1][9]

4.2 Culture and Morphological Analysis:

  • Spores from the letters and from the repository samples were cultured on agar plates.

  • The resulting bacterial colonies were visually inspected for variations in morphology (shape, color, texture).[5]

4.3 DNA Sequencing and Mutation Discovery:

  • Whole-genome sequencing was performed on the initial letter samples to identify the strain and look for genetic variations.[6]

  • Genomic DNA from the morphological variants was sequenced to identify specific mutations that distinguished them from the typical Ames strain.

4.4 Development of High-Throughput Screening Assays:

  • Based on the discovered mutations, highly specific quantitative PCR (qPCR) assays were developed.[4]

  • These assays allowed for the rapid screening of the large number of samples in the FBI repository for the presence of the four key mutations.[4]

Visualizations

5.1 Forensic Investigation Workflow

Forensic_Workflow cluster_evidence Evidence Collection & Initial Analysis cluster_repo Reference Sample Collection cluster_analysis Genetic Analysis cluster_screening Comparative Screening evidence Anthrax Letters isolation Isolate & Culture B. anthracis evidence->isolation ames_id Identify as Ames Strain isolation->ames_id variants Discover Morphological Variants ames_id->variants labs Worldwide Labs with Ames Strain fbir Create FBI Repository (FBIR) labs->fbir screen_repo Screen FBIR Samples fbir->screen_repo mutations Identify Genetic Mutations variants->mutations assays Develop qPCR Assays mutations->assays assays->screen_repo rmr1029 Identify RMR-1029 as a Match screen_repo->rmr1029

Caption: Workflow of the FBI's microbial forensic investigation.

5.2 Logical Relationship of Evidence

Evidence_Relationship letters Anthrax Letters ames Ames Strain letters->ames identified as variants Morphological Variants ames->variants showed mutations Specific Genetic Mutations variants->mutations contained rmr1029 Flask RMR-1029 rmr1029->mutations also contained

Caption: Relationship between the evidence and genetic markers.

References

An In-depth Technical Guide to the Morphological Variants of Bacillus anthracis Ames Strain in Flask RMR-1029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the morphological variants of the Bacillus anthracis Ames strain identified in flask RMR-1029, which was a key piece of evidence in the 2001 Amerithrax investigation. The presence of these distinct variants, characterized by unique colony morphologies on agar plates, allowed for a high-resolution genetic analysis to trace the origin of the spores used in the attacks.[1][2][3] This document details the quantitative data associated with these variants, the experimental protocols used for their identification, and the logical workflows of the scientific investigation.

Quantitative Data Summary

During the investigation, scientists discovered that the B. anthracis Ames strain population within the attack letters and in flask RMR-1029 was not uniform.[2] Instead, it was a mixture of the predominant Ames strain and several subpopulations that exhibited distinct colony morphologies when cultured.[2][3] These "morphotypes" were linked to specific genetic mutations.[2] Four specific genotypes, designated A1, A3, D, and E, were identified and used as genetic markers to connect the letter spores to their parent material in flask RMR-1029.[3]

While the exact ratios of these variants within the RMR-1029 flask are not publicly detailed, extensive testing was performed on samples from the flask and on known derivatives. One experiment involved analyzing 30 replicate samples derived from RMR-1029 to test for the presence of the four mutant genotypes. The results showed significant variability among the replicates, highlighting the heterogeneous nature of the spore mixture.[4]

Metric Description Source
Parent Strain Bacillus anthracis Ames Strain[2][3]
Identified Variants Multiple distinct colony morphological types (morphotypes)[2][3]
Genetic Markers Four specific genotypes (A1, A3, D, E) associated with the morphotypes[3]
Origin of Heterogeneity Believed to have arisen during large-scale production runs, likely at Dugway Proving Ground, which were pooled into flask RMR-1029.[4]

Table 1: Summary of Morphological and Genetic Variants in RMR-1029

Replicate Samples Analyzed Number of Samples Scoring Positive for Mutant Genotypes
All Four Mutations 16
Three of Four Mutations 8
Two of Four Mutations 5
One of Four Mutations 1

Table 2: Variability of Mutant Genotypes in 30 Replicate Samples from RMR-1029[4]

Experimental Protocols

The characterization of the morphological variants in RMR-1029 involved a combination of classical microbiology, molecular biology, and genomic techniques.

Protocol: Culturing and Morphological Analysis

This protocol outlines the basic steps for identifying morphological variants of B. anthracis from a spore sample.

  • Sample Preparation: Aseptically retrieve a small aliquot of the spore suspension (e.g., from flask RMR-1029) in a certified Biosafety Level 3 (BSL-3) laboratory.

  • Serial Dilution: Perform a 10-fold serial dilution of the spore suspension in sterile phosphate-buffered saline (PBS) to achieve a countable number of colonies.

  • Plating: Plate 100 µL of each dilution onto sheep blood agar (SBA) or other suitable nutrient agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Colony Morphology Screening: Visually inspect the plates for colonies that differ from the typical wild-type B. anthracis Ames phenotype (e.g., differences in color, texture, size, or hemolysis).[1]

  • Isolation: Isolate each distinct morphotype by picking a single colony and streaking it onto a new agar plate to obtain a pure culture for further analysis.

Protocol: Genotype-Specific qPCR Assay

This protocol describes the use of quantitative PCR to screen for the specific genetic mutations identified in the morphological variants.

  • DNA Extraction: Extract genomic DNA from both wild-type and variant colonies using a validated microbial DNA extraction kit.

  • Primer and Probe Design: Utilize the specific primers and fluorescently labeled probes designed to target the unique genetic sequences of the A1, A3, D, and E genotypes.

  • qPCR Reaction Setup: Prepare a qPCR reaction mix containing DNA polymerase, dNTPs, reaction buffer, the specific primer/probe set, and the extracted genomic DNA.

  • Thermal Cycling: Run the qPCR reaction on a thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification curves. A positive result is indicated by a sigmoidal amplification plot and a cycle threshold (Ct) value within the expected range, confirming the presence of the specific mutant genotype.[1]

Protocol: Whole-Genome Sequencing (WGS)

WGS was used to perform a comprehensive comparative analysis between the wild-type and variant strains to identify the underlying genetic mutations.[1]

  • Library Preparation: Prepare a sequencing library from high-quality genomic DNA extracted from a pure culture of a morphological variant. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared library on a massively parallel sequencing platform (e.g., Illumina).

  • Data Processing: Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.

  • Genome Assembly: Assemble the quality-filtered reads into a draft genome.

  • Comparative Genomics: Align the assembled genome of the variant strain against the reference genome of the B. anthracis Ames Ancestor strain. Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic differences that correlate with the observed phenotype.[1]

Visualizations: Workflows and Relationships

The following diagrams illustrate the key workflows and logical relationships in the analysis of the RMR-1029 variants.

G cluster_prep Source Material Preparation cluster_attack Attack Material Dugway Dugway Production Runs Pool Pooling of Preparations Dugway->Pool USAMRIID_prep USAMRIID Preparations USAMRIID_prep->Pool RMR1029 Flask RMR-1029 (Heterogeneous Population) Pool->RMR1029 Letters Anthrax Letters RMR1029->Letters Hypothesized Origin caption Logical relationship of spore production and the RMR-1029 flask.

Caption: Logical relationship of spore production and the RMR-1029 flask.

G cluster_analysis Genetic Analysis Sample Sample from RMR-1029 or Letter Evidence Culture Culture on Nutrient Agar Sample->Culture Step 1 Screen Screen for Colony Morphotypes Culture->Screen Step 2 Isolate Isolate Morphological Variants Screen->Isolate Step 3 DNA_Extract Genomic DNA Extraction Isolate->DNA_Extract Step 4 qPCR Genotype-Specific qPCR Assays DNA_Extract->qPCR Assay WGS Whole-Genome Sequencing DNA_Extract->WGS Deep Analysis Identify Identify Specific Mutations (A1, A3, D, E) qPCR->Identify WGS->Identify Compare Compare Genetic Profiles (RMR-1029 vs. Letters) Identify->Compare caption Experimental workflow for identifying RMR-1029 genetic variants.

Caption: Experimental workflow for identifying RMR-1029 genetic variants.

References

Understanding the Genetic Mutations in RMR-1029 Spores: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the genetic mutations identified in the Bacillus anthracis Ames strain spores from the RMR-1029 flask, which was a key focus of the investigation into the 2001 anthrax attacks. The information presented here is compiled from publicly available scientific literature and reports from the investigation.

Executive Summary

During the investigation of the 2001 anthrax attacks, subpopulations of Bacillus anthracis spores with distinct colony morphologies, termed "morphotypes," were isolated from the letters.[1][2][3] These phenotypic variations were traced back to genetic mutations.[1][2] Subsequent analysis revealed that the RMR-1029 flask, a specific stock of B. anthracis Ames strain, contained spores with the same genetic markers, linking it to the material in the letters.[4] This guide details the identified mutations, the experimental protocols used for their characterization, and their impact on the bacterial sporulation signaling pathway.

Genetic Mutations in RMR-1029 Morphotypes

Whole-genome sequencing and comparative analysis of the B. anthracis Ames strain from the attack letters identified four distinct morphological variants.[1][2][3] These variants, designated as morphotypes A, B, C/D, and E, each harbor specific genetic mutations that primarily affect the sporulation process.[1][3] Three of these mutations have been linked to the regulation of the phosphorylation state of Spo0F, a critical response regulator in the initiation of the sporulation cascade.[1][3]

Quantitative Data on Mutant Detection

Precise quantification of the frequency of these mutant morphotypes within the bulk RMR-1029 spore population is not publicly available. However, data from replicate testing of the RMR-1029 flask for the presence of the four mutations provide insight into their detection. The variability in detection across replicates highlights the heterogeneous nature of the spore population within the flask.

MorphotypeGenetic Marker AssayNumber of Positive Detections (out of 30 replicates)Number of Negative Detections (out of 30 replicates)Number of Inconclusive Results (out of 30 replicates)
AA12811
AA32910
DD3000
EE3000

Data adapted from statistical analysis of the Amerithrax investigation's "morph" assay results.[5][6]

Experimental Protocols

The identification and characterization of the genetic mutations in the RMR-1029 spores involved a multi-step process encompassing microbiological culture, phenotypic analysis, and molecular genetics.

Identification of Morphological Variants

The initial step in identifying the mutant spores was the observation of distinct colony morphologies when cultured on specific growth media.

Experimental Workflow:

G cluster_culture Microbiological Culture cluster_phenotype Phenotypic Analysis cluster_sporulation Sporulation Assay cluster_molecular Molecular Analysis spore Spore Suspension (from RMR-1029 or letters) plate Plating on Sheep Blood Agar (SBA) spore->plate incubate Incubation at 37°C plate->incubate observe Observation of Colony Morphotypes incubate->observe isolate Isolation of Variant Colonies observe->isolate subculture Subculture on NSM and L-D Medium isolate->subculture dna DNA Extraction isolate->dna assess Assessment of Sporulation Efficiency subculture->assess wgs Whole Genome Sequencing dna->wgs pcr PCR-based Mutation Detection Assays dna->pcr

Caption: Experimental workflow for the identification and characterization of RMR-1029 morphotypes.

Methodology:

  • Culturing: Spore suspensions from the evidentiary material and the RMR-1029 flask were plated on 5% Sheep Blood Agar (SBA).[7][8][9][10][11] SBA is a non-selective, enriched medium that supports the growth of B. anthracis and allows for the visual differentiation of colony morphologies.[8][11]

  • Phenotypic Observation: Following incubation, plates were examined for colonies exhibiting morphologies that deviated from the typical wild-type B. anthracis Ames strain. These variations included differences in colony size, texture, and opacity.[1][2]

  • Sporulation Assays: Isolated variant colonies were subcultured onto specialized sporulation media, such as New Sporulation Medium (NSM) and Leighton-Doi (L-D) medium, to assess their sporulation efficiency compared to the wild-type strain.[12][13][14][15][16] The observed reduction in sporulation capacity was a key characteristic of the mutant morphotypes.[1]

Molecular Characterization of Mutations

To identify the genetic basis of the observed phenotypes, DNA from the variant colonies was extracted and subjected to molecular analysis.

Methodology:

  • Whole-Genome Sequencing (WGS): The complete genomes of the morphological variants were sequenced and compared to the genome of the ancestral B. anthracis Ames strain.[1][2][3] This comparative genomic approach pinpointed the specific genetic loci containing mutations.[1][2]

  • PCR-Based Assays: Based on the WGS data, polymerase chain reaction (PCR)-based assays were developed to rapidly screen for the presence of these specific mutations in a large number of samples.[5][17] These assays were designed to be highly sensitive and specific for the four identified mutant genotypes.[17] While the exact primer sequences used in the investigation are not publicly available, the methodology relies on standard real-time PCR principles for mutation detection.[18][19]

Impact on Sporulation Signaling Pathways

The initiation of sporulation in Bacillus anthracis is a complex process controlled by a phosphorelay signal transduction system. This pathway integrates environmental and cellular signals to regulate the phosphorylation of the master response regulator, Spo0A. The mutations identified in the RMR-1029 morphotypes interfere with this critical pathway, leading to reduced sporulation efficiency.

Sporulation Initiation Phosphorelay in B. anthracis and Sites of RMR-1029 Mutations:

G Kinases Histidine Kinases (e.g., KinA, KinB) Spo0F Spo0F Kinases->Spo0F P Spo0B Spo0B Spo0F->Spo0B P Spo0A Spo0A Spo0B->Spo0A P Sporulation Initiation of Sporulation Spo0A->Sporulation Activates Rap Rap Phosphatases (e.g., RapA, RapH) Rap->Spo0F Dephosphorylates MorphB Morphotype B Mutation (Rap Phosphatase-related) MorphB->Rap Impacts MorphCD Morphotype C/D Mutation (Histidine Kinase-related) MorphCD->Kinases Impacts MorphA Morphotype A Mutation (vrrA gene duplication) vrrA vrrA MorphA->vrrA Affects vrrA->Spo0A Regulates

Caption: The B. anthracis sporulation initiation phosphorelay and the putative points of interference by the RMR-1029 morphotype mutations.

The mutations in morphotypes B and C/D are believed to directly impact the phosphorylation state of Spo0F by affecting the activity of phosphatases and kinases that act upon it.[1][3] The mutation in morphotype A, a duplication in the vrrA gene, is also linked to sporulation, as vrrA is known to influence the expression of Spo0A. The mutation in morphotype E was identified as a deletion in a gene on the pXO1 virulence plasmid, which also resulted in a temperature-sensitive, sporulation-deficient phenotype.[1]

Conclusion

The genetic analysis of the RMR-1029 spores and the corresponding material from the 2001 anthrax letters represents a landmark case in the field of microbial forensics. The identification of specific mutations within subpopulations of spores provided crucial links in the investigation. For researchers and drug development professionals, this case underscores the importance of understanding the genetic stability of Bacillus anthracis and the molecular pathways, particularly those involved in sporulation, that can be affected by mutations. Further research into the functional consequences of these and other mutations can inform the development of novel diagnostics, vaccines, and therapeutics against this significant pathogen.

References

Provenance of the RMR-1029 Bacillus anthracis Spore Batch: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes publicly available information regarding the spore batch designated RMR-1029. Much of this information originates from documents related to the FBI's "Amerithrax" investigation. Specific production protocols and detailed quantitative data for this particular batch are not fully available in the public domain. The experimental methodologies provided are representative of common practices for Bacillus anthracis spore production and purification during the relevant time period.

Introduction

The Bacillus anthracis spore batch designated RMR-1029 was a specific, highly-purified preparation of Ames strain spores. This batch became a central point of focus during the investigation into the 2001 anthrax letter attacks in the United States. Forensic analysis conducted by the Federal Bureau of Investigation (FBI) concluded that RMR-1029 was the parent material for the spores used in the mailings[1][2]. This guide provides a detailed account of the known provenance of RMR-1029, including its production history, composition, and the general methodologies likely employed in its creation.

Origin and Production History

The RMR-1029 spore batch was created in 1997 at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID) and was under the sole custody of Dr. Bruce Ivins[2][3]. It was not the product of a single production run but was a composite, or pool, of spores from numerous individual production runs conducted at two separate U.S. Army facilities: Dugway Proving Ground (DPG) in Utah and USAMRIID in Fort Detrick, Maryland[1][4].

The purpose of creating such a large, pooled batch was to have a standardized, long-term reference stock for use in animal studies to test the efficacy of anthrax vaccines and therapeutics[1]. The combination of multiple production runs explains the presence of various genetic variants, or morphotypes, identified within the RMR-1029 population[1][4].

The production workflow for RMR-1029 can be summarized as follows:

RMR1029_Provenance cluster_Dugway Dugway Proving Ground (DPG) cluster_USAMRIID USAMRIID cluster_Pooling Creation of RMR-1029 (1997) DPG_Inoculum USAMRIID-derived B. anthracis Ames stock DPG_Prod 13 Production Runs in Bench Top Fermentors DPG_Inoculum->DPG_Prod Pooling Spores from all 35 runs pooled and concentrated DPG_Prod->Pooling USAMRIID_Prod 22 Production Runs USAMRIID_Prod->Pooling USAMRIID_Inoculum B. anthracis Ames stock USAMRIID_Inoculum->USAMRIID_Prod RMR1029 Flask RMR-1029 (Sole Custody: Dr. Bruce Ivins) Pooling->RMR1029

Figure 1. Production and pooling workflow for the RMR-1029 spore batch.

Quantitative Data and Composition

Detailed specifications for the RMR-1029 batch are not publicly available. The information has been compiled from investigative documents and reports from the National Academy of Sciences.

ParameterValue / DescriptionSource
Organism Bacillus anthracisFBI Investigative Summary
Strain AmesNational Academy of Sciences[5]
Date of Creation 1997USDOJ[1]
Constituent Batches A pool of 35 distinct production runs: - 13 runs from Dugway Proving Ground - 22 runs from USAMRIIDUSDOJ[1]
Total Spores (Est.) 4.02 x 10¹³ spores (before final concentration)FBI Vault[6]
Final Concentration Approx. 3 x 10¹⁰ spores/mlUSAMRIID record[1]
Purification Method Purified using a product containing meglumine and diatrizoate.Global Biodefense[7]
Genetic Diversity Contained multiple genetic variants (morphotypes) due to the pooling of numerous production runs. Four specific mutations were used as markers in the FBI investigation.FBI[8], National Academy of Sciences[1]
Custodian Dr. Bruce Ivins, USAMRIIDDOJ[2][3]

Representative Experimental Protocols

The exact protocols used to generate the constituent spore batches of RMR-1029 are not publicly available. However, based on scientific literature and documents from the relevant period, the following represents a plausible, generalized methodology for the production and purification of Bacillus anthracis spores for research purposes.

Spore Production (Sporulation)

Bacillus species are induced to sporulate through nutrient limitation. A common method involves a two-stage culture process.

4.1.1 Inoculum Preparation:

  • A single colony of B. anthracis Ames strain is selected from a blood agar plate.

  • The colony is used to inoculate a vegetative growth medium, such as Brain Heart Infusion (BHI) broth.

  • The culture is incubated overnight at 37°C with shaking to produce a dense culture of vegetative cells.

4.1.2 Sporulation Induction:

  • The vegetative culture is used to inoculate a larger volume of a nutrient-poor sporulation medium. Leighton-Doi medium was a common choice for this purpose.

  • The culture is incubated for an extended period (typically 3-8 days) at 30-37°C with vigorous aeration.

  • Sporulation progress is monitored microscopically by observing the formation of phase-bright endospores within the mother cells.

  • The process is complete when >95% of the cells have formed spores and lysis of the mother cells has occurred, releasing the free spores.

Spore Harvest and Purification

Crude spore preparations contain residual vegetative cells, cell debris, and media components that must be removed.

4.2.1 Initial Harvest and Washing:

  • The spore culture is centrifuged at high speed (e.g., 10,000 x g) to pellet the spores and debris.

  • The supernatant is discarded, and the pellet is resuspended in sterile, cold, deionized water.

  • This washing process (centrifugation and resuspension) is repeated multiple times (typically 5-10 times) to remove soluble contaminants.

4.2.2 Density Gradient Centrifugation:

  • For high-purity preparations, spores are purified by centrifugation through a density gradient. A widely used method involves gradients of diatrizoate salts.

  • A solution of diatrizoate meglumine and diatrizoate sodium (e.g., Hypaque-76 or similar) is used to create the gradient.

  • The washed spore suspension is carefully layered on top of the gradient.

  • The gradient is centrifuged at high speed. Spores, being very dense, will travel through the gradient and form a distinct band, separating from less dense cellular debris.

  • The purified spore band is carefully collected using a syringe.

  • The collected spores are washed several times with sterile water to remove the gradient medium.

4.2.3 Final Processing and Quantification:

  • The final purified spore pellet is resuspended in a suitable storage buffer (e.g., sterile water or saline).

  • Spore concentration is determined by direct counting using a hemocytometer and by determining viability through serial dilution and plating to count colony-forming units (CFU).

  • Purity is assessed by microscopic examination.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from the initial decision to create a reference standard to the final use and forensic analysis of RMR-1029.

RMR1029_LogicFlow cluster_Rationale Rationale & Production cluster_Use Intended Use & Custody cluster_Forensics Forensic Investigation (Post-2001) Need Need for a large, standardized B. anthracis spore stock for vaccine challenge studies Production Initiation of 35 production runs at DPG and USAMRIID Need->Production Pooling Pooling of all runs to create a single homogenous batch Production->Pooling RMR1029 Designation: RMR-1029 (1997) Pooling->RMR1029 Custody Flask maintained under sole custody of Dr. B. Ivins at USAMRIID RMR1029->Custody Use Aliquots withdrawn (1998-2003) for animal studies and research Custody->Use Conclusion Variants are traced back to the parent population in RMR-1029 Custody->Conclusion Attacks 2001 Anthrax Letter Attacks Investigation FBI 'Amerithrax' Investigation Attacks->Investigation Analysis Genetic analysis identifies variants in attack spores Investigation->Analysis Analysis->Conclusion

Figure 2. Logical workflow of the RMR-1029 spore batch lifecycle.

Conclusion

The provenance of the RMR-1029 spore batch is well-documented through investigative records, though specific technical production data remains limited. It was a composite batch of B. anthracis Ames strain spores, produced in 1997 by pooling 35 separate production runs from Dugway Proving Ground and USAMRIID. Maintained at USAMRIID, it was intended as a standardized reagent for biodefense research. The heterogeneous nature of its production is the likely source of the unique genetic markers that allowed forensic investigators to identify it as the parent material for the spores used in the 2001 anthrax attacks.

References

RMR-1029: A Technical Review of the Central Evidence in the Amerithrax Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The subject of this document, RMR-1029, is not a therapeutic agent or a product under development. It refers to a specific stock of Bacillus anthracis Ames strain spores that was central to the FBI's investigation of the 2001 anthrax attacks. This guide provides a technical overview of RMR-1029, its scientific analysis, and its connection to the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID), intended for an audience of researchers and scientific professionals.

Introduction to RMR-1029

The Connection to USAMRIID and the Amerithrax Investigation

The 2001 anthrax attacks involved the mailing of letters containing anthrax spores to several media offices and two U.S. Senators, resulting in five deaths and seventeen infections.[9] The investigation, one of the largest and most complex in FBI history, sought to identify the source of the anthrax spores.[6][9] Early in the investigation, the anthrax was identified as the Ames strain, a strain that was researched at USAMRIID and distributed to other laboratories.[5][9]

Genetic Analysis and Experimental Protocols

The core of the scientific investigation linking the attack spores to RMR-1029 was based on the identification of specific genetic variants within the Bacillus anthracis population.

Initial analysis of the anthrax from the attack letters revealed morphological variants when grown on culture plates. These variants, which appeared as colonies with different shapes and textures, were found to be the result of specific genetic mutations.[1] Further genomic sequencing identified several distinct mutations that were present as subpopulations within the main spore population.

Four key mutant genotypes, designated A1, A3, D, and E, were identified and used as genetic signatures.[1] The FBI, in collaboration with other scientific institutions, developed specific assays to screen for the presence of these four mutations.[1]

A comprehensive repository of B. anthracis Ames strain samples, known as the FBI Repository (FBIR), was established to screen for the presence of the identified genetic markers.[1] The general protocol for screening these samples was as follows:

  • DNA Extraction: DNA was extracted from each submitted sample.

  • Genotyping Assays: The extracted DNA was then subjected to the newly developed assays designed to detect the presence of the A1, A3, D, and E mutations.

  • Data Analysis: The results were analyzed to identify which repository samples contained the same suite of mutations found in the attack spores.

A significant point of contention during the investigation was a sample from RMR-1029 submitted by Dr. Ivins that initially did not test positive for the key mutations.[1][5] To address this, the FBI conducted an experiment where 30 replicate samples were taken from the RMR-1029 flask. The results of the analysis of these 30 samples for the four mutations are summarized below.

MutationNumber of Positive Samples (out of 30)Percentage Positive
A1 1550%
A3 1136.7%
D 1033.3%
E 13.3%
All Four 13.3%
None 1033.3%

This table is a representation of the data described in the National Academies of Sciences report on the investigation.[1]

Visualizing the Investigative and Scientific Workflow

The following diagrams illustrate the logical flow of the investigation and the scientific processes involved.

Amerithrax_Investigation_Workflow cluster_investigation FBI Investigation Attack 2001 Anthrax Attacks Identification Identification of Ames Strain Attack->Identification Sample Analysis Repository Creation of FBI Anthrax Repository Identification->Repository Need for Comparison Screening Genetic Screening of Repository Repository->Screening Systematic Analysis Source Identification of RMR-1029 as Parent Material Screening->Source Mutation Match Suspect Focus on Custodian of RMR-1029 Source->Suspect

Caption: Workflow of the Amerithrax investigation.

Genetic_Analysis_Workflow cluster_analysis Genetic Analysis of Anthrax Spores Attack_Spores Spores from Attack Letters Culture Culture on Agar Plates Attack_Spores->Culture RMR1029_Spores Spores from RMR-1029 Flask Comparison Genetic Comparison RMR1029_Spores->Comparison Screening Morphology Observation of Colony Morphology Variants Culture->Morphology Sequencing Genomic Sequencing Morphology->Sequencing Mutations Identification of Specific Mutations (A1, A3, D, E) Sequencing->Mutations Assay Development of Mutation-Specific Assays Mutations->Assay Assay->Comparison

Caption: Genetic analysis workflow for the Amerithrax investigation.

Conclusion

RMR-1029 is a significant entity in the history of biodefense and microbial forensics. The investigation into its role in the 2001 anthrax attacks spurred the development of new techniques for the genetic analysis of pathogens, which have had a lasting impact on the field. While the FBI concluded that RMR-1029 was the parent material for the attack spores, a report by the National Academy of Sciences later stated that the scientific evidence alone was not sufficient to definitively prove this link.[2][7] The case of RMR-1029 serves as a complex example of the application of science in a major criminal investigation.

References

Publicly Available Data on the RMR-1029 Genome: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "RMR-1029 genome" did not yield publicly available genomic data in standard databases. However, extensive documentation exists regarding a specific Bacillus anthracis Ames strain spore batch, identified as RMR-1029, which was central to the 2001 anthrax attacks investigation. This guide synthesizes the publicly available information regarding the genetic characteristics and analysis of RMR-1029.

Genetic Analysis and Key Findings

During the investigation, scientists discovered that while the predominant genotype in the attack letters was identical to the standard Ames strain, there were several subpopulations with distinct colony morphologies[1]. These morphological variants were found to possess specific genetic mutations[1][5].

Key Genetic Markers:

Finding Description Significance
Morphological Variants Subpopulations of B. anthracis with distinct colony appearances when grown on agar plates.[1]Indicated a heterogeneous population within the original spore batch.
Specific Genetic Mutations Four key mutations were identified in the variants found in the attack letters.[3][6]These mutations became the genetic signature used to trace the source of the anthrax.
Link to RMR-1029 The four specific mutations were also detected in the RMR-1029 spore batch.[1][8]This provided a strong scientific link suggesting RMR-1029 was the parent material for the attack spores.

Experimental Protocols

The primary experimental protocols used in the analysis of RMR-1029 and the letter-associated spores involved microbial forensics techniques that were cutting-edge at the time.

1. Whole-Genome Sequencing and Comparative Genomics: Scientists at The Institute for Genomic Research (TIGR) performed whole-genome shotgun sequencing of isolates from the letter materials[5][8]. This allowed for the identification of genetic differences, including the key mutations that would be used for screening.

2. Development of Mutation-Specific PCR Assays: Based on the sequencing data, highly specific and sensitive quantitative PCR (qPCR) assays were developed to detect the four identified genetic mutations[6][8]. These assays were crucial for rapidly screening over 1,000 samples of the Ames strain collected by the FBI[8].

3. Morphological Analysis: Microbiologists cultured the anthrax spores on agar plates to observe and isolate colonies with different morphologies[1][9]. These visually distinct colonies were then selected for further genetic analysis.

Below is a generalized workflow for the microbial forensic investigation of the RMR-1029 strain.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Genetic & Morphological Analysis cluster_screening Source Identification Spore_Powder Spore Powder (from letters) DNA_Extraction DNA Extraction Spore_Powder->DNA_Extraction Culturing Culturing on Agar Spore_Powder->Culturing RMR_1029 RMR-1029 Flask RMR_1029->DNA_Extraction WGS Whole-Genome Sequencing DNA_Extraction->WGS Morph_Analysis Morphological Variant Analysis Culturing->Morph_Analysis Morph_Analysis->WGS Isolates for Sequencing Mutation_ID Mutation Identification WGS->Mutation_ID Assay_Dev qPCR Assay Development Mutation_ID->Assay_Dev Screening Screening with qPCR Assays Assay_Dev->Screening Repository FBI Repository (>1000 samples) Repository->Screening Source_ID Source Identification (RMR-1029) Screening->Source_ID MAPK_Pathway_Disruption cluster_host_cell Host Cell cluster_extracellular Extracellular Receptor Anthrax Toxin Receptor PA Protective Antigen (PA) Receptor->PA Forms Heptamer Endosome Endosome PA->Endosome Endocytosis LF Lethal Factor (LF) MAPKK MAPKK LF->MAPKK Cleaves & Inactivates Endosome->LF Translocation to Cytosol MAPK MAPK MAPKK->MAPK Inhibited Activation Cell_Death Cell Death MAPKK->Cell_Death Disruption leads to Transcription_Factors Transcription Factors MAPK->Transcription_Factors Inhibited Activation Transcription_Factors->Cell_Death Leads to PA_ext PA PA_ext->Receptor Binds LF_ext LF LF_ext->PA Binds

References

Methodological & Application

Application Notes and Protocols for the Genetic Analysis of Bacillus anthracis RMR-1029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the genetic analysis of Bacillus anthracis, with a specific focus on the methodologies relevant to the investigation of the RMR-1029 spore batch. RMR-1029 is a specific preparation of the Bacillus anthracis Ames strain, which was identified as the parent material for the spores used in the 2001 anthrax attacks in the United States.[1][2][3] The genetic analysis of this strain and the related evidentiary samples was a landmark case in the field of microbial forensics.[2][4]

The protocols outlined below are based on the scientific methods published in the course of the "Amerithrax" investigation and general molecular biology techniques for B. anthracis. They cover sample preparation, DNA extraction, whole-genome sequencing (WGS), comparative genomics, and specific mutation detection.

Core Methodologies and Data Presentation

The genetic analysis of B. anthracis RMR-1029 and related samples involves a multi-step process designed to identify unique genetic signatures. The key experimental stages include:

  • Spore Lysis and DNA Extraction: Efficiently breaking open the resilient B. anthracis spores to obtain high-quality genomic DNA.

  • Whole-Genome Sequencing (WGS): Sequencing the entire genome of the bacterial isolates to obtain a comprehensive view of the genetic information.

  • Comparative Genomics and Variant Identification: Comparing the genome sequence of the sample of interest to a reference genome (e.g., the B. anthracis Ames Ancestor strain) to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.

  • Development of Specific Genetic Assays: Designing and validating PCR-based assays to rapidly screen for the identified mutations in a large number of samples.

Quantitative Data Summary

The following table summarizes the types of quantitative data generated during the genetic analysis of B. anthracis.

Data TypeDescriptionTypical Metrics
DNA Yield and Purity The concentration and purity of genomic DNA extracted from B. anthracis spores.DNA Concentration (ng/µL), A260/A280 ratio, A260/A230 ratio
Sequencing Data Quality The quality of the raw sequencing data generated by the WGS platform.Q-score (e.g., Q30), Read Length, Sequencing Depth
Genome Assembly Statistics The quality and completeness of the assembled genome.Number of Contigs, N50, Genome Size (bp), GC Content (%)
Variant Calling The number and types of genetic variants identified compared to a reference genome.Number of SNPs, Number of Indels, Variant Allele Frequency
qPCR Data Quantitative PCR data for the detection of specific mutations.Cycle Threshold (Ct) values

Experimental Protocols

Protocol 1: DNA Extraction from Bacillus anthracis Spores

This protocol is designed for the efficient lysis of B. anthracis spores and subsequent DNA extraction, which is a critical first step for any genetic analysis.

Materials:

  • B. anthracis spore suspension

  • PowerBeads (0.1 mm)

  • Lysis Buffer (e.g., from a commercial DNA extraction kit for Gram-positive bacteria)

  • Lysozyme

  • Proteinase K

  • RNase A

  • DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar)

  • Microcentrifuge tubes

  • TissueLyser or similar bead beater

  • Microcentrifuge

  • Water bath or heat block

Methodology:

  • Spore Lysis (Mechanical Disruption):

    • Pellet 1 mL of the B. anthracis spore suspension by centrifugation.

    • Resuspend the spore pellet in a suitable lysis buffer.

    • Add 200 mg of 0.1 mm PowerBeads to the spore suspension in a microcentrifuge tube.

    • Secure the tubes in a TissueLyser and process for 5 minutes at 30 Hz to mechanically disrupt the spores.[1]

    • Centrifuge the sample to pellet the beads and cellular debris.

  • Enzymatic Lysis:

    • Transfer the supernatant from the previous step to a new microcentrifuge tube.

    • Add lysozyme to the supernatant and incubate at 37°C for at least 30 minutes.

    • Add Proteinase K and incubate at 56°C for 30 minutes to digest proteins.

  • DNA Purification:

    • Proceed with DNA purification using a commercial DNA extraction kit, following the manufacturer's instructions for Gram-positive bacteria.

    • Include an RNase A treatment step to remove contaminating RNA.

    • Elute the purified genomic DNA in a suitable elution buffer.

  • Quality Control:

    • Assess the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

    • Verify the integrity of the DNA by agarose gel electrophoresis.

Protocol 2: Whole-Genome Sequencing and Comparative Analysis

This protocol outlines the steps for sequencing the genome of a B. anthracis isolate and identifying genetic variants.

Materials:

  • Purified B. anthracis genomic DNA

  • DNA library preparation kit (e.g., Illumina DNA Prep)

  • Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq or Oxford Nanopore MinION)[5][6]

  • Bioinformatics software for quality control, genome assembly, and variant calling (e.g., Trimmomatic, SPAdes, Parsnp)[7][8]

Methodology:

  • Library Preparation:

    • Prepare a sequencing library from the extracted genomic DNA using a commercial library preparation kit. This typically involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

  • Sequencing:

    • Sequence the prepared library on an NGS platform according to the manufacturer's protocol.

  • Data Analysis:

    • Quality Control: Use software like Trimmomatic to trim low-quality bases and remove adapter sequences from the raw sequencing reads.[7]

    • Genome Assembly: Assemble the quality-filtered reads into a draft genome sequence using a de novo assembler such as SPAdes.[5]

    • Variant Calling: Align the assembled genome or the raw reads to a reference genome (e.g., B. anthracis Ames Ancestor, GenBank: NC_007530.2) using a tool like Parsnp to identify SNPs and other genetic variants.[8]

Protocol 3: Specific Mutation Detection by qPCR

This protocol describes a TaqMan-based qPCR assay for the rapid detection of specific SNPs identified through comparative genomics.[9]

Materials:

  • Purified B. anthracis genomic DNA

  • qPCR master mix

  • Custom-designed primers and TaqMan probes specific for the target mutation and the wild-type allele.

  • Real-time PCR instrument

Methodology:

  • Assay Design:

    • Design primers and probes that specifically target the region containing the SNP of interest. The probes should be labeled with different fluorescent dyes to distinguish between the mutant and wild-type alleles.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, primers, probes, and template DNA.

    • Include positive controls (DNA with the known mutation), negative controls (wild-type DNA), and no-template controls.

  • Real-time PCR:

    • Perform the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[5]

  • Data Analysis:

    • Analyze the qPCR data to determine the presence or absence of the target mutation based on the fluorescent signals generated for each allele.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Genomic Analysis cluster_validation Validation & Screening spore_suspension B. anthracis Spore Suspension dna_extraction Spore Lysis & DNA Extraction spore_suspension->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs Purified gDNA comparative_genomics Comparative Genomics & Variant Identification wgs->comparative_genomics assay_dev qPCR Assay Development comparative_genomics->assay_dev Identified Mutations screening Screening of Samples assay_dev->screening

Caption: Experimental workflow for the genetic analysis of B. anthracis.

sporulation_pathway cluster_pathway Simplified B. anthracis Sporulation Pathway Spo0A Spo0A Sporulation Sporulation Genes Spo0A->Sporulation Activation Spo0F Spo0F Spo0B Spo0B Spo0F->Spo0B Phosphotransfer Spo0B->Spo0A Phosphotransfer Kinases Sensor Kinases Kinases->Spo0F Phosphorylation Phosphatases Phosphatases Phosphatases->Spo0F Dephosphorylation

Caption: Simplified representation of the B. anthracis sporulation phosphorelay.

References

Application Notes and Protocols for Whole-Genome Sequencing of Bacillus anthracis Ames Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the whole-genome sequencing (WGS) of Bacillus anthracis Ames strain, a critical process for research, diagnostics, and the development of new therapeutics. The following sections outline the necessary steps from DNA extraction to data analysis, ensuring high-quality and reliable genomic data.

Introduction

Whole-genome sequencing of Bacillus anthracis, the causative agent of anthrax, is a powerful tool for understanding its pathogenicity, tracking outbreaks, and identifying potential drug targets. The Ames strain is a well-characterized and highly virulent strain, making it a key reference in research. This document provides a comprehensive guide for obtaining the complete genome sequence of B. anthracis Ames strain using Illumina sequencing technology.

Data Presentation

The following tables summarize the expected quantitative data at various stages of the WGS workflow. These values serve as a benchmark for successful sample preparation and sequencing.

Table 1: DNA Extraction Quality Control

ParameterVegetative CellsSpores
DNA Concentration > 20 ng/µL> 10 ng/µL
A260/A280 Ratio 1.8 - 2.01.8 - 2.0
A260/A230 Ratio > 2.0> 2.0
DNA Integrity High molecular weight band on agarose gelHigh molecular weight band on agarose gel

Table 2: Sequencing Library Quality Control

ParameterExpected Value
Library Concentration > 10 nM
Average Fragment Size 300 - 500 bp
Library Quality Single, sharp peak on Bioanalyzer

Table 3: Sequencing Run and Data Quality Metrics

ParameterRecommended Value
Sequencing Platform Illumina MiSeq, NextSeq
Read Length 2 x 150 bp or 2 x 250 bp
Q30 Score > 85%
Genome Coverage > 50x
Genome Assembly (N50) > 100 kbp
Contigs < 100

Experimental Protocols

This section details the methodologies for the key experiments in the WGS workflow.

DNA Extraction from Vegetative Cells

This protocol is optimized for the extraction of high-quality genomic DNA from B. anthracis Ames strain vegetative cells.

Materials:

  • MasterPure™ Gram Positive DNA Purification Kit (Lucigen)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Ready-Lyse™ Lysozyme (Lucigen)

  • Proteinase K

  • MPC Protein Precipitation Reagent

  • Isopropanol, 100%

  • Ethanol, 70%

  • Nuclease-free water

Protocol:

  • Culture B. anthracis Ames strain in an appropriate liquid medium overnight at 37°C.

  • Pellet 1 mL of the bacterial culture by centrifugation at 10,000 x g for 5 minutes.

  • Resuspend the cell pellet in 150 µL of TE Buffer.

  • Add 1 µL of Ready-Lyse™ Lysozyme and incubate at 37°C for 30-60 minutes.[1]

  • Add 150 µL of the 2X T and C Lysis Solution containing 1 µL of Proteinase K. Mix thoroughly.

  • Incubate the sample at 65°C for 15 minutes, with brief vortexing every 5 minutes.[2]

  • Cool the sample to 37°C and add 1 µL of RNase A. Incubate at 37°C for 30 minutes.

  • Place the sample on ice for 3-5 minutes.

  • Add 175 µL of MPC Protein Precipitation Reagent and vortex vigorously for 10 seconds.[1]

  • Pellet the cellular debris by centrifuging at ≥10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Add 500 µL of isopropanol and invert the tube 30-40 times to precipitate the DNA.[1]

  • Pellet the DNA by centrifugation at ≥10,000 x g for 10 minutes.

  • Carefully discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

  • Centrifuge at ≥10,000 x g for 5 minutes, and carefully remove the ethanol.

  • Air-dry the pellet for 5-10 minutes and resuspend the DNA in 30-50 µL of nuclease-free water.

  • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

DNA Extraction from Spores

This protocol is adapted for the robust lysis of B. anthracis Ames strain spores.

Materials:

  • NucleoSpin® Microbial DNA Kit (Macherey-Nagel)[3]

  • MN Bead Tubes Type B (included in the kit)

  • Liquid Proteinase K (included in the kit)

  • Lysis Buffer T1

  • Binding Buffer MG

  • Wash Buffer BW

  • Wash Buffer B5 (concentrate, to be diluted with ethanol)

  • Elution Buffer BE

  • 96-100% Ethanol

Protocol:

  • Prepare a spore suspension of B. anthracis Ames strain.

  • Pellet the spores by centrifugation and resuspend in 100 µL of Elution Buffer BE.[4]

  • Transfer the spore suspension to an MN Bead Tube Type B.

  • Add 600 µL of Lysis Buffer T1 and 10 µL of Liquid Proteinase K.[4]

  • Secure the tube in a bead beater and process at maximum speed for 5-10 minutes to mechanically disrupt the spores.

  • Centrifuge the tube at 11,000 x g for 1 minute.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Add 250 µL of Binding Buffer MG and 250 µL of 96-100% ethanol to the lysate and mix by vortexing.

  • Apply the mixture to a NucleoSpin® Microbial DNA Column and centrifuge at 11,000 x g for 1 minute. Discard the flow-through.

  • Add 500 µL of Wash Buffer BW to the column and centrifuge at 11,000 x g for 1 minute. Discard the flow-through.

  • Add 600 µL of Wash Buffer B5 (previously diluted with ethanol) to the column and centrifuge at 11,000 x g for 1 minute. Discard the flow-through.

  • Dry the silica membrane by centrifuging at 11,000 x g for 2 minutes.

  • Place the column in a clean 1.5 mL microcentrifuge tube and add 50-100 µL of Elution Buffer BE directly to the membrane.

  • Incubate at room temperature for 1 minute and then centrifuge at 11,000 x g for 1 minute to elute the DNA.

  • Assess DNA quality and quantity.

Library Preparation for Illumina Sequencing

This protocol outlines the preparation of sequencing libraries using the Illumina DNA Prep (M) Tagmentation Kit.

Materials:

  • Illumina DNA Prep (M) Tagmentation Kit

  • Bead Lysis Tagment (BLT)

  • Tagmentation Buffer 1 (TB1)

  • Tagment Wash Buffer (TWB)

  • Enhanced PCR Mix (EPM)

  • Resuspension Buffer (RSB)

  • Illumina DNA/RNA UD Indexes

  • Nuclease-free water

  • 80% Ethanol (freshly prepared)

Protocol:

  • Normalize the input genomic DNA to a concentration of 10-20 ng/µL. A total of 100-500 ng of DNA is recommended.[5]

  • In a 96-well PCR plate, combine 10-30 µL of the normalized DNA with Bead Lysis Tagment (BLT) and Tagmentation Buffer 1 (TB1) according to the manufacturer's instructions.

  • Seal the plate and incubate in a thermocycler with the following program: 55°C for 15 minutes, then hold at 10°C.

  • Place the plate on a magnetic stand and wait for the solution to clear. Remove and discard the supernatant.

  • Wash the beads twice with 100 µL of Tagment Wash Buffer (TWB).

  • Add 20 µL of Enhanced PCR Mix (EPM) and the appropriate Illumina DNA/RNA UD Indexes to each well.

  • Perform PCR amplification using the following program: 68°C for 3 minutes, 98°C for 3 minutes, followed by 5 cycles of (98°C for 45 seconds, 62°C for 30 seconds, 68°C for 2 minutes), and a final extension at 68°C for 1 minute. Hold at 10°C.

  • Clean up the amplified library using sample purification beads (SPB) according to the manufacturer's protocol.

  • Elute the final library in 32 µL of Resuspension Buffer (RSB).

  • Quantify the library concentration using a Qubit fluorometer and assess the size distribution using an Agilent Bioanalyzer.

Illumina Sequencing

Follow the standard Illumina protocol for the selected sequencing platform (e.g., MiSeq, NextSeq).

Parameters:

  • Platform: Illumina MiSeq or NextSeq

  • Reagent Kit: MiSeq Reagent Kit v2 (300-cycles) or v3 (600-cycles), or equivalent NextSeq kit.[6]

  • Read Type: Paired-end

  • Read Length: 2x150 bp or 2x250 bp

Bioinformatics Analysis

This section provides a typical bioinformatics workflow for analyzing the raw sequencing data.

1. Quality Control and Trimming:

  • Use FastQC to assess the raw read quality.

  • Use Trimmomatic to remove adapter sequences and low-quality bases.[6]

2. Genome Assembly:

  • Use SPAdes or Shovill for de novo genome assembly.[7]

    Alternatively, using Shovill:

3. Assembly Quality Assessment:

  • Use QUAST to evaluate the quality of the assembled genome, checking metrics like N50, number of contigs, and genome length.

4. Genome Annotation:

  • Use Prokka to annotate the assembled genome to identify genes and other genomic features.

5. Variant Calling (Optional):

  • For comparative genomics, align reads to a reference genome (e.g., B. anthracis Ames Ancestor, NC_007530.2) using BWA-MEM .

  • Call single nucleotide polymorphisms (SNPs) using SAMtools and BCFtools .

Visualizations

Experimental Workflow

experimental_workflow cluster_dna_extraction DNA Extraction cluster_library_prep Library Preparation cluster_sequencing Sequencing culture B. anthracis Culture (Vegetative Cells or Spores) lysis Cell/Spore Lysis culture->lysis purification DNA Purification lysis->purification qc1 DNA Quality Control (Concentration, Purity) purification->qc1 tagmentation Tagmentation (Fragmentation & Ligation) qc1->tagmentation pcr PCR Amplification tagmentation->pcr cleanup Library Cleanup pcr->cleanup qc2 Library Quality Control (Concentration, Size) cleanup->qc2 sequencing Illumina Sequencing qc2->sequencing bioinformatics_pipeline cluster_qc Quality Control cluster_assembly Assembly & Annotation cluster_analysis Downstream Analysis raw_reads Raw Sequencing Reads (.fastq.gz) fastqc FastQC (Read Quality Assessment) raw_reads->fastqc trimmomatic Trimmomatic (Adapter & Quality Trimming) fastqc->trimmomatic spades SPAdes/Shovill (De Novo Assembly) trimmomatic->spades quast QUAST (Assembly QC) spades->quast prokka Prokka (Genome Annotation) spades->prokka variant_calling Variant Calling (BWA, SAMtools) prokka->variant_calling Optional phylogenetics Phylogenetic Analysis variant_calling->phylogenetics

References

Application Notes and Protocols for PCR-Based Detection of Specific Genetic Signatures in Bacillus anthracis Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate identification of specific microbial strains is paramount in various fields, including epidemiology, biodefense, and forensic science. The investigation into the 2001 anthrax attacks utilized cutting-edge molecular techniques to identify the source of the Bacillus anthracis spores. A key element of this investigation was the identification of specific genetic mutations within the strain of B. anthracis designated as RMR-1029, which was determined to be the parent material of the spores used in the attacks.[1][2][3] This document provides detailed application notes and protocols for the use of Polymerase Chain Reaction (PCR) assays, specifically allele-specific quantitative PCR (qPCR), for the detection of such strain-specific mutations.

While the original request referred to "RMR-1029 specific mutations" in the context of drug resistance, it is important to clarify that RMR-1029 is a specific flask of the Ames strain of Bacillus anthracis, not a therapeutic agent.[1][2] The mutations of interest are therefore not related to drug resistance but are unique genetic signatures that can be used for forensic identification. The principles and protocols outlined here are broadly applicable to the detection of any known single nucleotide polymorphisms (SNPs) or other small genetic variations in microbial genomes.

Principle of Allele-Specific qPCR

Allele-specific qPCR is a powerful technique for the detection of single nucleotide polymorphisms (SNPs).[4][5][6] The method relies on the design of primers that are specific to a particular allele. The 3'-end of one of the primers is designed to match one of the alleles perfectly, while having a mismatch with the other allele. This mismatch significantly reduces the efficiency of PCR amplification for the non-target allele, allowing for the specific detection and quantification of the target allele. By using fluorescent probes or dyes, the amplification can be monitored in real-time.

For robust and high-throughput SNP genotyping, TaqMan® assays are a widely used application of allele-specific qPCR.[7][8][9][10][11] These assays utilize two allele-specific probes, each labeled with a different fluorescent reporter dye. The probes bind to the target DNA sequence between the PCR primers. During the extension phase of PCR, the DNA polymerase cleaves the probe, separating the reporter dye from a quencher molecule and resulting in a fluorescent signal. The specific fluorescent signal detected indicates which allele is present in the sample.

Application: Forensic Identification of Bacillus anthracis Ames Strain Variants

In the context of a forensic investigation, such as the one involving the RMR-1029 strain, the goal is to develop highly specific and sensitive assays that can distinguish the strain of interest from other closely related strains. The FBI developed four distinct molecular assays to detect genetic mutations present in the RMR-1029 spore batch.[3] These assays were crucial in linking the spore samples from the letters to the RMR-1029 flask.[1][3] The following protocols are representative of the types of assays that would be used for such a purpose.

Experimental Protocols

Protocol 1: Allele-Specific qPCR using SYBR Green

This protocol describes a general method for detecting a specific SNP using allele-specific primers and SYBR Green I, a fluorescent dye that binds to double-stranded DNA.

Materials:

  • DNA template (extracted from B. anthracis culture or sample)

  • Allele-specific forward primer (for the mutant allele)

  • Wild-type specific forward primer

  • Common reverse primer

  • 2x SYBR Green qPCR Master Mix

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Primer Design: Design two forward primers that differ at their 3'-end, one matching the wild-type allele and the other matching the mutant allele. A common reverse primer is also required.

  • Reaction Setup: Prepare two separate reaction mixes for each sample, one with the allele-specific primer and one with the wild-type specific primer. A typical reaction setup is provided in the table below.

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol, including a final melt curve analysis to verify the specificity of the amplified product.

Data Analysis: The presence of the specific mutation is determined by comparing the amplification (Cq values) in the reactions with the allele-specific and wild-type specific primers. A significantly lower Cq value in the allele-specific reaction indicates the presence of the mutation.

Protocol 2: TaqMan® SNP Genotyping Assay

This protocol provides a more specific and high-throughput method for SNP detection using a pre-designed or custom TaqMan® assay.

Materials:

  • DNA template

  • TaqMan® Genotyping Master Mix

  • TaqMan® SNP Genotyping Assay (containing primers and allele-specific probes)

  • Nuclease-free water

  • qPCR instrument with software for allelic discrimination

Procedure:

  • Assay Selection: Obtain a pre-designed TaqMan® SNP Genotyping Assay for the target SNP or design a custom assay.

  • Reaction Setup: Prepare the qPCR reaction mix according to the manufacturer's instructions. A typical setup is provided in the table below.

  • Thermal Cycling: Perform the qPCR using the recommended thermal cycling conditions for the TaqMan® assay.

  • Allelic Discrimination: Analyze the results using the allelic discrimination plot generated by the qPCR instrument's software. The software will automatically call the genotype based on the fluorescence signals from the two reporter dyes.

Data Presentation

Table 1: Quantitative Parameters of a Representative Allele-Specific qPCR Assay

ParameterValueDescription
Limit of Detection (LOD) 50 fg of DNAThe lowest amount of target DNA that can be reliably detected.[12]
Assay Specificity 100%The ability of the assay to exclusively detect the target mutation.
Assay Sensitivity >99%The percentage of true positives correctly identified.
Allelic Discrimination >99.7%The ability to correctly distinguish between homozygous and heterozygous genotypes.

Table 2: Example Reaction Setup for Allele-Specific qPCR

ComponentVolume (µL) for a 20 µL reactionFinal Concentration
2x SYBR Green Master Mix 101x
Allele-Specific/WT Forward Primer (10 µM) 0.5250 nM
Common Reverse Primer (10 µM) 0.5250 nM
DNA Template (1-10 ng/µL) 22-20 ng
Nuclease-free water 7-

Table 3: Example Reaction Setup for TaqMan® SNP Genotyping Assay

ComponentVolume (µL) for a 10 µL reactionFinal Concentration
2x TaqMan® Genotyping Master Mix 51x
20x TaqMan® SNP Genotyping Assay 0.51x
DNA Template (1-5 ng/µL) 11-5 ng
Nuclease-free water 3.5-

Visualizations

Experimental_Workflow_Allele_Specific_qPCR cluster_prep Sample Preparation cluster_assay Allele-Specific qPCR cluster_analysis Data Analysis DNA_Extraction DNA Extraction from B. anthracis Sample DNA_Quant DNA Quantification and QC DNA_Extraction->DNA_Quant Reaction_Setup Prepare Two Reaction Mixes: 1. Mutant-Specific Primer 2. Wild-Type-Specific Primer DNA_Quant->Reaction_Setup qPCR_Run Real-Time PCR Amplification Reaction_Setup->qPCR_Run Melt_Curve Melt Curve Analysis qPCR_Run->Melt_Curve Cq_Comparison Compare Cq Values Melt_Curve->Cq_Comparison Mutation_Call Determine Presence/Absence of Mutation Cq_Comparison->Mutation_Call

Caption: Workflow for detecting specific mutations using allele-specific qPCR with SYBR Green.

Experimental_Workflow_TaqMan_SNP_Genotyping cluster_prep Sample Preparation cluster_assay TaqMan® SNP Genotyping cluster_analysis Data Analysis DNA_Extraction DNA Extraction from B. anthracis Sample DNA_Quant DNA Quantification and QC DNA_Extraction->DNA_Quant Reaction_Setup Prepare Reaction Mix with TaqMan® Assay (Primers and Probes) DNA_Quant->Reaction_Setup qPCR_Run Real-Time PCR Amplification Reaction_Setup->qPCR_Run Allelic_Discrimination Allelic Discrimination Plot Analysis qPCR_Run->Allelic_Discrimination Genotype_Call Automated Genotype Calling Allelic_Discrimination->Genotype_Call

Caption: Workflow for TaqMan® SNP genotyping assay for high-throughput mutation detection.

Conclusion

The use of allele-specific qPCR and TaqMan® SNP genotyping assays provides a rapid, sensitive, and specific method for the detection of known genetic mutations. While the initial context of "RMR-1029" in the user request was misidentified as a drug, the underlying need for protocols to detect specific mutations is a critical component of modern molecular biology, with significant applications in forensic science, as exemplified by the investigation into the 2001 anthrax attacks. The protocols and workflows provided here serve as a detailed guide for researchers and scientists engaged in the identification of microbial strain-specific genetic signatures.

References

Application Notes: Forensic Microbiology in the Amerithrax Case

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2001 anthrax letter attacks, known as the Amerithrax case, marked a pivotal moment in the field of microbial forensics. The investigation moved beyond traditional epidemiological tracing and genotyping to pioneer the use of whole-genome sequencing and comparative genomics for pathogen source attribution.[1] Investigators were faced with the challenge of identifying the origin of the Bacillus anthracis spores used in the attacks from a genetically homogenous species, the Ames strain.[2] This document details the key forensic microbiology techniques that were developed and employed, ultimately linking the spore material to a single flask at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID).[3][4]

Core Principle: From Phenotype to Genotype

The initial breakthrough in the investigation came from a classic microbiology technique: the careful culture and observation of the spore material recovered from the letters. Researchers noted that when cultured, the spores gave rise to colonies with several distinct morphologies, or phenotypes.[5][6] This was unexpected for a supposedly uniform strain. The hypothesis was that these morphological variants might harbor unique genetic mutations that could serve as a "fingerprint" to trace their origin.[6] The subsequent investigation focused on identifying the genetic basis for these phenotypic differences.[7]

Key Techniques and Findings

The forensic investigation can be broken down into three main phases:

  • Isolation and Phenotypic Characterization: Culturing of evidentiary samples to identify morphological variants.

  • Genomic Analysis and Marker Discovery: Whole-genome sequencing of the variants to identify unique genetic mutations.

  • Screening and Source Attribution: Development of high-throughput assays to screen a repository of B. anthracis Ames strains for the presence of these unique mutations.

The investigation successfully identified four distinct genetic mutations in the morphological variants isolated from the letter spores.[8][9] The specific combination of these variants was found to be unique to the attack samples and a single spore batch, designated RMR-1029, at USAMRIID.[3][7]

Quantitative Data Summary

The Amerithrax investigation involved the collection and analysis of a vast number of samples. The key quantitative data are summarized below.

ParameterValueSource
Number of Witness Interviews> 10,000[10][11]
Grand Jury Subpoenas Issued> 5,750[10][11]
Environmental Samples Collected~ 5,730[10]
Number of Searches Executed80[10][11]
Identified Genetic Loci with Mutations4[8][12]
Repository Samples Screened for Mutations> 1,000[3]
Genetic Variant Assays DevelopedLocus DescriptionAssociation
Assay A1Mutation in sporulation pathway geneLinked phenotype to genotype[8][12]
Assay A3Mutation in sporulation pathway geneLinked phenotype to genotype[8][12]
Assay DMutation related to sporulation cascadeLinked phenotype to genotype[8][12]
Assay EMutation in distinct genetic locusUsed as a unique marker[13]

Experimental Protocols

The following protocols are representative of the methodologies used in the Amerithrax investigation, based on published accounts and standard molecular biology practices of the time.

Protocol 1: Isolation and Culture of B. anthracis Morphological Variants

Objective: To culture B. anthracis from evidentiary material and isolate colonies with distinct morphologies.

Materials:

  • Evidentiary samples (e.g., swabs from letters)

  • Phosphate-buffered saline (PBS)

  • Sheep blood agar (SBA) plates

  • Tryptose agar slants[2]

  • Incubator at 37°C

  • Biosafety Level 3 (BSL-3) containment facility

Procedure:

  • Under BSL-3 conditions, resuspend the evidentiary sample in sterile PBS.

  • Perform serial dilutions of the suspension in PBS.

  • Plate 100 µL of each dilution onto SBA plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Carefully examine the plates for colonies exhibiting non-typical morphology (e.g., different size, texture, color, or hemolytic properties) compared to the wild-type B. anthracis Ames strain.[5]

  • Select and isolate individual colonies of each distinct morphotype.

  • Subculture each isolated colony onto a fresh SBA plate to ensure purity.

  • Grow a pure culture of each confirmed morphological variant for genomic DNA extraction.

Protocol 2: Whole-Genome Sequencing (WGS) and Comparative Genomics

Objective: To sequence the genomes of the morphological variants and compare them to the wild-type B. anthracis Ames "Ancestor" strain to identify genetic mutations.

Materials:

  • Pure cultures of B. anthracis variants and wild-type

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy)

  • Sanger sequencing or early next-generation sequencing platform

  • Bioinformatics software for genome assembly and comparison

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from overnight liquid cultures of each morphological variant and the wild-type reference strain according to the manufacturer's protocol.

  • Genome Sequencing: Prepare DNA libraries and perform whole-genome shotgun sequencing.[3] The investigation utilized high-resolution sequencing methods available at the time.[8][12]

  • Genome Assembly: Assemble the raw sequence reads into a complete or draft genome for each variant.

  • Comparative Analysis: Align the assembled genomes of the morphological variants against the fully sequenced and closed genome of the B. anthracis Ames Ancestor strain.[2]

  • Mutation Discovery: Identify all single nucleotide polymorphisms (SNPs), insertions, and deletions (INDELs) that are present in the variants but not in the reference genome.[2]

  • Validation: Validate the identified mutations using targeted PCR and Sanger sequencing to confirm their presence and rule out sequencing errors.

Protocol 3: High-Throughput Genotyping using Real-Time PCR (qPCR)

Objective: To develop and use specific assays to rapidly screen a large repository of B. anthracis Ames isolates for the presence of the four identified genetic markers.

Materials:

  • DNA samples from the FBI's repository of Ames strains[7]

  • Custom-designed PCR primers and probes for each of the four target mutations (e.g., TaqMan or FRET probes)[7][14]

  • Real-Time PCR instrument (e.g., LightCycler)[14]

  • PCR master mix

Procedure:

  • Assay Design: For each of the four identified mutations, design specific primers and fluorescently labeled probes that can differentiate between the wild-type and the mutant allele.

  • Assay Validation: Validate each of the four qPCR assays for specificity, sensitivity, and reproducibility using control DNA from the known morphological variants and the wild-type Ames strain.

  • Sample Screening: a. Arrange DNA samples from the repository (over 1,000 isolates) in a 96- or 384-well plate format.[3] b. Prepare a PCR master mix for each of the four assays. c. Dispense the master mix into the wells, followed by the addition of the template DNA from the repository samples.

  • Real-Time PCR: Run the plates on a real-time PCR instrument using an optimized thermal cycling protocol.[14]

    • Example Cycling Conditions: Initial denaturation at 95°C for 1 min, followed by 40 cycles of 95°C for 5 sec and 60°C for 20 sec.[14]

  • Data Analysis: Analyze the amplification curves for each sample. A positive signal indicates the presence of the specific mutation.

  • Confirmation: Identify any repository samples that test positive for all four of the unique mutations found in the letter attack spores.

Visualizations: Workflows and Relationships

graphdot cluster_0 Phase 1: Evidence Processing cluster_1 Phase 2: Marker Discovery cluster_2 Phase 3: Source Attribution A Anthrax Letter Evidence B Culture on SBA Plates A->B C Observation of Colony Morphologies B->C D Isolation of Morphological Variants C->D E Genomic DNA Extraction D->E F Whole-Genome Sequencing E->F G Comparative Genomics vs. Ames Ancestor F->G H Identification of 4 Unique Mutations G->H I Development of 4 Variant-Specific qPCR Assays H->I J Screening of >1000 Repository Ames Strains I->J K Identification of Match J->K L Source Flask (RMR-1029) K->L

Caption: Overall forensic workflow in the Amerithrax investigation.

G cluster_lab Laboratory Analysis Workflow start Pure Culture of Morphological Variant dna_extraction Genomic DNA Extraction start->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs assembly Genome Assembly wgs->assembly comparison Comparison to Reference Genome assembly->comparison validation Mutation Validation (PCR) comparison->validation marker Validated Genetic Marker (1 of 4) validation->marker

Caption: Laboratory workflow for genetic marker discovery.

graphdot Letters Anthrax Letters (NY Post, Leahy, etc.) Spores Evidentiary Spore Population Letters->Spores contained Variants Mixture of Morphological Variants (A1, A3, D, E) Spores->Variants yielded a Mutations Unique Genetic 'Fingerprint' (4 Mutations) Variants->Mutations possessed a Source Source Flask RMR-1029 Mutations->Source matched only the Repository Other Ames Strain Repository Samples Mutations->Repository did not match

Caption: Logical relationship between evidence and source.

References

Application Note: Microbial Forensics for Source Attribution of Bacillus anthracis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Microbial forensics is a scientific discipline dedicated to the analysis of microbiological evidence for attributional purposes in the context of biocrime, bioterrorism, or inadvertent microbial release. This application note details the protocols for identifying the origin of a questioned Bacillus anthracis sample, with a specific focus on the methods used to link an evidence sample to a known source, exemplified by the RMR-1029 flask from the Amerithrax investigation. The methodologies described herein are applicable to researchers, scientists, and drug development professionals working in biodefense, public health, and infectious disease research.

The 2001 anthrax attacks in the United States triggered a massive and complex investigation, which spurred the rapid advancement of microbial forensic techniques. A key breakthrough in this investigation was the identification of a specific laboratory reagent, a flask designated RMR-1029, as the parent material of the anthrax spores used in the attacks.[1][2] This was achieved through a combination of classical microbiology, molecular biology, and genomics. This document outlines a generalized workflow inspired by the techniques employed in the Amerithrax case.

Experimental Protocols & Methodologies

1. Sample Collection and Processing

Proper sample collection and processing are critical to preserve the integrity of the microbial evidence.

  • Protocol 1: Sterile Sample Collection

    • Use sterile swabs, collection vials, and personal protective equipment (PPE) appropriate for handling B. anthracis.

    • Collect samples from the contaminated environment or clinical specimens.

    • Maintain a strict chain of custody, documenting every transfer and handling of the sample.

    • Transport samples to a Biosafety Level 3 (BSL-3) laboratory for analysis.

2. Culturing and Morphological Analysis

Initial characterization of the microbial agent involves culturing and observing its physical characteristics.

  • Protocol 2: Isolation and Morphological Variant Screening

    • Plate the sample on 5% sheep blood agar and incubate at 37°C for 18-24 hours.

    • Observe the colony morphology, noting any variations from the typical appearance of B. anthracis.

    • In the Amerithrax investigation, accidental extended incubation revealed unique colony morphologies which became key genetic markers.[3]

    • Subculture any observed morphological variants for further analysis.

    • Quantify the prevalence of each morphotype within the population (see Table 1).

3. Molecular and Genomic Analysis

Genetic analysis provides the highest resolution for strain identification and source attribution.

  • Protocol 3: Whole Genome Sequencing (WGS)

    • Extract high-quality genomic DNA from both the wild-type and variant colonies using a validated extraction kit.

    • Prepare sequencing libraries and perform deep sequencing using a next-generation sequencing (NGS) platform.

    • Assemble the genomes and compare them to a reference genome of the Ames strain of B. anthracis.

    • Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and larger structural variants.

  • Protocol 4: Targeted Genotyping Assay

    • Based on the WGS data, design specific quantitative PCR (qPCR) or digital PCR (dPCR) assays to screen for the identified genetic markers.

    • These assays can be used to rapidly screen a large number of repository samples to find a match. In the Amerithrax case, four subtle genetic differences were used to screen over 1,000 samples.[4]

    • The presence and relative abundance of these markers in a questioned sample can be compared to known source materials (see Table 2).

Data Presentation

Table 1: Morphological Variant Frequencies in Questioned and Known Samples

Sample IDTotal Colonies CountedWild-Type ColoniesVariant A ColoniesVariant B ColoniesVariant C Colonies
Questioned Sample 1,5001,425 (95%)45 (3%)23 (1.5%)7 (0.5%)
RMR-1029 2,0001,900 (95%)60 (3%)30 (1.5%)10 (0.5%)
Control Strain A 1,0001,000 (100%)0 (0%)0 (0%)0 (0%)
Control Strain B 1,2001,188 (99%)12 (1%)0 (0%)0 (0%)

Table 2: Quantitative PCR (qPCR) Analysis of Genetic Markers

Sample IDMarker 1 (Cq)Marker 2 (Cq)Marker 3 (Cq)Marker 4 (Cq)
Questioned Sample 22.528.130.335.8
RMR-1029 22.328.530.136.0
Control Strain A 22.8UndeterminedUndeterminedUndetermined
Control Strain B 22.632.4UndeterminedUndetermined

Visualizations

Microbial_Forensics_Workflow cluster_0 Sample Collection & Processing cluster_1 Microbiological Analysis cluster_2 Genomic Analysis cluster_3 Comparative Analysis Sample Questioned Sample Processing Sterile Processing (BSL-3) Sample->Processing Culture Culture & Isolation Processing->Culture Morphology Morphological Analysis Culture->Morphology DNA_Extraction DNA Extraction Morphology->DNA_Extraction WGS Whole Genome Sequencing DNA_Extraction->WGS Variant_ID Variant Identification WGS->Variant_ID Comparison Comparative Genomics Variant_ID->Comparison Repository Reference Strain Repository Repository->Comparison Attribution Source Attribution Comparison->Attribution

Caption: Workflow for Microbial Forensic Investigation.

Logical_Relationship cluster_evidence Evidence Sample cluster_analysis Forensic Analysis cluster_source Known Source Evidence Questioned B. anthracis Genomic Genomic Signature Evidence->Genomic Morpho Morphological Profile Evidence->Morpho Source RMR-1029 Genomic->Source Matches Morpho->Source Matches

Caption: Logical Relationship for Source Attribution.

Conclusion

The application of microbial forensics, particularly high-resolution genomic analysis, is a powerful tool for the attribution of microbial samples. The Amerithrax investigation demonstrated that even subtle genetic variations within a seemingly homogenous microbial population can serve as a "fingerprint" to link a sample to its source.[5] While the scientific evidence in the RMR-1029 case was deemed consistent with a link to the attack material, it also highlighted the complexities and limitations of such analyses.[1][6] The protocols and methodologies outlined in this application note provide a framework for conducting a microbial forensic investigation, emphasizing the importance of a multi-faceted approach that combines classical microbiology with cutting-edge genomic techniques. Future advancements, such as deep sequencing and metagenomic analysis, will continue to enhance the capabilities of microbial forensics.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

Decontamination Protocol for Surfaces and Equipment

Surfaces and equipment potentially contaminated with B. anthracis spores must be decontaminated before being removed from the biosafety cabinet.

Materials:

  • EPA-registered sporicidal disinfectant (e.g., chlorine dioxide, vaporized hydrogen peroxide)

  • Personal Protective Equipment (as outlined above)

  • Paper towels or other absorbent material

  • Biohazard waste bags

Procedure:

  • Ensure all personnel are wearing appropriate PPE.

  • Prepare the sporicidal disinfectant according to the manufacturer's instructions.

  • Carefully wipe down all surfaces of the biosafety cabinet, paying close attention to corners and edges.

  • Submerge small, non-autoclavable equipment in the disinfectant for the recommended contact time.

  • For larger equipment, thoroughly wipe all surfaces with the disinfectant.

  • Allow the disinfectant to remain on surfaces for the required contact time to ensure inactivation of spores.

  • Wipe up any excess disinfectant with sterile paper towels.

  • Dispose of all contaminated materials in designated biohazard waste containers.

Waste Disposal Protocol

All waste generated from the handling of B. anthracis samples is considered regulated medical waste and must be decontaminated before disposal.

Procedure:

  • Collect all solid waste, including used PPE, in designated, leak-proof, and puncture-resistant biohazard containers lined with autoclave bags.

  • Seal the autoclave bags when they are no more than two-thirds full.

  • Decontaminate the exterior of the waste containers before removing them from the BSL-3 laboratory.

  • Autoclave all waste at 121°C for a minimum of 60 minutes.

  • Perform regular validation of the autoclave efficacy using biological indicators (e.g., Geobacillus stearothermophilus spores).

  • Dispose of the autoclaved waste in accordance with institutional and local regulations for regulated medical waste.

Post-Exposure Protocol

In the event of a known or suspected exposure to B. anthracis, immediate action is critical.

Procedure:

  • Immediate Actions:

    • Remove the affected individual from the contaminated area.

    • Remove any contaminated clothing.

    • Thoroughly wash the affected skin with soap and water.

    • If the eyes are affected, flush with copious amounts of water for at least 15 minutes.

  • Medical Consultation:

    • Immediately notify the laboratory supervisor and the institution's occupational health department.

    • Seek immediate medical attention.

  • Post-Exposure Prophylaxis (PEP):

    • PEP should be initiated as soon as possible, ideally within one hour of exposure.

    • The standard PEP regimen consists of a 60-day course of antibiotics (e.g., ciprofloxacin or doxycycline) and a three-dose series of anthrax vaccine.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling of Bacillus anthracis.

ParameterValueReference
Autoclave Sterilization 121°C for ≥ 60 minutes[BMBL, 6th Edition]
Sporicidal Disinfectant Contact Time Varies by product (e.g., 10 minutes for 0.5% sodium hypochlorite)[EPA Registered Disinfectants]
Post-Exposure Prophylaxis (Antibiotics) 60-day course[CDC Recommendations]
Post-Exposure Prophylaxis (Vaccine) 3 doses over 4 weeks[CDC Recommendations]

Experimental Protocols

Spore Viability Assay Following Decontamination

This protocol is designed to validate the effectiveness of a chosen sporicidal disinfectant against B. anthracis spores.

Materials:

  • Bacillus anthracis spore suspension (handled within a BSL-3 facility)

  • Test surfaces (e.g., stainless steel coupons)

  • Sporicidal disinfectant to be tested

  • Neutralizing broth (to inactivate the disinfectant)

  • Trypticase Soy Agar (TSA) plates

  • Incubator at 37°C

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • In a biosafety cabinet, inoculate test surfaces with a known concentration of B. anthracis spores and allow them to dry.

  • Apply the sporicidal disinfectant to the inoculated surfaces according to the manufacturer's instructions, ensuring complete coverage.

  • Allow the disinfectant to act for the recommended contact time.

  • At the end of the contact time, transfer the test surfaces to tubes containing neutralizing broth to stop the action of the disinfectant.

  • Vortex the tubes vigorously to dislodge any remaining spores from the surfaces.

  • Prepare serial dilutions of the neutralized spore suspension.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colony-forming units (CFUs) on the plates to determine the number of viable spores remaining after disinfection.

  • Calculate the log reduction in spore viability to assess the disinfectant's efficacy.

Visualizations

BSL3_Workflow cluster_anteroom Anteroom cluster_lab BSL-3 Laboratory cluster_decon Decontamination Area don_ppe Don PPE enter_lab Enter Lab don_ppe->enter_lab Enter verify_sops Verify SOPs verify_sops->don_ppe Proceed bsc_work Work in BSC enter_lab->bsc_work Begin Work decontaminate_surfaces Decontaminate Surfaces bsc_work->decontaminate_surfaces Complete Work package_waste Package Waste decontaminate_surfaces->package_waste exit_lab Exit Lab package_waste->exit_lab doff_ppe Doff PPE exit_lab->doff_ppe Exit autoclave Autoclave Waste doff_ppe->autoclave Decontaminate

Caption: BSL-3 Laboratory Workflow Diagram

Hierarchy_of_Controls elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls substitution->engineering administrative Administrative Controls engineering->administrative ppe PPE administrative->ppe

Caption: Hierarchy of Biosafety Controls

Post_Exposure_Decision_Tree exposure Potential Exposure to B. anthracis decontaminate Immediate Decontamination (Wash Skin, Flush Eyes) exposure->decontaminate notify Notify Supervisor and Occupational Health decontaminate->notify medical_eval Immediate Medical Evaluation notify->medical_eval initiate_pep Initiate Post-Exposure Prophylaxis (PEP) medical_eval->initiate_pep antibiotics 60-day course of antibiotics initiate_pep->antibiotics vaccine 3-dose series of anthrax vaccine initiate_pep->vaccine

Caption: Post-Exposure Prophylaxis Decision Tree

Bioinformatics pipeline for analyzing RMR-1029 sequencing data

Author: BenchChem Technical Support Team. Date: November 2025

Clarification on the Topic: RMR-1029

Initial analysis indicates a potential misunderstanding of the term "RMR-1029." In the context of scientific and forensic literature, RMR-1029 refers to a specific flask containing a pure stock of Bacillus anthracis (anthrax) spores investigated by the FBI following the 2001 attacks.[1][2][3][4][5] It is not a therapeutic drug candidate.

To fulfill the user's request for a detailed application note within a drug development context, this document will proceed using a relevant, analogous example: a hypothetical novel antagonist targeting the G protein-coupled receptor 183 (GPR183) . This allows for the creation of a realistic and scientifically valid bioinformatics pipeline as requested.

Application Note: Bioinformatics Pipeline for Analyzing RNA-Sequencing Data of a Novel GPR183 Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for analyzing RNA-sequencing (RNA-seq) data to characterize the transcriptomic effects of a novel antagonist targeting the G protein-coupled receptor 183 (GPR183). GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and is implicated in inflammatory diseases.[6][7][8] This protocol details the experimental workflow from cell treatment to data analysis, enabling researchers to identify differentially expressed genes and affected signaling pathways, thereby elucidating the mechanism of action of GPR183 antagonists.

GPR183 Signaling Pathway

GPR183 is a receptor for oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent endogenous ligand.[8] Upon activation, GPR183 couples to the Gαi subunit of heterotrimeric G proteins, which inhibits adenylyl cyclase and leads to downstream activation of pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) cascades.[9][10] This signaling is crucial for guiding the migration of B cells, T cells, and dendritic cells in lymphoid tissues.[7][8] The hypothetical antagonist, "RMR-1029," is designed to block this initial activation step.

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular GPR183 GPR183 (EBI2) Gai Gαi GPR183->Gai activates Oxysterol 7α,25-OHC (Ligand) Oxysterol->GPR183 activates Antagonist RMR-1029 (Antagonist) Antagonist->GPR183 inhibits MAPK MAPK Pathway (ERK/p38) Gai->MAPK NFkB NF-κB Pathway Gai->NFkB Migration Cell Migration & Immune Response MAPK->Migration NFkB->Migration

Caption: GPR183 signaling pathway and point of inhibition.

Experimental Protocol: Bulk RNA-Sequencing

This protocol outlines the procedure for treating a human B-cell lymphocyte cell line (e.g., Ramos cells) with the GPR183 antagonist and preparing samples for RNA-sequencing.

2.1. Cell Culture and Treatment

  • Culture Ramos cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells at a density of 0.5 x 10^6 cells/mL in T-25 flasks.

  • Prepare three biological replicates for each condition:

    • Vehicle Control (e.g., 0.1% DMSO)

    • GPR183 Antagonist (e.g., 10 µM final concentration)

  • Incubate cells for 24 hours post-treatment.

2.2. RNA Extraction

  • Harvest approximately 2-5 million cells from each replicate by centrifugation.

  • Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Elute RNA in nuclease-free water.

2.3. Quality Control of Extracted RNA

  • Assess RNA purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratio of ~2.0 and A260/A230 ratio between 2.0-2.2.

  • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) ≥ 8.0.

2.4. Library Preparation and Sequencing

  • Prepare stranded mRNA libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform quality control on the final libraries to assess size distribution and concentration.

  • Sequence the libraries on an Illumina NovaSeq platform, generating paired-end 150 bp reads (PE150) to a depth of at least 20 million reads per sample.

Bioinformatics Analysis Pipeline

The following pipeline details the steps to process raw sequencing data into a list of differentially expressed genes and associated biological pathways.

Bioinformatics_Pipeline raw_data 1. Raw Reads (.fastq) qc 2. Quality Control (FastQC) raw_data->qc trim 3. Adapter Trimming (Trimmomatic) qc->trim align 4. Alignment to Genome (STAR) trim->align quant 5. Read Quantification (featureCounts) align->quant de 6. Differential Expression (DESeq2) quant->de pathway 7. Pathway Analysis (GSEA) de->pathway results Results: Gene Lists & Pathways pathway->results

Caption: High-level bioinformatics workflow for RNA-seq data.

3.1. Step 1 & 2: Quality Control

  • Tool: FastQC

  • Purpose: To assess the quality of the raw sequencing reads. Key metrics include per-base sequence quality, GC content, and adapter content.

  • Command: fastqc *.fastq.gz

3.2. Step 3: Adapter Trimming

  • Tool: Trimmomatic

  • Purpose: To remove adapter sequences and low-quality bases from the reads.

  • Command:

3.3. Step 4: Alignment

  • Tool: STAR Aligner

  • Purpose: To map the cleaned reads to a reference genome (e.g., GRCh38/hg38).

  • Command:

3.4. Step 5: Quantification

  • Tool: featureCounts

  • Purpose: To count the number of reads mapping to each gene based on a gene annotation file (GTF).

  • Command:

3.5. Step 6 & 7: Differential Expression and Pathway Analysis

  • Tool: R with DESeq2 and fgsea packages.

  • Purpose: To identify genes with statistically significant expression changes between the antagonist-treated and control groups, and to determine which biological pathways are enriched in the resulting gene list.[11][12]

Data Presentation

Quantitative data from the pipeline should be summarized in clear, concise tables.

Table 1: Summary of RNA-Seq Alignment Statistics

Sample ID Total Reads Uniquely Mapped Reads % Mapped
Control_Rep1 25,102,345 23,596,104 94.0%
Control_Rep2 24,589,123 23,113,776 94.0%
Control_Rep3 26,011,456 24,450,769 94.0%
Treated_Rep1 24,987,654 23,488,395 94.0%
Treated_Rep2 25,543,210 24,010,617 94.0%

| Treated_Rep3 | 25,221,876 | 23,708,563 | 94.0% |

Table 2: Top 5 Differentially Expressed Genes (Antagonist vs. Control)

Gene Symbol log2FoldChange p-value padj Gene Function
CXCL10 -2.58 1.2e-50 4.5e-46 Chemokine, immune cell trafficking
IDO1 -2.15 3.4e-45 6.1e-41 T-cell regulation
RELB -1.98 7.8e-42 9.2e-38 NF-κB pathway component
CCL5 -1.85 2.1e-35 1.5e-31 Chemokine, inflammation

| FOS | 1.76 | 9.9e-31 | 5.2e-27 | Transcription factor, AP-1 complex |

Note: Data presented in tables are illustrative and do not represent actual experimental results.

References

Application Notes and Protocols for the Identification of Morphological Variants of Bacillus anthracis in Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing morphological variants of Bacillus anthracis in a laboratory setting. Understanding these variations is critical for accurate identification, virulence assessment, and the development of effective countermeasures.

Introduction

Bacillus anthracis, the causative agent of anthrax, is a Gram-positive, spore-forming bacterium. While it exhibits a classic colony morphology, it can undergo dissociation into several variants based on genetic factors and environmental conditions. The most significant variation is related to the presence or absence of its two principal virulence factors: the pXO1 plasmid, which encodes the anthrax toxin, and the pXO2 plasmid, which encodes a poly-D-glutamic acid capsule. The expression of the capsule is a key driver of morphological changes, particularly the shift between rough and mucoid colony types.

Common Morphological Variants

The primary morphological variants observed in B. anthracis cultures are determined by capsule expression and other cellular characteristics.

  • Typical (Rough/R) Form: Virulent, unencapsulated bacilli grown under standard aerobic conditions form large, irregular, opaque, greyish-white colonies with a characteristic "ground-glass" texture. The edges often display comma-shaped protrusions, leading to the classic "Medusa head" appearance. These colonies are notably tenacious, meaning they have a sticky consistency and tend to stand upright when lifted with an inoculation loop.

  • Mucoid (M) or Smooth (S) Form: Virulent, encapsulated B. anthracis strains produce mucoid or smooth, glistening colonies. This morphology is typically induced by culturing on bicarbonate-rich media in the presence of elevated (5-20%) carbon dioxide (CO₂), conditions that mimic the host environment and trigger capsule gene expression.

  • Atypical Variants: While B. anthracis is characteristically non-hemolytic on sheep blood agar, some atypical hemolytic strains have been reported. Other variations can include differences in proteolytic and lecithinase activity. It's important to note that non-capsulated variants can arise from mucoid colonies, appearing as rough outgrowths.

Data Presentation

The appearance of B. anthracis varies significantly depending on the culture medium and atmospheric conditions. The tables below summarize the expected colony morphologies.

Table 1: Colony Morphology of B. anthracis on Common Non-Selective Media

MediumIncubation ConditionsTypical Colony Morphology (Unencapsulated)Encapsulated MorphologyCitation(s)
Nutrient Agar 35-37°C, Ambient Air2-3 mm, irregular, raised, dull, opaque, greyish-white with a "ground-glass" appearance. Tenacious consistency.Not typically expressed.
5% Sheep Blood Agar 35-37°C, Ambient Air2-5 mm, non-hemolytic (γ-hemolysis), flat or slightly convex, irregular edges, "Medusa head" projections. Tenacious.Not typically expressed.
Bicarbonate Agar 35-37°C, 5-20% CO₂Rough, irregular colonies (for strains lacking pXO2).Mucoid, glistening, convex colonies due to capsule formation.

Table 2: Colony Morphology of B. anthracis on Selective and Chromogenic Media

MediumPrincipleExpected Colony MorphologyCitation(s)
PLET Agar Polymyxin, Lysozyme, EDTA, Thallous Acetate inhibit contaminants.2-3 mm, roughly circular, creamy-white with a ground-glass texture. Smaller than on blood agar.
Anthrax Blood Agar (ABA) Contains selective supplements (polymyxin B, trimethoprim, etc.).Non-hemolytic, white, creamy, or gray-colored colonies.
R & F Anthrax Chromogenic Agar (ChrA) Detects the enzyme PCPLC, produced at a lower rate by B. anthracis.Rough, ground-glass texture. Cream to pale teal-blue after 24h, turning teal-blue with a white rim after 48h.

Experimental Protocols

Protocol 1: Standard Culture for Observation of Typical 'Rough' Morphology

This protocol is for the routine culture of B. anthracis to observe the characteristic unencapsulated, "Medusa head" colony morphology.

Materials:

  • 5% Sheep Blood Agar (SBA) plates

  • Sterile inoculation loops

  • Suspected B. anthracis culture or specimen

  • Incubator set to 35-37°C

Procedure:

  • Using a sterile inoculation loop, streak the specimen onto an SBA plate for isolation.

  • Incubate the plate aerobically at 35-37°C for 18-24 hours.

  • Observation: Examine the plate for colonies matching the typical description: 2-5 mm, non-hemolytic, flat, irregular, greyish-white with a ground-glass appearance and swirling projections ("Medusa head").

  • Confirmation of Tenacity: With a sterile loop, gently touch a suspect colony. The colony should feel sticky and tend to hold its shape, standing up like a beaten egg white.

Protocol 2: Induction of Capsule Formation for 'Mucoid' Morphology

This protocol is designed to induce capsule expression in virulent B. anthracis strains, a key differential characteristic.

Materials:

  • Bicarbonate Agar plates (Nutrient agar with 0.7-0.8% sodium bicarbonate)

  • Sterile inoculation loops

  • Suspected virulent B. anthracis culture

  • CO₂ incubator or candle jar capable of maintaining 5-20% CO₂

Procedure:

  • Streak a pure culture of the suspect isolate onto a bicarbonate agar plate.

  • Place the plate in an incubator with a 5-20% CO₂ atmosphere.

  • Incubate at 35-37°C for 15-24 hours.

  • Observation: Examine the plate for the presence of mucoid, glistening, smooth, and convex colonies. Non-virulent (pXO2-negative) strains, such as the Sterne vaccine strain, will produce rough colonies under the same conditions.

  • Microscopic Confirmation (Optional): Perform an India Ink or Polychrome Methylene Blue (M'Fadyean) stain on growth from a mucoid colony to visualize the capsule directly. The capsule will appear as a clear halo around the blue-staining bacilli with India ink, or as a pink/red structure surrounding the blue bacilli with the M'Fadyean stain.

Visualizations

Workflow for Morphological Identification

The following diagram outlines the workflow for differentiating morphological variants of B. anthracis in culture.

cluster_0 Step 1: Primary Culture cluster_1 Step 2: Initial Observation (24h, 37°C, Aerobic) cluster_2 Step 3: Variant Differentiation cluster_3 Step 4: Final Identification Specimen Clinical or Environmental Specimen PrimaryCulture Streak on 5% Sheep Blood Agar Specimen->PrimaryCulture Observe Examine for Typical Colonies: - Non-hemolytic - 'Medusa Head' - Tenacious - Ground-glass texture PrimaryCulture->Observe Bicarb Subculture onto Bicarbonate Agar Observe->Bicarb IncubateCO2 Incubate (37°C, 5-20% CO₂) Bicarb->IncubateCO2 Mucoid Mucoid / Smooth Colonies IncubateCO2->Mucoid Rough Rough Colonies IncubateCO2->Rough Result1 Presumptive Virulent (Capsule+, pXO2+) Mucoid->Result1 Result2 Presumptive Avirulent (Capsule-, pXO2-) Rough->Result2

Caption: Workflow for identifying B. anthracis morphological variants.

Application Notes and Protocols: Use of Radiocarbon Dating in the RMR-1029 Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The investigation into the 2001 anthrax attacks, known as "Amerithrax," utilized a wide range of scientific techniques to identify the source of the Bacillus anthracis spores used in the mailings. Central to this investigation was a specific flask of anthrax spores designated RMR-1029, which was identified as the parent material for the spores in the letters. Among the forensic methods employed, radiocarbon dating played a crucial role in determining the age of the spores, thereby narrowing the timeframe of their production. This analysis was conducted at the Lawrence Livermore National Laboratory (LLNL) and employed Accelerator Mass Spectrometry (AMS) to achieve the high sensitivity required for such a small sample. The key finding of this analysis was that the anthrax was cultured no more than two years before the mailings.

These application notes provide an overview of the principles of radiocarbon dating in the context of the RMR-1029 investigation, a generalized protocol for the analysis of microbial samples using AMS, and a discussion of the interpretation of the results. It is important to note that the specific, detailed protocols used by the FBI and LLNL in the Amerithrax investigation are not publicly available. The protocols and data presented here are based on established scientific principles and publicly accessible information from reports and scientific publications.

Principles of Radiocarbon Dating in a Modern Context: The "Bomb Pulse"

Radiocarbon (¹⁴C) dating is a method used to determine the age of organic materials. It is based on the decay of the radioactive isotope of carbon, ¹⁴C, which is continuously produced in the upper atmosphere. Living organisms incorporate ¹⁴C from the atmosphere at a relatively constant ratio to the stable carbon isotopes (¹²C and ¹³C). After an organism dies, it no longer takes up ¹⁴C, and the existing ¹⁴C begins to decay with a half-life of approximately 5,730 years.

For materials from the latter half of the 20th century, the atmospheric concentration of ¹⁴C was significantly altered by above-ground nuclear weapons testing, which nearly doubled the amount of atmospheric ¹⁴C between 1955 and 1963. This spike in ¹⁴C is known as the "bomb pulse." After the Limited Test Ban Treaty of 1963, the atmospheric ¹⁴C concentration began to decrease as it was absorbed by the oceans and the biosphere. This well-documented fluctuation in atmospheric ¹⁴C provides a high-resolution calibration curve for dating organic materials that were formed during this period. By measuring the fraction of modern radiocarbon (F¹⁴C) in a sample and comparing it to the atmospheric ¹⁴C curve, the date of the material's formation can be determined with a high degree of precision, often to within one to two years.

In the context of the RMR-1029 investigation, the Bacillus anthracis spores were cultured in a nutrient medium derived from organic sources. The carbon incorporated into the spores would therefore reflect the ¹⁴C concentration of the atmosphere at the time the components of the growth medium were harvested. By measuring the ¹⁴C content of the spores, investigators could determine when the bacteria were grown.

Data Presentation

While the precise quantitative data from the radiocarbon dating of the anthrax spores in the Amerithrax investigation have not been publicly released, the following table illustrates the type of data that would be generated in such an analysis. The F¹⁴C values are hypothetical but consistent with the publicly reported findings that the spores were produced between 1999 and 2001.

Sample IDMaterialMass (mg)¹⁴C Measurement (F¹⁴C)Calibrated Age Range (95% probability)
RMR-1029-S1Bacillus anthracis spores0.51.052 ± 0.0031999-2001 AD
Control Medium ANutrient Broth (1995)1.01.125 ± 0.0041994-1996 AD
Control Medium BNutrient Broth (2002)1.01.041 ± 0.0032001-2003 AD

Experimental Protocols

The following is a generalized protocol for the radiocarbon dating of microbial samples, such as bacterial spores, using Accelerator Mass Spectrometry (AMS). This protocol is based on established methods for small-sample radiocarbon analysis.

1. Sample Preparation

  • Objective: To isolate the carbon from the microbial sample and remove any potential contaminants that could affect the ¹⁴C measurement.

  • Materials:

    • Microbial spore sample (e.g., Bacillus spores)

    • Deionized water

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Quartz tubes

    • Copper (II) oxide (CuO)

    • Silver (Ag) wool

    • Muffle furnace

  • Procedure:

    • A small, representative sample of the microbial spores (typically <1 mg) is collected.

    • The sample is subjected to a series of acid and alkali washes to remove any contaminating carbon. A common procedure is an acid-alkali-acid (AAA) wash.

      • The sample is treated with dilute HCl to remove any carbonate contaminants.

      • This is followed by a wash with dilute NaOH to remove humic acids and other soluble organic contaminants.

      • A final wash with dilute HCl neutralizes the sample.

    • The cleaned sample is thoroughly rinsed with deionized water and dried.

2. Combustion and Graphitization

  • Objective: To convert the organic carbon in the sample into graphite, the form required for the AMS target.

  • Materials:

    • Cleaned, dried microbial sample

    • Vacuum line

    • Muffle furnace

    • Zinc (Zn) powder

    • Iron (Fe) powder catalyst

  • Procedure:

    • The dried sample is placed in a quartz tube with CuO and Ag wool.

    • The tube is evacuated, sealed, and combusted in a muffle furnace at approximately 900°C. This converts the organic carbon to CO₂ gas.

    • The CO₂ is cryogenically purified on a vacuum line.

    • The purified CO₂ is then reduced to graphite in the presence of a metal catalyst (typically iron powder) and a reducing agent (typically zinc powder) at high temperature (around 550°C).

    • The resulting graphite is pressed into an aluminum target holder for the AMS.

3. Accelerator Mass Spectrometry (AMS) Analysis

  • Objective: To measure the ratio of ¹⁴C to ¹²C in the graphite sample.

  • Instrumentation: Accelerator Mass Spectrometer

  • Procedure:

    • The graphite target is placed in the ion source of the AMS.

    • A beam of cesium ions is used to sputter carbon atoms from the target, creating negative ions.

    • These ions are accelerated through a high-voltage potential.

    • In the accelerator, the ions pass through a "stripper" (a thin foil or gas), which removes several electrons, converting them into positive ions and breaking up any molecular isobars (molecules with the same mass as ¹⁴C).

    • The accelerated, positively charged ions are then passed through a series of magnets and electrostatic analyzers that separate them based on their mass-to-charge ratio.

    • The stable isotopes (¹²C and ¹³C) are measured in Faraday cups, while the rare ¹⁴C ions are counted individually in a detector.

    • The ratio of ¹⁴C to ¹²C is calculated and compared to standards of known ¹⁴C content to determine the F¹⁴C of the sample.

4. Data Calibration and Interpretation

  • Objective: To convert the measured F¹⁴C value into a calendar age range.

  • Software: Calibration software such as OxCal or CALIB.

  • Procedure:

    • The measured F¹⁴C value and its associated uncertainty are input into the calibration software.

    • The software compares the sample's F¹⁴C value to the atmospheric "bomb pulse" calibration curve.

    • A probability distribution of possible calendar ages is generated, from which a calibrated age range (typically at a 95% confidence level) is determined.

Visualizations

Radiocarbon_Dating_Principle cluster_atmosphere Atmosphere cluster_biosphere Biosphere cluster_analysis Post-Mortem Analysis Cosmic Rays Cosmic Rays Nitrogen-14 Nitrogen-14 Cosmic Rays->Nitrogen-14 n Carbon-14 (14C) Carbon-14 (14C) Nitrogen-14->Carbon-14 (14C) + p Plants Plants Carbon-14 (14C)->Plants Photosynthesis Animals Animals Plants->Animals Consumption Microorganisms Microorganisms Plants->Microorganisms Nutrient Source Animals->Microorganisms Nutrient Source Dead Organism Dead Organism Microorganisms->Dead Organism 14C Decay 14C Decay Dead Organism->14C Decay Half-life ~5730 yrs AMS Measurement AMS Measurement 14C Decay->AMS Measurement Age Determination Age Determination AMS Measurement->Age Determination

Caption: Principle of Radiocarbon Dating.

AMS_Workflow cluster_sample_prep Sample Preparation cluster_ams Accelerator Mass Spectrometry cluster_data_analysis Data Analysis Spore_Sample Bacillus anthracis Spores AAA_Wash Acid-Alkali-Acid Wash Spore_Sample->AAA_Wash Combustion Combustion to CO2 AAA_Wash->Combustion Graphitization Reduction to Graphite Combustion->Graphitization Ion_Source Ion Source Graphitization->Ion_Source Accelerator Tandem Accelerator Ion_Source->Accelerator Mass_Analyzer Mass Analyzer Accelerator->Mass_Analyzer Detector 14C Detector Mass_Analyzer->Detector Ratio_Calculation Calculate 14C/12C Ratio Detector->Ratio_Calculation Calibration Calibrate with Bomb Pulse Curve Ratio_Calculation->Calibration Age_Determination Determine Age Range Calibration->Age_Determination

Caption: AMS Radiocarbon Dating Workflow.

Troubleshooting & Optimization

Technical Support Center: RMR-1029 Genetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the genetic analysis of RMR-1029.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for RMR-1029?

A1: RMR-1029 is a novel small molecule inhibitor designed to target the MEK1/2 kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, RMR-1029 aims to block downstream signaling, leading to reduced cell proliferation and tumor growth. The specific genetic context, such as the presence of BRAF or RAS mutations, can significantly influence its efficacy.

Q2: We are observing unexpected resistance to RMR-1029 in our cell lines. What are the potential genetic causes?

A2: Resistance to MEK inhibitors like RMR-1029 can arise from several genetic mechanisms. These include secondary mutations in the target protein (MEK1/2) that prevent drug binding, amplification of the target gene, or activation of alternative signaling pathways that bypass the MEK blockade. We recommend performing targeted sequencing of key genes in the MAPK/ERK pathway and parallel pathways like PI3K/AKT to investigate potential resistance mechanisms.

Q3: How can we confirm that RMR-1029 is engaging its target, MEK1/2, in our experimental system?

A3: Target engagement can be confirmed by assessing the phosphorylation status of ERK1/2, the direct downstream substrate of MEK1/2. A significant reduction in phosphorylated ERK (p-ERK) levels upon treatment with RMR-1029 would indicate successful target engagement. This can be measured using techniques such as Western Blotting or ELISA.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for RMR-1029 across experiments.
  • Possible Cause 1: Cell line heterogeneity.

    • Solution: Ensure you are using a consistent and low passage number for your cell lines. Perform regular cell line authentication to rule out contamination or genetic drift.

  • Possible Cause 2: Variability in experimental setup.

    • Solution: Standardize all experimental parameters, including cell seeding density, drug concentration preparation, and incubation times. Use a calibrated plate reader for assessing cell viability.

  • Possible Cause 3: Drug stability.

    • Solution: Prepare fresh dilutions of RMR-1029 for each experiment from a validated stock solution. Store the stock solution according to the manufacturer's recommendations to prevent degradation.

Problem 2: Difficulty in amplifying a specific gene region for mutation analysis post-treatment.
  • Possible Cause 1: Poor primer design.

    • Solution: Re-design primers using a reputable primer design tool, ensuring they have appropriate melting temperatures, GC content, and avoid secondary structures. Validate the new primers using a gradient PCR.

  • Possible Cause 2: Low quality of genomic DNA.

    • Solution: Use a high-quality DNA extraction kit and assess the purity and integrity of your DNA using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • Possible Cause 3: Presence of PCR inhibitors.

    • Solution: Ensure the final DNA elution step is clean. If inhibitors are suspected, try diluting the DNA template or using a PCR master mix with inhibitor-resistant properties.

Quantitative Data Summary

Table 1: RMR-1029 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeKey MutationsRMR-1029 IC50 (nM)
A375MelanomaBRAF V600E15.2
HT-29Colorectal CancerBRAF V600E25.8
HCT116Colorectal CancerKRAS G13D150.4
MCF-7Breast CancerPIK3CA E545K> 1000

Table 2: Gene Expression Changes in A375 Cells Treated with RMR-1029 (100 nM) for 24 hours

GeneFunctionFold Change (Log2)p-value
DUSP6MAPK Phosphatase2.5< 0.01
SPRY2RTK Signaling Inhibitor2.1< 0.01
CCND1Cell Cycle Regulator-1.8< 0.01
MYCTranscription Factor-1.5< 0.05

Experimental Protocols

Protocol 1: Western Blot for p-ERK/ERK Levels
  • Cell Lysis: Treat cells with RMR-1029 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 2: Sanger Sequencing for MEK1 Mutations
  • Genomic DNA Extraction: Extract genomic DNA from RMR-1029 treated and untreated cells using a commercial kit.

  • PCR Amplification: Amplify the coding region of the MEK1 gene using high-fidelity DNA polymerase and specific primers flanking the region of interest.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results to the reference MEK1 sequence to identify any potential mutations.

Visualizations

RMR1029_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription RMR1029 RMR-1029 RMR1029->MEK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: RMR-1029 inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with RMR-1029 (Dose-Response) start->treatment viability Assess Cell Viability (IC50 Determination) treatment->viability protein_analysis Protein Analysis (Western Blot for p-ERK) treatment->protein_analysis genetic_analysis Genetic Analysis (Sequencing for Mutations) treatment->genetic_analysis end End: Data Interpretation viability->end protein_analysis->end genetic_analysis->end

Caption: Workflow for the preclinical evaluation of RMR-1029.

Limitations of the scientific evidence linking RMR-1029 to the attacks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a critical analysis of the scientific evidence and its limitations concerning the link between Bacillus anthracis spore batch RMR-1029 and the 2001 anthrax attacks. The information is presented in a question-and-answer format to address specific issues and potential questions that may arise during experimental design and data interpretation in the field of microbial forensics.

Frequently Asked Questions (FAQs)

Q1: What is RMR-1029, and why is it significant in the context of the 2001 anthrax attacks?

Q2: What was the core scientific evidence linking RMR-1029 to the attack anthrax?

The primary scientific evidence was the identification of four distinct genetic mutations that resulted in unique colony morphologies when the bacteria were grown on agar plates.[4][5] These specific variants were found in the anthrax from the letters, and a comprehensive search of a repository of 1,070 Ames strain samples found that only RMR-1029 and seven other samples, all traceable back to RMR-1029, contained all four assayed mutations.[6]

Q3: What are the main limitations of the scientific evidence connecting RMR-1029 to the attacks?

A 2011 report by the National Academy of Sciences (NAS) concluded that the scientific link was not as definitive as the Department of Justice had asserted.[1][7][8] The key limitations include:

  • Possibility of Parallel Evolution: The mutations found in the attack samples and RMR-1029 could have arisen independently in other Ames strain populations. This possibility was not exhaustively ruled out during the investigation.[1]

  • Sample Integrity and Analysis: There were inconsistencies in the genetic test results from samples submitted by the primary suspect, Dr. Bruce Ivins, which raised questions about sample handling and the sensitivity of the assays.[1] For example, a sample he submitted from RMR-1029 initially tested negative for the key mutations.[1][6]

  • Nascent State of Microbial Forensics: In 2001, the field of microbial forensics was in its early stages.[2][8] The techniques for differentiating bacterial strains were not as advanced as they are today, and whole-genome sequencing of B. anthracis was not available at the start of the investigation.[2][8]

Q4: Was there any physical evidence, aside from genetics, linking RMR-1029 to the attack spores?

The physical evidence, such as the chemical composition of the spores, did not definitively link the attack anthrax to RMR-1029.[5] While there were initial reports of silicon additives in the letter materials, the NAS report concluded there was no evidence of intentional addition of silicon-based dispersants.[4] The spores in RMR-1029 did not have the same silicon chemical "fingerprint" as the spores in the letters, suggesting that if RMR-1029 was the source, the spores were subsequently grown and processed.[1]

Troubleshooting Guides

Guide 1: Interpreting Microbial Forensic Data in the Context of an Investigation

Issue: How to assess the strength of evidence when a potential source sample shares unique genetic markers with an evidentiary sample.

Troubleshooting Steps:

  • Consider the possibility of convergent evolution: Could the observed mutations have arisen independently in different populations? This is more likely for mutations that confer a selective advantage.

  • Evaluate the comprehensiveness of the reference database: Was the collection of known samples (the "repository") sufficiently large and diverse to confidently rule out other potential sources?

  • Assess the statistical significance of the match: What is the probability of finding the same set of mutations in an unrelated sample by chance? This requires a robust understanding of the mutation rates and population genetics of the organism.

  • Examine the entire body of evidence: Genetic data should not be considered in isolation. It needs to be integrated with physical, chemical, and traditional investigative evidence.

Guide 2: Common Pitfalls in the Genetic Analysis of Microbial Evidence

Issue: Inconsistencies or unexpected results in PCR-based assays or whole-genome sequencing of microbial samples.

Potential Causes and Solutions:

  • Low Mutant Frequency: The target mutation may be present at a very low frequency in the population, making it difficult to detect, especially in dilution experiments.

    • Solution: Employ more sensitive detection methods, such as deep sequencing, and perform replicate testing to increase the probability of detection.

  • Sample Contamination: Contamination with other strains or even other microorganisms can lead to ambiguous or incorrect results.

    • Solution: Adhere to strict aseptic techniques during sample collection and processing. Include negative controls to monitor for contamination.

  • DNA Quality: Degraded or low-quantity DNA can result in failed or unreliable amplification.

    • Solution: Use validated DNA extraction methods suitable for the sample type (e.g., spores). Quantify and assess the quality of the DNA before proceeding with downstream applications.

Data Presentation

Table 1: Summary of Genetic Markers in the Amerithrax Investigation

Genetic MarkerDescriptionPresence in Attack SamplesPresence in RMR-1029
Morphotype A1 A specific single nucleotide polymorphism (SNP) leading to an altered colony morphology.YesYes
Morphotype A3 Another distinct SNP resulting in a different colony appearance.YesYes
Morphotype D A third genetic variant identified by its unique colony morphology.YesYes
Morphotype E A fourth SNP-based variant with a characteristic colony morphology.YesYes

Experimental Protocols

Methodology 1: Identification of Genetic Variants

  • Culturing: Spores from the evidentiary material (letters) and repository samples were cultured on nutrient agar plates.

  • Colony Morphology Screening: The resulting bacterial colonies were visually inspected for morphologies that differed from the typical wild-type Ames strain.

  • Isolation and DNA Extraction: Colonies with atypical morphologies were isolated, grown in pure culture, and their DNA was extracted.

  • Whole-Genome Sequencing: The genomes of the variant strains were sequenced to identify the specific genetic mutations (primarily SNPs) responsible for the altered phenotypes.[4]

  • Assay Development: Based on the identified mutations, specific and sensitive polymerase chain reaction (PCR)-based assays were designed to rapidly screen a large number of samples for the presence of these four variants.[4]

Visualizations

FBI_Investigative_Logic cluster_evidence Evidentiary Material cluster_analysis Scientific Analysis cluster_conclusion Investigative Conclusion Attack Anthrax Attack Anthrax Genetic Analysis Genetic Analysis Attack Anthrax->Genetic Analysis is analyzed Identification of 4 Mutations Identification of 4 Mutations Genetic Analysis->Identification of 4 Mutations reveals Repository Screening Repository Screening RMR-1029 as Parent RMR-1029 as Parent Repository Screening->RMR-1029 as Parent implicates Identification of 4 Mutations->Repository Screening is used for Focus on Suspect Focus on Suspect RMR-1029 as Parent->Focus on Suspect leads to Experimental_Workflow Spore Sample Spore Sample Culturing on Agar Culturing on Agar Spore Sample->Culturing on Agar Colony Morphology Screening Colony Morphology Screening Culturing on Agar->Colony Morphology Screening Isolate Variant Colonies Isolate Variant Colonies Colony Morphology Screening->Isolate Variant Colonies DNA Extraction DNA Extraction Isolate Variant Colonies->DNA Extraction Whole Genome Sequencing Whole Genome Sequencing DNA Extraction->Whole Genome Sequencing Identify Mutations (SNPs) Identify Mutations (SNPs) Whole Genome Sequencing->Identify Mutations (SNPs) Develop PCR Assays Develop PCR Assays Identify Mutations (SNPs)->Develop PCR Assays Limitations_of_Evidence Genetic Match Genetic Match Conclusion: RMR-1029 is the source Conclusion: RMR-1029 is the source Genetic Match->Conclusion: RMR-1029 is the source supports Parallel Evolution Parallel Evolution Parallel Evolution->Conclusion: RMR-1029 is the source weakens Statistical Uncertainty Statistical Uncertainty Statistical Uncertainty->Conclusion: RMR-1029 is the source weakens Incomplete Repository Incomplete Repository Incomplete Repository->Conclusion: RMR-1029 is the source weakens Sample Handling Issues Sample Handling Issues Sample Handling Issues->Conclusion: RMR-1029 is the source weakens

References

Technical Support Center: Differentiating Bacillus anthracis Ames Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and methodologies associated with differentiating the RMR-1029 isolate of the Bacillus anthracis Ames strain from other B. anthracis strains.

Frequently Asked Questions (FAQs)

Q1: What is the difference between the "Ames test strains" and the "Bacillus anthracis Ames strain (RMR-1029)"?

A1: This is a critical distinction. The "Ames test strains" are typically genetically modified strains of Salmonella typhimurium or Escherichia coli used in the Ames test, a widely used assay to assess the mutagenic potential of chemical compounds.[1][2][3] These strains are auxotrophic, meaning they cannot synthesize a specific amino acid (e.g., histidine) and are used to measure the rate of reverse mutations caused by a test substance.[1][3]

On the other hand, the "Bacillus anthracis Ames strain" is a specific, highly virulent strain of the bacterium that causes anthrax.[4][5] RMR-1029 refers to a particular flask of this B. anthracis Ames strain that was central to the 2001 anthrax attack investigation.[6][7][8] The term "Ames" in this context refers to the original source of the strain's isolation and is not directly related to the Ames mutagenicity test.

Q2: What are the primary difficulties in differentiating the RMR-1029 isolate from other B. anthracis Ames strains?

A2: The primary difficulty lies in the high genetic homogeneity of Bacillus anthracis as a species.[9] This makes it challenging to distinguish between different isolates, including those of the Ames strain. The RMR-1029 flask itself contained a population of spores with minor genetic variations, known as morphological variants or mutants.[6][10][11] Identifying these subtle differences requires highly sensitive molecular techniques.

Q3: What are the key genetic markers used to differentiate variants within the B. anthracis Ames strain?

A3: The most effective genetic markers for differentiating B. anthracis Ames strain variants are Single Nucleotide Polymorphisms (SNPs).[4][12] During the investigation of the 2001 anthrax attacks, specific SNPs were identified that were unique to the Ames strain and even to the variants found within the RMR-1029 flask.[10][12] These SNPs serve as molecular signatures for strain identification.

Troubleshooting Guides

Issue: Inability to distinguish between different lab stocks of the B. anthracis Ames strain.

Cause: Standard microbiological techniques may not have sufficient resolution to differentiate genetically similar isolates.

Solution: Employ molecular genotyping methods with high discriminatory power.

Experimental Protocol: SNP-based Real-Time PCR for Ames Strain Identification

This protocol is a generalized procedure based on the methodologies described for identifying Ames strain-specific SNPs.[12][13]

  • DNA Extraction:

    • Culture the B. anthracis isolates on appropriate media (e.g., Trypticase Soy Agar) under appropriate biosafety conditions.

    • Harvest bacterial cells and extract genomic DNA using a validated commercial kit or a standard phenol-chloroform extraction method.

    • Quantify the extracted DNA using a spectrophotometer or fluorometer to ensure sufficient template for PCR.

  • Primer and Probe Design:

    • Design primers and probes that specifically target the identified Ames strain-specific SNPs. Probes should be labeled with a fluorescent reporter and a quencher (e.g., TaqMan probes).

  • Real-Time PCR:

    • Prepare a master mix containing the appropriate PCR buffer, dNTPs, primers, probe, and a thermostable DNA polymerase.

    • Add the extracted genomic DNA to the master mix. Include positive controls (known Ames strain DNA), negative controls (DNA from other B. anthracis strains and no-template controls).

    • Perform real-time PCR using a thermal cycler with the following general cycling conditions (optimization may be required):

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Analyze the amplification plots and endpoint fluorescence to determine the presence or absence of the Ames-specific SNP.

Data Presentation:

Strain IDSNP Marker 1SNP Marker 2SNP Marker 3Ames Strain Identification
Unknown 1+++Positive
Unknown 2---Negative
Positive Control+++Positive
Negative Control---Negative

+ indicates the presence of the SNP; - indicates the absence of the SNP.

Issue: Ambiguous results from morphological colony comparison.

Cause: Colony morphology can be influenced by subtle variations in growth conditions and may not be a reliable sole indicator of genetic identity.

Solution: Complement morphological analysis with whole-genome sequencing for definitive strain identification.

Experimental Protocol: Whole-Genome Sequencing (WGS) of B. anthracis Isolates

  • Library Preparation:

    • High-quality genomic DNA is fragmented.

    • Adapters containing sequencing primer binding sites are ligated to the fragments.

    • The fragments are amplified via PCR to create a sequencing library.

  • Sequencing:

    • The prepared library is loaded onto a next-generation sequencing (NGS) platform (e.g., Illumina).

    • The DNA fragments are sequenced to generate millions of short reads.

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality, and low-quality reads and adapter sequences are trimmed.

    • Genome Assembly: The high-quality reads are assembled de novo or by mapping to a reference B. anthracis Ames strain genome.

    • Variant Calling: The assembled genome is compared to the reference genome to identify SNPs, insertions, and deletions that are unique to the sequenced isolate.

    • Phylogenetic Analysis: The identified genetic differences can be used to construct a phylogenetic tree to understand the relationship between different isolates.

Logical Workflow for Strain Differentiation

cluster_0 Initial Characterization cluster_1 Genotypic Analysis cluster_2 Data Interpretation Isolate Received Isolate Received Colony Morphology Colony Morphology Isolate Received->Colony Morphology SNP Analysis (Real-Time PCR) SNP Analysis (Real-Time PCR) Colony Morphology->SNP Analysis (Real-Time PCR) Ambiguous Strain Differentiation Strain Differentiation Colony Morphology->Strain Differentiation Clear Phenotype Whole Genome Sequencing Whole Genome Sequencing SNP Analysis (Real-Time PCR)->Whole Genome Sequencing Indeterminate SNP Analysis (Real-Time PCR)->Strain Differentiation Definitive Whole Genome Sequencing->Strain Differentiation Genomic DNA Genomic DNA PCR Amplification with SNP-specific primers/probes PCR Amplification with SNP-specific primers/probes Genomic DNA->PCR Amplification with SNP-specific primers/probes Fluorescent Signal Generation Fluorescent Signal Generation PCR Amplification with SNP-specific primers/probes->Fluorescent Signal Generation Signal Detection Signal Detection Fluorescent Signal Generation->Signal Detection Positive Identification (Ames Strain) Positive Identification (Ames Strain) Signal Detection->Positive Identification (Ames Strain) Signal Detected Negative Identification (Other Strain) Negative Identification (Other Strain) Signal Detection->Negative Identification (Other Strain) No Signal

References

Technical Support Center: Bacillus anthracis Culture and Sequencing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding, identifying, and mitigating contamination during the culture and sequencing of Bacillus anthracis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in a Bacillus anthracis culture?

A1: Contamination in B. anthracis cultures can arise from several sources. Environmental contaminants are a primary concern, as B. anthracis spores are naturally found in soil and can be introduced into the lab on clothing, equipment, or through unfiltered air.[1] Cross-contamination from other bacterial cultures in the same laboratory is also a significant risk, particularly with other spore-forming Bacillus species.[2] Reagents and culture media can be another source if not properly sterilized. Finally, because B. anthracis is genetically very similar to other members of the Bacillus cereus group, what appears to be contamination may in fact be a closely related but distinct species present in the original sample.[3]

Q2: How can I differentiate Bacillus anthracis from other closely related Bacillus species like B. cereus?

A2: Differentiating B. anthracis from its close relatives is a critical and often challenging step. Key distinguishing features include:

  • Hemolysis: On 5% sheep blood agar, B. anthracis is typically non-hemolytic, whereas most B. cereus strains are beta-hemolytic.[4]

  • Motility: B. anthracis is non-motile, a key differentiator from the typically motile B. cereus.

  • Colony Morphology: B. anthracis colonies are often described as having a "ground-glass" appearance and can form "medusa head" projections at the edges.[4]

  • Selective Media: Growth on selective media like PLET or CEFOMA agar can help inhibit the growth of many other Bacillus species.[4][5][6]

  • PCR Assays: Specific PCR assays targeting genes on the pXO1 and pXO2 virulence plasmids, as well as unique chromosomal markers, are definitive for identifying B. anthracis.[7][8]

Q3: What are acceptable quality control (QC) metrics for whole-genome sequencing of B. anthracis?

A3: Maintaining high-quality sequencing data is essential for accurate analysis. Key QC metrics and their generally accepted thresholds for bacterial genomics are summarized in the table below. It is important to note that optimal values can vary based on the sequencing platform and specific experimental goals.

Data Presentation

Table 1: Recommended Quality Control Metrics for B. anthracis Whole-Genome Sequencing

MetricDescriptionRecommended ThresholdPotential Issues if Threshold is Not Met
Phred Score (Q Score) A measure of the quality of the base calls.> Q30 for >80% of bases[9]Higher error rates in sequencing reads, leading to false SNP calls.
Sequence Yield The total number of bases generated in the sequencing run.Varies by application, but should provide at least 30x coverage of the genome.Insufficient coverage can lead to gaps in the genome assembly and an inability to confidently call variants.
N50 Value A measure of assembly contiguity; 50% of the genome is contained in contigs of this size or larger.> 50 kbA low N50 value indicates a fragmented assembly, which can complicate downstream analysis like gene annotation and comparative genomics.
Number of Contigs The total number of contiguous sequences in the assembly.Fewer is generally better; for a high-quality assembly, this should be in the low hundreds or less.[10]A high number of contigs suggests a fragmented assembly.
Genome Coverage The average number of times each base in the genome is sequenced.Minimum of 30xLow coverage can result in an incomplete genome assembly and inaccurate variant calling.
Contamination Level Percentage of sequencing reads that do not map to the target organism's genome.< 1-2%[10]High levels of contamination can lead to incorrect assembly and misinterpretation of results.

Troubleshooting Guides

Issue 1: Suspected Contamination in B. anthracis Culture Plate

Symptoms:

  • Colonies with varied morphologies are present on the agar plate.

  • Unexpected colony colors (other than the typical white/grey of B. anthracis).

  • Presence of beta-hemolysis on blood agar plates.

  • Observation of motile, Gram-positive rods under the microscope.

Troubleshooting Steps:

  • Isolate Colonies: Subculture individual, morphologically distinct colonies onto fresh agar plates to obtain pure cultures.

  • Use Selective Media: Streak the suspected mixed culture onto a selective medium such as PLET (Polymyxin-Lysozyme-EDTA-Thallous acetate) agar or CEFOMA agar. These media are formulated to inhibit the growth of many common contaminants, including other Bacillus species, while allowing B. anthracis to grow.[4][5][6][11]

  • Perform Confirmatory Tests: For colonies that grow on the selective media, perform confirmatory tests such as checking for lack of motility and the absence of hemolysis on blood agar.

  • Molecular Confirmation: Conduct a multiplex PCR targeting the B. anthracis virulence plasmids (pXO1 and pXO2) and a specific chromosomal marker to definitively confirm the identity of the isolate.[7][8]

Issue 2: High Percentage of Contaminant Reads in Sequencing Data

Symptoms:

  • Bioinformatics QC tools (e.g., Kraken2, FastQC) indicate a significant percentage of reads from organisms other than B. anthracis.[12]

  • The resulting genome assembly is larger or smaller than the expected ~5.2 Mb for B. anthracis.

  • BLAST analysis of assembled contigs shows high similarity to other bacterial species.

Troubleshooting Steps:

  • Identify the Contaminant: Use a taxonomic classification tool like Kraken2 to identify the species of the contaminating reads.[12] This can provide clues as to the source of contamination (e.g., human DNA, other lab bacteria).

  • In Silico Decontamination: Employ bioinformatics tools to filter out the contaminating reads. The general workflow is to align all reads to the B. anthracis reference genome and discard any unmapped reads. For more stringent cleaning, reads can be aligned against the identified contaminant's genome and any matching reads removed. Tools like CLEAN are designed for this purpose.[13][14][15]

  • Re-assemble the Genome: After removing the contaminating reads, re-run the de novo assembly with the cleaned dataset.

  • Review Lab Procedures: A high level of contamination in sequencing data often points to a problem in the wet lab workflow. Review procedures for potential cross-contamination, especially during DNA extraction and library preparation.[2][16][17][18] Ensure dedicated and properly cleaned equipment is used for each step.

Experimental Protocols

Protocol 1: Isolation of B. anthracis from a Mixed Sample using PLET Agar

This protocol is adapted for the selective isolation of B. anthracis from samples suspected to contain a mixed bacterial population.

Materials:

  • PLET (Polymyxin-Lysozyme-EDTA-Thallous acetate) agar plates[11]

  • Sterile inoculation loops

  • Incubator at 37°C

  • Sample containing suspected B. anthracis

Methodology:

  • Using a sterile inoculation loop, streak the sample onto a PLET agar plate using a standard quadrant streak method to obtain isolated colonies.

  • Incubate the plate at 37°C for 24-48 hours.

  • Examine the plate for growth. B. anthracis colonies on PLET agar are typically small, circular, and creamy-white with a ground-glass texture.[11] Most other Bacillus species and Gram-negative bacteria will be inhibited.

  • Select a well-isolated colony for further confirmatory testing (e.g., Gram stain, motility test, PCR).

Protocol 2: DNA Extraction from B. anthracis Spores for Sequencing

B. anthracis spores are highly resistant and require robust lysis methods for efficient DNA extraction.

Materials:

  • B. anthracis spore suspension

  • Lysis buffer (e.g., containing guanidine thiocyanate)

  • Mechanical disruption beads (e.g., 0.1 mm silica beads)

  • Bead beater or tissue lyser

  • Commercial DNA extraction kit (e.g., column-based or magnetic bead-based)

  • Heat block or water bath

Methodology:

  • Harvest spores from a culture and resuspend them in a suitable buffer.

  • To inactivate any vegetative cells, heat the spore suspension at 65°C for 30 minutes.[19]

  • Centrifuge the suspension to pellet the spores and discard the supernatant.

  • Resuspend the spore pellet in the lysis buffer provided with your DNA extraction kit.

  • Add mechanical disruption beads to the tube.

  • Perform mechanical lysis using a bead beater or tissue lyser. A typical setting would be 5 minutes at 30 Hz.[19] This step is critical for breaking open the tough spore coat.

  • Centrifuge the sample to pellet the beads and cell debris.

  • Transfer the supernatant containing the DNA to a new tube and proceed with the DNA purification protocol according to the manufacturer's instructions of your chosen commercial kit.

Visualizations

ContaminationTroubleshootingWorkflow Troubleshooting Contaminated B. anthracis Culture start Suspected Contamination in Culture mixed_morphology Observe Mixed Colony Morphologies on Agar start->mixed_morphology gram_stain Perform Gram Stain and Microscopy mixed_morphology->gram_stain motility_hemolysis Check for Motility and Hemolysis gram_stain->motility_hemolysis selective_media Streak on Selective Media (e.g., PLET Agar) motility_hemolysis->selective_media Non-motile & Non-hemolytic? contaminant_identified Contaminant Identified, Discard or Re-isolate motility_hemolysis->contaminant_identified Motile or Hemolytic? pcr_confirm Confirm with B. anthracis -specific PCR selective_media->pcr_confirm Growth Observed? selective_media->contaminant_identified No Growth? pure_culture Pure B. anthracis Culture Obtained pcr_confirm->pure_culture Positive Result pcr_confirm->contaminant_identified Negative Result

Caption: A decision tree for troubleshooting a suspected contaminated Bacillus anthracis culture.

SequencingContaminationWorkflow Bioinformatic Workflow for Sequencing Data Decontamination raw_reads Raw Sequencing Reads qc Quality Control (FastQC) Trim Adapters & Low-Quality Bases raw_reads->qc taxonomic_classification Taxonomic Classification (e.g., Kraken2) qc->taxonomic_classification check_contamination Assess Contamination Level taxonomic_classification->check_contamination remove_contaminants Filter and Remove Contaminant Reads check_contamination->remove_contaminants Contamination > Threshold clean_reads Clean, Decontaminated Reads check_contamination->clean_reads Contamination < Threshold remove_contaminants->clean_reads downstream_analysis Proceed to Genome Assembly and Analysis clean_reads->downstream_analysis

Caption: A workflow for identifying and removing contaminant reads from sequencing data.

LabWorkflow Unidirectional Laboratory Workflow to Prevent Cross-Contamination cluster_pre_pcr Pre-PCR Area (Clean) cluster_post_pcr Post-PCR Area (Potentially Contaminated) reagent_prep Reagent Preparation dna_extraction DNA Extraction reagent_prep->dna_extraction library_prep Library Preparation dna_extraction->library_prep pcr_amplification PCR Amplification library_prep->pcr_amplification Unidirectional Flow sequencing Sequencing pcr_amplification->sequencing

Caption: A diagram illustrating a unidirectional workflow to minimize cross-contamination.

References

Technical Support Center: Improving PCR Assay Accuracy for Anthrax Strain Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of Polymerase Chain Reaction (PCR) assays for Bacillus anthracis strain identification.

Troubleshooting Guides

This section addresses specific issues that may arise during PCR-based identification of B. anthracis.

Issue 1: False-Positive Results

Question: My PCR assay is showing positive results for non-B. anthracis samples, particularly for closely related species like Bacillus cereus and Bacillus thuringiensis. How can I resolve this?

Answer: False positives with closely related Bacillus species are a known challenge due to their high genetic similarity to B. anthracis.[1][2] To enhance the specificity of your assay, consider the following strategies:

  • Multi-Target PCR: Employ a PCR assay that targets multiple genetic loci simultaneously. A robust approach involves targeting genes on both virulence plasmids, pXO1 (e.g., pagA, lef, cya) and pXO2 (e.g., capB, capC, capA), in conjunction with a specific chromosomal marker.[1][3][4] This multi-target strategy significantly reduces the likelihood of false positives, as non-B. anthracis strains are unlikely to possess all three genetic signatures.[1]

  • Primer and Probe Design:

    • Review and, if necessary, redesign your primers and probes to target unique regions within the B. anthracis genome.

    • The use of Minor Groove Binder (MGB) probes and/or Locked Nucleic Acids (LNAs) can increase the specificity of the assay.[5]

  • Stringent Annealing Temperature: Optimize the annealing temperature of your PCR protocol. Increasing the annealing temperature can reduce non-specific primer binding.

  • Confirmation with Secondary Assays: All positive results should be confirmed using alternative methods, such as a different validated PCR assay targeting different genes or traditional microbiological methods.[6]

Issue 2: No Amplification or Weak Signal (False-Negative Results)

Question: I am not getting a PCR product, or the signal is very weak, even with samples I suspect contain B. anthracis. What could be the cause and how can I fix it?

Answer: The absence of a signal or a weak signal can be due to several factors ranging from PCR inhibition to suboptimal reaction conditions.

  • PCR Inhibition: Environmental and clinical samples can contain substances that inhibit PCR.[7][8]

    • DNA Purity: Ensure your DNA extraction method effectively removes common inhibitors such as humic acids from soil, or heme from blood.[7][8] Consider using commercial DNA purification kits specifically designed to remove inhibitors.[8][9]

    • Internal Controls: Incorporate an internal amplification control in your PCR reaction to test for inhibition in each sample.

    • Sample Dilution: Diluting the template DNA can sometimes reduce the concentration of inhibitors to a level that allows for amplification.[8]

  • Suboptimal PCR Conditions:

    • Annealing Temperature: The annealing temperature may be too high for efficient primer binding. Try a temperature gradient PCR to determine the optimal annealing temperature.

    • Magnesium Concentration: Magnesium chloride concentration is critical for polymerase activity. Optimize the MgCl2 concentration in your reaction mix.[10]

    • Primer and dNTP Concentration: Ensure that the concentrations of primers and dNTPs are optimal.[10]

  • Plasmid Loss: B. anthracis strains can be cured of one or both virulence plasmids (pXO1 and pXO2).[1][11] If your PCR assay solely targets these plasmids, you may get a false negative for a plasmid-cured strain. It is crucial to include a chromosomal target in your assay to detect all B. anthracis strains, regardless of their plasmid content.[1][4]

Frequently Asked Questions (FAQs)

Question: What are the most reliable genetic targets for B. anthracis PCR assays?

Answer: A combination of plasmid-borne and chromosomal targets is considered the most reliable approach for accurate B. anthracis identification.[1][4]

  • pXO1 Virulence Plasmid: Targets genes encoding the anthrax toxin components, such as protective antigen (pagA), lethal factor (lef), and edema factor (cya).[1][2]

  • pXO2 Virulence Plasmid: Targets genes involved in capsule biosynthesis, such as capA, capB, and capC.[1][2]

  • Chromosomal Markers: Specific chromosomal markers are essential for identifying B. anthracis strains that may have lost one or both virulence plasmids.[1][4][11] Examples of chromosomal targets include the rpoB gene and specific single nucleotide polymorphisms (SNPs) in the 16S rRNA gene.[12][13]

Question: How can I differentiate between pathogenic and apathogenic B. anthracis strains using PCR?

Answer: The pathogenicity of B. anthracis is primarily determined by the presence of the two virulence plasmids, pXO1 and pXO2.[14] A multiplex PCR assay that can simultaneously detect targets on both plasmids and a chromosomal marker can differentiate between:

  • Fully virulent strains: Positive for pXO1, pXO2, and chromosomal markers.

  • Attenuated (vaccine) strains: May be positive for only one of the plasmids (e.g., Sterne strain is pXO1+/pXO2-) and the chromosomal marker.

  • Apathogenic strains: Positive for the chromosomal marker but negative for both pXO1 and pXO2.[14]

Question: What is the limit of detection (LOD) I can expect from a real-time PCR assay for B. anthracis?

Answer: The limit of detection can vary depending on the specific assay, the sample matrix, and the DNA extraction method. However, validated real-time PCR assays can be highly sensitive. Some studies have reported detection limits as low as a few genome equivalents or a small number of spores per reaction.[13] For instance, some assays can detect as few as 10 spores per milliliter in spiked blood samples after enrichment.[6]

Data Presentation

Table 1: Performance of Selected Real-Time PCR Assays for B. anthracis Identification

Assay Target(s)Number of B. anthracis Strains TestedNumber of Non-B. anthracis Strains TestedSensitivitySpecificityReference
pXO1, pXO2, Chromosomal7556100%100%[1]
pXO1, pXO2, Chromosomal37267100%100%[5]
16S rRNA SNPNot specifiedNot specifiedLoD of 2.9 copies/reaction100%[12]

Table 2: Common PCR Inhibitors and Mitigation Strategies

InhibitorCommon SourceMitigation StrategyReference
Humic AcidsSoil, environmental samplesUse of DNA purification kits with inhibitor removal technology, dialysis, column-based methods.[7][8]
HemeBloodSpecialized DNA extraction kits for blood, use of PCR facilitators like BSA.[8]
PhenolDNA extraction protocolsPolyvinylpyrrolidone treatment, ethanol precipitation.[8]
EDTADNA storage buffers (TE buffer)Store DNA in nuclease-free water, add supplementary MgCl2 to the PCR reaction.[8]
PolysaccharidesVarious environmental and biological samplesUse of additives like Tween-20, DMSO, or activated carbon.[8]

Experimental Protocols

Protocol 1: Real-Time PCR for B. anthracis Identification using a Multi-Target Approach

This protocol is a generalized example and should be optimized for your specific laboratory conditions and equipment.

  • DNA Extraction:

    • For pure cultures, a simple boiling lysis may be sufficient.[9]

    • For complex samples (e.g., environmental swabs, clinical specimens), use a commercial DNA extraction kit with inhibitor removal capabilities according to the manufacturer's instructions.[9]

    • Include a positive control (known B. anthracis DNA) and a negative extraction control (no template) during the extraction process.

  • PCR Reaction Setup:

    • Prepare a master mix containing the following components in a sterile, nuclease-free environment. Volumes and concentrations should be optimized.

      • PCR-grade water

      • 2x PCR Master Mix (containing dNTPs, buffer, and a hot-start Taq polymerase)

      • Forward and reverse primers for each target (pXO1, pXO2, and a chromosomal marker)

      • Fluorescently labeled probes for each target (e.g., FAM, HEX, Cy5)

    • Aliquot the master mix into PCR tubes or plate wells.

    • Add 2-5 µL of template DNA to each reaction.

    • Include a positive control (known B. anthracis DNA) and a no-template control (NTC) in each run.

  • PCR Cycling Conditions:

    • The following is an example of a typical real-time PCR program. Cycling conditions, particularly the annealing temperature and time, should be optimized for the specific primer and probe sets used.[15]

      • Initial Denaturation: 95°C for 2-10 minutes.

      • Cycling (40-45 cycles):

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 30-60 seconds (data acquisition step).

  • Data Analysis:

    • Set the baseline and threshold for fluorescence detection according to your instrument's software guidelines.

    • A sample is considered positive for a specific target if the fluorescence signal crosses the threshold within a defined range of cycles (typically <40).

    • For a sample to be confirmed as virulent B. anthracis, it must be positive for all three targets (pXO1, pXO2, and the chromosomal marker).

Visualizations

PCR_Workflow cluster_prep Sample Preparation cluster_pcr PCR Amplification cluster_analysis Data Analysis Sample Environmental or Clinical Sample DNA_Extraction DNA Extraction (with inhibitor removal) Sample->DNA_Extraction Add_Template Add Template DNA and Controls DNA_Extraction->Add_Template Purified DNA Master_Mix Prepare PCR Master Mix Master_Mix->Add_Template Real_Time_PCR Run Real-Time PCR Add_Template->Real_Time_PCR Analyze_Data Analyze Amplification Curves Real_Time_PCR->Analyze_Data Fluorescence Data Interpret_Results Interpret Results (Multi-target criteria) Analyze_Data->Interpret_Results Final_ID B. anthracis Identification Interpret_Results->Final_ID Identification

Caption: Experimental workflow for PCR-based identification of B. anthracis.

Troubleshooting_Logic cluster_unexpected Unexpected Results cluster_solutions_fp Solutions for False Positives cluster_solutions_fn Solutions for False Negatives Start PCR Result Evaluation False_Positive False Positive (Signal in NTC or with non-target DNA) Start->False_Positive Unexpected Positive False_Negative False Negative (No signal with known positive sample) Start->False_Negative Unexpected Negative Expected Expected Result Start->Expected Valid Result Check_Contamination Check for Contamination False_Positive->Check_Contamination Redesign_Primers Increase Annealing Temp or Redesign Primers False_Positive->Redesign_Primers Multi_Target Use Multi-Target Assay False_Positive->Multi_Target Check_Inhibition Check for PCR Inhibitors False_Negative->Check_Inhibition Optimize_PCR Optimize PCR Conditions False_Negative->Optimize_PCR Check_Plasmid_Loss Include Chromosomal Target False_Negative->Check_Plasmid_Loss

Caption: Logical troubleshooting workflow for unexpected PCR results.

References

Addressing the potential for parallel evolution in RMR-1029 mutations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "RMR-1029" in public scientific and pharmaceutical databases did not identify a specific therapeutic agent. The most prominent reference is to "RMR-1029," a specific flask of Bacillus anthracis spores central to the 2001 Amerithrax investigation.[1][2][3][4][5][6] The discussion of mutations and parallel evolution in that context relates to forensic identification of microbial strains.[1]

This support center has been developed for researchers in drug development and is based on a common and representative scenario: the emergence of resistance to a targeted therapy (hypothetically named RMR-1029) that inhibits a critical signaling pathway, such as a receptor tyrosine kinase (RTK). The principles, protocols, and troubleshooting advice provided here are broadly applicable to studies of acquired drug resistance and parallel evolution in cancer and infectious disease research.

Frequently Asked Questions (FAQs)

Q1: We are observing that multiple independent cell lines treated with RMR-1029 acquire resistance. How can we determine if this is due to parallel evolution?

A1: Parallel evolution is the independent emergence of the same or similar resistance-conferring mutations in different populations under the same selective pressure.[7][8] To investigate this, you should:

  • Establish Independent Lineages: Culture multiple, independent replicates of the parental (sensitive) cell line in the presence of RMR-1029. It is critical that these lineages do not cross-contaminate.

  • Sequence the Target Gene: Once resistance is established, isolate genomic DNA from each independent resistant lineage. Perform Sanger or next-generation sequencing (NGS) on the gene encoding the target protein of RMR-1029.

  • Analyze for Recurrent Mutations: If you observe the identical mutation (e.g., a specific amino acid substitution at the same codon) in multiple independent lineages, it is strong evidence of parallel evolution at the genetic level.

Q2: What are the most common mechanisms for acquired resistance to a targeted inhibitor like RMR-1029?

A2: Resistance can emerge through several mechanisms:

  • On-Target Mutations: These are mutations in the drug's target protein that prevent the drug from binding effectively while preserving the protein's function.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the one blocked by RMR-1029.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can actively remove RMR-1029 from the cell, lowering its intracellular concentration.

  • Metabolic Reprogramming: Cells may alter their metabolic pathways to survive the effects of the drug.

Q3: Our resistant cell lines grow much slower than the parental line in the absence of RMR-1029. What does this imply?

A3: This suggests that the resistance mechanism carries a "fitness cost." The mutation or adaptation that confers resistance may be disadvantageous in a drug-free environment. This is a common observation. To confirm and quantify this, you can perform co-culture competition assays where you mix resistant and parental cells and monitor their relative proportions over time in both the presence and absence of the drug.

Q4: We are having trouble generating a stable RMR-1029-resistant cell line. What are some common issues?

A4: Developing drug-resistant cell lines can take anywhere from 3 to 18 months.[9] Common problems include:

  • Incorrect Starting Concentration: Using a concentration of RMR-1029 that is too high can kill the entire cell population before any resistance mutations can arise and be selected for. Start with a concentration around the IC50.

  • Contamination: Long-term cell culture increases the risk of microbial contamination (bacteria, yeast, mycoplasma), which can confound results.[10][11][12] Regular testing and strict aseptic technique are essential.

  • Genetic Instability of Parental Line: High-passage cell lines can accumulate genetic changes that may affect their ability to develop resistance consistently. It is best to start with low-passage, authenticated cells.

  • Unstable Resistance: The resistance phenotype may be transient. To ensure stability, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with RMR-1029 to confirm that resistance is maintained.[9][13]

Troubleshooting Guides

Guide 1: Inconsistent Results in RMR-1029 Dose-Response Assays
Symptom Possible Cause(s) Suggested Solution(s)
High variability between replicate wells.Inaccurate cell seeding; Edge effects in the plate; Drug instability.Use a calibrated multichannel pipette or automated cell dispenser. Avoid using the outer wells of the plate. Prepare fresh drug dilutions for each experiment.
IC50 value shifts between experiments.Change in cell passage number or confluency; Variation in reagent lots (e.g., serum).Use cells within a consistent, narrow passage range. Test new lots of serum and other critical reagents before use in critical experiments.
No clear dose-response (flat curve).RMR-1029 concentration range is too narrow or incorrect; Cells are inherently resistant; Drug is inactive or has precipitated.Test a much wider range of concentrations (e.g., log-fold dilutions). Verify drug activity on a known sensitive cell line. Check the solubility of RMR-1029 in your culture medium.
Guide 2: Identifying Resistance Mutations via Sequencing
Symptom Possible Cause(s) Suggested Solution(s)
No mutations found in the target gene.Resistance is due to an off-target mechanism (e.g., bypass pathway activation, drug efflux).Perform RNA sequencing (RNA-seq) to look for changes in gene expression. Conduct a rhodamine 123 efflux assay to check for ABC transporter activity.[13]
Sequencing results show multiple mutations (polyclonal resistance).The resistant population consists of multiple clones with different resistance mutations.Perform single-cell cloning to isolate individual resistant colonies. Sequence the target gene from these monoclonal populations.
Sequencing chromatogram shows a low-level secondary peak at a known mutation site.The mutation is present in a sub-population of the cells; potential sequencing artifact.Re-amplify and re-sequence the PCR product. If it persists, this suggests heterogeneity. Consider more sensitive methods like digital PCR or deep sequencing.

Experimental Protocols & Data

Protocol: Generating RMR-1029 Resistant Cell Lines via In Vitro Directed Evolution

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating drug concentrations.[13]

  • Determine Parental IC50: Perform a dose-response assay to determine the concentration of RMR-1029 that inhibits 50% of cell growth (IC50) in the parental cell line.

  • Initial Exposure: Culture parental cells in a medium containing RMR-1029 at a concentration equal to the IC50.

  • Monitor and Subculture: Initially, cell proliferation will slow significantly. Maintain the culture by replacing the drug-containing medium every 3-4 days. Subculture the cells as they become confluent. This phase may take several weeks.

  • Dose Escalation: Once the cells have adapted and resume a stable growth rate, increase the RMR-1029 concentration by approximately 1.5- to 2-fold.

  • Iterate: Repeat the process of adaptation followed by dose escalation. The entire process can take several months.

  • Characterize and Bank: Once a cell line is established that can proliferate in a significantly higher concentration of RMR-1029 (e.g., 10x the parental IC50), perform a full dose-response assay to quantify the new IC50. Cryopreserve stocks of the resistant line at various passages.

Table 1: Hypothetical Parallel Evolution of RMR-1029 Resistance

This table summarizes hypothetical data from an experiment where six independent lineages of a cell line were cultured with RMR-1029.

Resistant Lineage Fold-Increase in IC50 Mutation in Target Gene Codon Amino Acid Change Observed in other Lineages?
Rep-152xYes790T -> MYes (Rep-3, Rep-6)
Rep-245xYes858L -> RNo
Rep-361xYes790T -> MYes (Rep-1, Rep-6)
Rep-438xNoN/AN/AN/A
Rep-541xYes747Deletion (E)No
Rep-655xYes790T -> MYes (Rep-1, Rep-3)

The recurrent T790M mutation in three independent lineages is a classic example of parallel evolution.

Visualizations

Signaling Pathway Diagram

RMR1029_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinase (RTK) Pathway_A Pathway A RTK->Pathway_A Activates Ligand Growth Factor Ligand->RTK Binds RMR1029 RMR-1029 RMR1029->RTK Inhibits Proliferation Cell Proliferation & Survival Pathway_A->Proliferation Promotes Pathway_B Pathway B (Bypass) RTK_mut On-Target Mutation (e.g., T790M) RTK_mut->Pathway_A Restores Activation Pathway_B_up Bypass Pathway Upregulation Pathway_B_up->Proliferation Activates

Caption: Hypothetical signaling pathway showing RMR-1029 action and mechanisms of resistance.

Experimental Workflow Diagram

Experimental_Workflow cluster_analysis Analysis of Resistant Lines start Start with Parental (RMR-1029 Sensitive) Cell Line culture Culture 6 Independent Replicates with RMR-1029 (Dose Escalation) start->culture ic50 Determine IC50 of Each Replicate culture->ic50 Establish Resistance gDNA Isolate Genomic DNA ic50->gDNA sequencing Sequence Target Gene (e.g., NGS) gDNA->sequencing analysis Analyze for Recurrent (Parallel) Mutations sequencing->analysis end Identify Parallel Evolution Events analysis->end

Caption: Workflow for identifying parallel evolution in RMR-1029 resistant cell lines.

References

How to resolve ambiguous sequencing results for Bacillus anthracis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous sequencing results for Bacillus anthracis.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I seeing ambiguous base calls (N's) or heterozygous peaks in my Bacillus anthracis Sanger sequencing results?

Ambiguous or heterozygous base calls in B. anthracis sequencing can arise from several factors, often related to its close genetic relationship with other Bacillus cereus group members or technical issues during the sequencing process.

Possible Causes:

  • Contamination with closely related species: B. anthracis is genetically very similar to other members of the B. cereus sensu lato group, such as B. cereus and B. thuringiensis. Contamination of your initial culture can lead to the amplification and sequencing of DNA from multiple species, resulting in mixed signals.[1][2]

  • Presence of multiple rRNA operons: Like many bacteria, B. anthracis has multiple copies of ribosomal RNA (rRNA) genes, which may have slight sequence variations (polymorphisms).[2][3][4] Primers targeting these regions can amplify different versions, leading to what appears as heterozygosity.

  • Poor quality template DNA: Contaminants such as salts, phenol, or ethanol in the DNA template can inhibit the sequencing reaction, leading to weak signals and ambiguous base calls.[5][6] Low DNA concentration is also a primary reason for failed sequencing reactions.[6]

  • Sequencing primer issues: Primers that are poorly designed, degraded, or have secondary structures can result in low-quality sequence data.[5][7] The presence of n-1 primers (primers that are one nucleotide shorter than the intended sequence) can also cause noisy data.[5]

  • PCR amplification artifacts: Errors introduced during PCR, such as stutter or off-target amplification, can lead to mixed templates for the sequencing reaction.

FAQ 2: My sequencing results suggest the absence of the pXO1 or pXO2 virulence plasmids. Does this mean my sample is not B. anthracis?

Not necessarily. While the pXO1 and pXO2 plasmids, which carry the toxin and capsule genes respectively, are hallmarks of virulent B. anthracis, their absence does not definitively rule out the species.

Key Considerations:

  • Plasmid Curing: B. anthracis can lose one or both of its virulence plasmids, a process known as curing.[8] This can occur naturally or during laboratory cultivation. Strains lacking one or both plasmids are still considered B. anthracis but are attenuated (less virulent). The Sterne vaccine strain, for instance, lacks the pXO2 plasmid.[9]

  • Chromosomal Markers: To confirm the identity of B. anthracis in the absence of virulence plasmids, it is crucial to sequence specific and unique chromosomal markers.[8][10] Examples of such markers include rpoB, gyrA, and the Ba813 chromosomal marker.[8]

  • Multiplex PCR: A multiplex PCR approach targeting both plasmid and chromosomal markers can provide a more comprehensive identification.[11]

FAQ 3: How can I differentiate between a true B. anthracis sequence and a sequence from a closely related Bacillus species?

Distinguishing B. anthracis from its near neighbors is a common challenge due to their high genetic similarity.[1][8] A multi-faceted approach is recommended.

Strategies for Differentiation:

  • Multi-locus Sequence Typing (MLST): Sequencing several housekeeping genes can provide a more robust phylogenetic analysis than single-gene sequencing.

  • Single Nucleotide Polymorphism (SNP) Analysis: Specific SNPs can be used to differentiate B. anthracis from other B. cereus group members.[8] For example, a unique SNP has been identified in some copies of the 16S rRNA gene of B. anthracis.[2][4]

  • Whole-Genome Sequencing (WGS): WGS provides the most definitive differentiation by allowing for a comprehensive comparison of the entire genome, including gene content and synteny.[12][13]

  • Specific PCR Assays: Utilizing validated PCR assays that target unique chromosomal regions of B. anthracis can help in its specific detection.[10]

FAQ 4: My sequencing data from environmental soil samples is noisy and of poor quality. What are the likely causes and how can I improve it?

Environmental samples, particularly soil, are complex matrices that can present significant challenges for sequencing.

Common Issues and Solutions:

  • PCR Inhibitors: Soil contains various substances (e.g., humic acids) that can inhibit PCR and sequencing reactions.[14]

  • Mixed Microbial Populations: Soil harbors a vast diversity of microorganisms, leading to competition during PCR and resulting in a mixture of templates for sequencing.[8][15]

  • Low Abundance of Target DNA: B. anthracis may be present in low concentrations in environmental samples, making it difficult to amplify its DNA sufficiently.[16]

Table 1: Troubleshooting Poor Sequencing from Environmental Samples

IssueCauseRecommended Solution
No or weak PCR product PCR inhibitors in the soil extract.Use a commercial soil DNA extraction kit with inhibitor removal technology. Perform a dilution series of the DNA template to dilute out inhibitors.
Multiple bands on gel Non-specific primer binding to DNA from other microbes.Increase the annealing temperature of the PCR. Design more specific primers for B. anthracis.
Noisy sequencing data Low concentration of target DNA.Use a nested PCR approach for higher sensitivity.[14] Employ selective enrichment by culturing the sample on a medium like PLET agar before DNA extraction.[8][17]
Ambiguous base calls Co-extraction of DNA from closely related species.Isolate single colonies of suspected B. anthracis on selective media before sequencing.

Troubleshooting Guides

Guide 1: Resolving Ambiguous Sanger Sequencing Traces

This guide provides a systematic approach to troubleshooting ambiguous base calls, low-quality data, and failed sequencing reactions.

Workflow for Troubleshooting Ambiguous Sequencing Data

G cluster_0 Initial Data Review cluster_1 Template & Primer Quality Check cluster_2 Reaction Optimization cluster_3 Advanced Troubleshooting start Ambiguous Sequencing Result review_chromatogram Review Electropherogram (Trace File) start->review_chromatogram quantify_dna Quantify & Assess DNA Purity (A260/A280) review_chromatogram->quantify_dna Low Signal or High Noise? check_primers Check Primer Design & Integrity quantify_dna->check_primers optimize_pcr Optimize PCR Conditions (Annealing Temp, Cycles) check_primers->optimize_pcr DNA & Primers OK? redesign_primers Redesign Primers for Greater Specificity check_primers->redesign_primers Primer Issues? resequence Re-run Sequencing Reaction optimize_pcr->resequence clone_pcr Clone PCR Product & Sequence Multiple Clones resequence->clone_pcr end Resolved Sequence resequence->end Successful? clone_pcr->end redesign_primers->optimize_pcr

Caption: Workflow for troubleshooting ambiguous Sanger sequencing results.

Experimental Protocols:

Protocol 1: DNA Template Quality and Quantity Assessment

  • Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit) to determine the DNA concentration. For Sanger sequencing, a concentration of 100-200 ng/µL for plasmids and 20-80 ng/µL for PCR products is generally recommended.[6]

  • Purity Assessment: Measure the absorbance at 260 nm and 280 nm. An A260/A280 ratio of ~1.8 is indicative of pure DNA.[6] Ratios lower than this may indicate protein contamination, while higher ratios can suggest RNA contamination.

  • Cleanup: If the DNA is impure, clean the sample using a commercial PCR cleanup kit or by ethanol precipitation. Ensure all ethanol is removed, as it can inhibit the sequencing reaction.[5]

Protocol 2: PCR Optimization for Sequencing Template Generation

  • Gradient PCR: To optimize the annealing temperature, perform a gradient PCR with a range of temperatures (e.g., 55°C to 65°C). Analyze the products on an agarose gel to identify the temperature that yields a single, strong band of the correct size.

  • Primer Concentration: Titrate the concentration of forward and reverse primers (e.g., 0.1 µM to 0.5 µM) to find the optimal concentration that minimizes primer-dimer formation.

  • Cycle Number: Use the minimum number of PCR cycles necessary to obtain a sufficient amount of product for sequencing. Excessive cycling can increase the likelihood of PCR errors.

  • Product Purification: Gel-purify the PCR product to ensure that only the DNA of the correct size is used as a template for the sequencing reaction.

Guide 2: Investigating Mixed Cultures

When sequencing results suggest the presence of more than one organism, this guide can help confirm and resolve the issue.

Logical Flow for Investigating Mixed Cultures

G start Suspected Mixed Culture (Heterozygous Peaks) streak_plate Streak for Single Colonies on Selective Agar (PLET) start->streak_plate colony_pcr Perform Colony PCR on Multiple Morphologically Distinct Colonies streak_plate->colony_pcr sequence_colonies Sequence PCR Products from Single Colonies colony_pcr->sequence_colonies compare_sequences Compare Sequences sequence_colonies->compare_sequences confirm_mixed Confirm Mixed Culture if Sequences Differ compare_sequences->confirm_mixed pure_culture Pure B. anthracis Culture confirm_mixed->pure_culture Sequences are Identical contaminant Identify Contaminant confirm_mixed->contaminant Sequences Differ

Caption: Logical workflow for confirming and resolving a suspected mixed culture.

Experimental Protocols:

Protocol 3: Isolation of Pure B. anthracis Culture

  • Prepare Selective Media: Use Polymyxin-Lysozyme-EDTA-Thallous Acetate (PLET) agar, which is selective for B. anthracis.[8]

  • Streak for Isolation: Take a loopful of the suspected mixed culture and streak it onto a PLET agar plate to obtain well-isolated single colonies.

  • Incubate: Incubate the plate at 37°C for 24-48 hours. B. anthracis colonies on PLET agar typically appear small, white, and circular.[8]

  • Subculture: Pick a single, well-isolated colony and re-streak it onto a fresh plate of non-selective media (e.g., blood agar) to ensure purity and to observe typical colony morphology (non-hemolytic, rough appearance).[17]

  • Verification: Proceed with DNA extraction and sequencing from this pure culture.

Protocol 4: Colony PCR

  • Prepare PCR Master Mix: Prepare a PCR master mix containing a thermostable DNA polymerase, dNTPs, PCR buffer, and B. anthracis-specific primers.

  • Pick Colony: Use a sterile pipette tip to touch a single, isolated bacterial colony.

  • Inoculate PCR Tube: Dip the pipette tip directly into the PCR master mix.

  • Run PCR: Perform PCR using an optimized thermal cycling program.

  • Analyze Product: Run a small volume of the PCR product on an agarose gel to verify the amplification of the correct target before proceeding to sequencing.

By following these guides and protocols, researchers can systematically troubleshoot ambiguous sequencing results and improve the accuracy and reliability of their data for Bacillus anthracis.

References

Technical Support Center: Optimizing Culture Conditions for Morphological Variants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing cell culture conditions to observe morphological variants.

Frequently Asked Questions (FAQs)

Q1: My cells are showing inconsistent morphology across different passages. What could be the cause?

A1: Inconsistent cell morphology across passages is a common issue that can often be attributed to the passage number itself.[1][2][3] Cell lines at high passage numbers can undergo alterations in morphology, growth rates, protein expression, and response to stimuli compared to lower-passage cells.[2][3] It is recommended to use low-passage cells (e.g., <15) which generally maintain characteristics closer to their tissue of origin.[1]

To troubleshoot this issue:

  • Establish a cell banking system: Create a master cell bank and a working cell bank with low-passage cells.

  • Record passage number: Always keep a detailed record of the passage number for each culture.

  • Set a passage limit: Determine an upper passage number limit for your experiments and discard cells that exceed this limit. For some common cell lines, suggested limits are within 16 passages for HepG2, and within 20-30 passages for A549 and HEK293.[3]

  • Monitor morphology regularly: Routinely observe and document the morphology of your cells at each passage to identify any deviations early on.[3]

Q2: I've noticed a change in cell morphology after switching to a new batch of serum. Why is this happening?

A2: Serum is a critical supplement that provides essential growth factors, hormones, and attachment factors. However, its composition can vary between different brands and even between different batches from the same supplier.[4] This variability can lead to changes in cell morphology, proliferation, and even drug sensitivity.[4][5]

To mitigate this:

  • Test new serum batches: Before switching to a new batch of serum for your main cultures, test it on a small scale to ensure it supports the desired cell morphology and growth characteristics.

  • Gradual adaptation: If you must switch serum brands or batches, gradually adapt your cells by mixing increasing proportions of the new serum with the old serum over several passages.[5]

  • Consider serum-free media: For greater consistency, consider transitioning to a serum-free or chemically defined medium if one is available and suitable for your cell type.

Q3: My adherent cells are detaching and clumping together. What are the possible reasons?

A3: Cell detachment and aggregation in adherent cultures can be caused by several factors:

  • Cellular stress: Exposure to stressors such as temperature shock from non-preheated media, mechanical agitation, or shipping at ambient temperature can cause weakly adherent cells to detach and clump.[5]

  • Inappropriate dissociation: Over- or under-trypsinization during passaging can damage cell surface proteins required for attachment, leading to aggregation in the subsequent culture.[5]

  • High cell density: At high confluency, some cell lines may start to form aggregates and detach from the culture surface.[5]

  • Contamination: Mycoplasma or other microbial contamination can alter cell morphology and adhesion.

Troubleshooting steps:

  • Ensure proper handling: Always pre-warm culture media and reagents to 37°C. Handle cells gently to minimize mechanical stress.

  • Optimize dissociation: Use the correct concentration of dissociation reagent for the minimum time required to achieve cell detachment.

  • Maintain optimal density: Subculture cells before they reach 100% confluency.

  • Regularly test for contamination: Routinely check your cultures for any signs of contamination.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Cells exhibit altered morphology (e.g., more rounded or elongated) Substrate Stiffness: The stiffness of the culture substrate can significantly influence cell morphology, cytoskeletal organization, and adhesion.[6][7] For example, fibroblasts and endothelial cells show an abrupt change in spread area on substrates with a stiffness around 3,000 Pa.[6][7]Experiment with culture surfaces of varying stiffness (e.g., polyacrylamide gels with different cross-linker concentrations) to find the optimal stiffness for your desired morphology.[6][7]
Substrate Topography: The surface topography of the culture substrate at the submicron level can alter cell adhesion, morphology, and proliferation.[8]Consider using substrates with defined topographical features (e.g., grooves, pillars) to influence cell alignment and morphology.[8]
Serum Concentration: Sub-optimal serum concentrations can lead to changes in cell morphology. For instance, L929 fibroblasts showed normal morphology at serum concentrations between 20-60%, while vacuolization appeared at 80% and 100% serum.[9]Optimize the serum concentration for your specific cell line. A typical starting point is 5-20% Fetal Bovine Serum (FBS), but this may need to be adjusted.[10]
Inconsistent cell attachment or uneven growth Static Electricity: Static charges on plastic culture vessels can disrupt cell attachment, leading to uneven growth, particularly in low-humidity environments.[11][12]Wipe the outside of the culture vessel or use an anti-static device to dissipate static charges.[11][12]
Improper Mixing: Insufficient mixing of the cell suspension before seeding can result in an uneven distribution of cells in the culture vessel.[11][12]Gently but thoroughly mix the cell suspension by pipetting up and down before plating.
Vibrations: Vibrations from equipment in or near the incubator can cause cells to settle in unusual patterns, such as concentric rings.[11]Place incubators on a sturdy, vibration-free surface and ensure the incubator's fan motor is properly secured.[11]
Sudden changes in growth rate and morphology Contamination: Microbial (bacteria, yeast, fungi) or mycoplasma contamination can significantly impact cell health, leading to morphological changes and altered growth rates.[13][14]Regularly inspect cultures for visible signs of contamination. Perform routine mycoplasma testing. If contamination is detected, discard the culture and review aseptic techniques.
pH Shift in Media: A rapid change in the pH of the culture medium, often indicated by a color change of the phenol red indicator, can be due to contamination, over-confluency, or incorrect CO2 levels.[14][15]Check the CO2 level in the incubator. Ensure the culture is not over-confluent. If contamination is suspected, discard the culture.

Quantitative Data Summary

Table 1: Effect of Serum Concentration on L929 Fibroblast Morphology and Proliferation

Serum ConcentrationCell MorphologyCell Proliferation
0%Apoptotic cells observedInhibited
20%NormalHighest proliferation rate
40% - 60%NormalDecreased compared to 20%
80%Vacuolization appearedInhibited
100%Enhanced vacuolizationInhibited

Data summarized from a study on mouse L929 fibroblasts.[9]

Table 2: Substrate Stiffness and its Effect on Cell Morphology

Cell TypeSubstrate Stiffness (Pa)Observed Morphological Change
Fibroblasts & Endothelial Cells~3,000Abrupt increase in spread area and appearance of actin stress fibers.[6][7]
Neutrophils2 - 55,000No significant dependence of resting shape or ability to spread.[6][7]

Data is based on studies using fibronectin or collagen-laminated polyacrylamide gels.[6][7]

Experimental Protocols

Protocol 1: Optimizing Serum Concentration for a Specific Cell Line

  • Preparation:

    • Prepare complete culture medium with varying concentrations of Fetal Bovine Serum (FBS), for example: 2.5%, 5%, 10%, 15%, and 20%.

    • Ensure all media is pre-warmed to 37°C.

  • Cell Seeding:

    • Harvest a healthy, sub-confluent culture of your cells using standard methods.

    • Count the cells and determine the viability.

    • Seed the cells into multiple wells of a 24-well plate at a consistent, optimal density for your cell line.

  • Incubation and Observation:

    • Add the different concentrations of serum-containing media to triplicate wells.

    • Incubate the plate under standard conditions (e.g., 37°C, 5% CO2).

    • Observe the cells daily using a phase-contrast microscope. Document cell morphology, attachment, and confluency with images.

  • Analysis:

    • After a set period (e.g., 48-72 hours), assess cell proliferation using a suitable assay (e.g., MTT, CyQUANT).

    • Compare the morphological observations and proliferation data across the different serum concentrations to determine the optimal percentage for your desired outcome.

Visualizations

Experimental_Workflow_Serum_Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare media with varying serum concentrations add_media Add different serum media to wells prep_media->add_media harvest_cells Harvest and count cells seed_cells Seed cells into multi-well plate harvest_cells->seed_cells seed_cells->add_media incubate Incubate under standard conditions add_media->incubate observe Daily morphological observation incubate->observe prolif_assay Perform proliferation assay observe->prolif_assay analyze Analyze data and determine optimal concentration prolif_assay->analyze

Caption: Workflow for optimizing serum concentration.

Signaling_Pathway_Substrate_Stiffness cluster_ecm Extracellular Matrix cluster_cell Cell substrate Substrate Stiffness integrin Integrins substrate->integrin Mechanical Cues fac Focal Adhesion Complex integrin->fac actin Actin Cytoskeleton fac->actin Signal Transduction nucleus Nucleus actin->nucleus Force Transmission gene_exp Gene Expression (e.g., α5 integrin) nucleus->gene_exp gene_exp->integrin Upregulation

Caption: Integrin-mediated mechanotransduction pathway.

Troubleshooting_Logic_Morphology_Change cluster_check Initial Checks cluster_action Corrective Actions start Observe Unexpected Morphological Change check_passage Check Passage Number start->check_passage check_serum Check Serum Batch start->check_serum check_contamination Check for Contamination start->check_contamination use_low_passage Use Low Passage Cells check_passage->use_low_passage High? test_new_serum Test New Serum Batch check_serum->test_new_serum New Batch? discard_culture Discard Contaminated Culture check_contamination->discard_culture Positive?

Caption: Troubleshooting logic for morphological changes.

References

Troubleshooting failed PCR amplification of RMR-1029 markers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the Polymerase Chain Reaction (PCR) amplification of genetic markers.

Troubleshooting Guide: Failed PCR Amplification

This guide is designed to help you identify and solve common problems encountered during PCR experiments.

Q1: Why do I see no PCR product (no band) on my agarose gel?

Possible Causes and Solutions:

  • Missing Reagent: One or more essential PCR components may have been omitted from the reaction mix.

    • Solution: Carefully repeat the reaction setup, ensuring that all necessary reagents (DNA template, primers, DNA polymerase, dNTPs, and buffer) are included.[1] It is good practice to use a checklist during preparation.

  • Poor Template Quality or Quantity: The DNA template may be degraded, contain PCR inhibitors, or be present in an insufficient amount.[2][3][4][5]

    • Solution: Assess the integrity and purity of your DNA template using gel electrophoresis and spectrophotometry (a 260/280 ratio of ~1.8 is desirable).[3] If necessary, re-purify your template.[4] The optimal amount of template DNA depends on its complexity; for human genomic DNA, 30-100 ng is typically sufficient for most reactions.[6][7]

  • Suboptimal Primer Design or Concentration: Primers may not be specific to the target sequence, may have secondary structures, or their concentration may be too low.[1]

    • Solution: Verify your primer design for specificity and potential self-dimerization. The optimal primer concentration is typically between 0.05 and 1 µM.[1] You may need to test a range of concentrations.

  • Incorrect Annealing Temperature: The annealing temperature may be too high, preventing primers from binding to the template.

    • Solution: Lower the annealing temperature in increments of 2°C. Performing a gradient PCR can help identify the optimal annealing temperature in a single experiment.[5]

  • Inactive DNA Polymerase: The enzyme may have lost its activity due to improper storage or multiple freeze-thaw cycles.[3]

    • Solution: Use a fresh aliquot of DNA polymerase. Ensure enzymes are stored at the recommended temperature, typically -20°C.

  • Issues with Thermal Cycler: The thermal cycler may not be functioning correctly, leading to inaccurate temperatures or cycle times.[1]

    • Solution: Verify the thermal cycler's program and calibration.[1] If possible, try the reaction on a different machine.[8]

Q2: Why is my PCR product band very faint?

Possible Causes and Solutions:

  • Suboptimal PCR Conditions: The reaction may not be efficient due to suboptimal concentrations of reagents or incorrect cycling parameters.

    • Solution: Optimize the concentrations of MgCl₂, primers, and dNTPs. You can also try increasing the number of PCR cycles.[8]

  • Insufficient Template DNA: The starting amount of template may be too low for robust amplification.[6]

    • Solution: Increase the amount of template DNA in the reaction.[9] For very low copy numbers, a nested PCR approach might be necessary.

  • Short Extension Time: The extension time may not be long enough for the polymerase to synthesize the full-length product, especially for long amplicons.

    • Solution: As a general rule, allow for an extension time of 1 minute per kilobase (kb) of the expected product length.[7]

Q3: Why do I see multiple, non-specific bands on my gel?

Possible Causes and Solutions:

  • Annealing Temperature is Too Low: A low annealing temperature can lead to non-specific binding of primers to the DNA template.[2]

    • Solution: Increase the annealing temperature in 2°C increments to enhance specificity.[10]

  • High Primer Concentration: Excessive primer concentration can promote the formation of non-specific products.

    • Solution: Reduce the primer concentration in the reaction mix.

  • Too Much Template DNA: Using an excessive amount of template DNA can sometimes lead to non-specific amplification.[8]

    • Solution: Decrease the amount of template DNA used in the reaction.

  • Contamination: Contamination of your reagents or workspace with other DNA can result in the amplification of unintended targets.[10]

    • Solution: Use aerosol-resistant pipette tips, work in a dedicated PCR clean area, and regularly decontaminate surfaces. Always include a negative control (no template) in your experiments to check for contamination.[11]

Q4: Why do I see a bright, low-molecular-weight band (primer-dimers)?

Possible Causes and Solutions:

  • Primer Design: The primers may have complementary sequences, particularly at their 3' ends, leading them to anneal to each other.[2]

    • Solution: Redesign primers to avoid self-complementarity.

  • High Primer Concentration: High concentrations of primers increase the likelihood of them interacting with each other.[2]

    • Solution: Reduce the primer concentration.

  • Suboptimal Annealing Temperature: A low annealing temperature can facilitate the formation of primer-dimers.

    • Solution: Increase the annealing temperature.

Quantitative Data Summary

The following table provides a general overview of recommended concentration ranges for key PCR components. Optimal concentrations may vary depending on the specific template and primers used.

ComponentRecommended Concentration RangeNotes
Template DNA 1 pg - 100 ngFor human genomic DNA, 30-100 ng is a good starting point.[3][6]
Primers 0.05 - 1.0 µMHigher concentrations can lead to non-specific products and primer-dimers.[1]
dNTPs 50 - 200 µM of eachHigh concentrations can inhibit the PCR reaction.[3]
MgCl₂ 1.5 - 2.0 mMOptimal concentration can vary depending on the DNA polymerase used.[3]
DNA Polymerase 0.2 - 0.5 µL per reactionRefer to the manufacturer's instructions for the specific enzyme.[3]

Experimental Protocols

Standard PCR Amplification Protocol

This protocol provides a starting point for the amplification of a specific DNA marker. Optimization may be required.

  • Reaction Setup:

    • On ice, prepare a master mix containing all components except the template DNA. This ensures consistency across multiple reactions.

    • For a single 20 µL reaction, combine the following:

      • 10 µL of 2x PCR Master Mix (containing DNA polymerase, dNTPs, MgCl₂, and reaction buffer)

      • 0.5 µL of Forward Primer (10 µM stock)

      • 0.5 µL of Reverse Primer (10 µM stock)

      • 7 µL of Nuclease-Free Water

    • Aliquot 18 µL of the master mix into individual PCR tubes.

    • Add 2 µL of template DNA (at the desired concentration) to each tube.

    • Include a negative control containing water instead of template DNA.

  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 2 minutes.

    • 30-35 Cycles of:

      • Denaturation: 95°C for 30 seconds.

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ).

      • Extension: 72°C for 1 minute per kb of the target length.

    • Final Extension: 72°C for 5 minutes.

    • Hold: 4°C.

  • Gel Electrophoresis:

    • Prepare a 1-2% agarose gel containing a fluorescent DNA stain.

    • Load the entire PCR product mixed with loading dye into the wells of the gel.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

    • Visualize the DNA bands under UV or blue light.

Visualizations

PCR_Troubleshooting_Workflow cluster_checks1 Troubleshooting No Band cluster_checks2 Troubleshooting Faint Band cluster_checks3 Troubleshooting Non-Specific Bands Start PCR Experiment Gel Analyze on Agarose Gel Start->Gel NoBand No Band Gel->NoBand Problem FaintBand Faint Band Gel->FaintBand Problem NonSpecific Non-Specific Bands Gel->NonSpecific Problem CorrectBand Correct Band Size Gel->CorrectBand Success CheckReagents Check Reagents & Setup NoBand->CheckReagents IncreaseCycles Increase Cycle Number FaintBand->IncreaseCycles IncreaseAnnealing Increase Annealing Temp. NonSpecific->IncreaseAnnealing End Proceed to Downstream Applications CorrectBand->End CheckTemplate Assess Template Quality/Quantity CheckReagents->CheckTemplate OptimizeAnnealing Optimize Annealing Temp. CheckTemplate->OptimizeAnnealing OptimizeComponents Optimize Reagent Concentrations IncreaseCycles->OptimizeComponents DecreaseTemplate Decrease Template/Primer Conc. IncreaseAnnealing->DecreaseTemplate

Caption: A workflow diagram for troubleshooting common PCR amplification issues.

PCR_Component_Relationships cluster_inputs PCR Inputs cluster_process PCR Process cluster_outputs PCR Outputs Template Template DNA (Quality, Quantity) ThermalCycling Thermal Cycling (Temperatures, Times) Template->ThermalCycling Primers Primers (Design, Concentration) Primers->ThermalCycling Enzyme DNA Polymerase (Activity) Enzyme->ThermalCycling Reagents dNTPs & Buffer (Concentration, Purity) Reagents->ThermalCycling Success Successful Amplification ThermalCycling->Success Optimal Conditions Failure Amplification Failure ThermalCycling->Failure Suboptimal Conditions

References

Validation & Comparative

A Comparative Genomic and Phenotypic Analysis: Bacillus anthracis RMR-1029 and the Reference Ames Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Bacillus anthracis RMR-1029 genome to the reference Ames strain, also known as the Ames Ancestor. The RMR-1029 flask, a specific sub-culture of the Ames strain from the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID), gained notoriety as the source of the 2001 anthrax attacks.[1][2] Extensive investigation revealed that the RMR-1029 population was not entirely homogenous and contained several morphological and genetic variants that distinguished it from the original Ames Ancestor strain.[3][4][5][6] This guide summarizes the key genomic and phenotypic differences, details the experimental methodologies used for their identification, and provides visual representations of the genetic relationships and affected signaling pathways.

Executive Summary

The primary distinction between the RMR-1029 population and the reference Ames Ancestor strain lies in the presence of at least four distinct morphological variants within RMR-1029.[3][7] These variants, designated as morphotypes A, B, C/D, and E, exhibit unique colony appearances and reduced sporulation efficiency compared to the wild-type Ames strain.[3][7] Whole-genome sequencing of these variants identified specific genetic mutations, including single nucleotide polymorphisms (SNPs), insertions, and deletions, that were absent in the Ames Ancestor.[3][4][5][6] Notably, three of these mutations were linked to the Spo0F phosphorylation cascade, a critical pathway regulating the initiation of sporulation in Bacillus species.[3][4][5][6]

Genomic Comparison

While the bulk of the RMR-1029 population was genetically identical to the B. anthracis Ames Ancestor, the key differences were found in the subpopulations of morphological variants.[3] The table below summarizes the specific mutations identified in these variants.

MorphotypeMutation TypeAffected Gene/LocusPutative Function of Affected GeneReference
A Tandem duplicationIntergenic regionNot specified[3]
B InsertionB. anthracis hypothetical proteinUnknown[3]
C/D SNPspo0FSporulation initiation (response regulator)[3]
E DeletionpXO1 plasmid geneUnknown[3][7]

Phenotypic Comparison

The genetic mutations in the RMR-1029 variants correlated with distinct phenotypic changes, primarily affecting colony morphology and sporulation.

PhenotypeAmes Ancestor (Wild-Type)RMR-1029 VariantsReference
Colony Morphology on Sheep Blood Agar Gray-white, typical morphologyYellow or yellow-gray, with distinct colony shapes for each morphotype (A, B, C/D, E)[3][7]
Sporulation Efficiency HighOligosporogenic (reduced sporulation)[1][3]

Experimental Protocols

The characterization of the RMR-1029 variants and their comparison to the Ames Ancestor involved a combination of microbiological and genomic techniques.

Isolation and Phenotypic Characterization of Morphological Variants
  • Culture Conditions: Spore preparations from evidentiary samples were plated on 5% sheep blood agar (SBA) and incubated at 37°C.

  • Variant Identification: Colonies exhibiting morphologies distinct from the wild-type Ames strain were selected for further analysis. This was based on characteristics such as colony color, size, and texture.[3][7]

  • Sporulation Assay: The ability of the variant colonies to form spores was assessed and compared to the wild-type Ames strain, revealing an oligosporogenic phenotype in the variants.[3]

Genomic Analysis
  • Whole-Genome Sequencing: The genomes of the isolated morphological variants were sequenced to identify the genetic basis for their altered phenotypes. The complete, high-quality genome sequence of the B. anthracis Ames Ancestor was used as the reference for all comparative analyses.[3] The sequencing was performed using whole-genome shotgun sequencing, and the genome was assembled using the Celera Assembler.

  • Comparative Genomics: The genome sequences of the variants were compared to the Ames Ancestor sequence to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.[3][4][5][6]

  • PCR-based Assays: Once the specific mutations were identified, PCR-based assays were developed to rapidly screen a large repository of B. anthracis Ames samples to determine the prevalence of these variant genotypes.[8]

Visualizing the Relationships and Pathways

Relationship between Ames Ancestor and RMR-1029 Variants

The following diagram illustrates the lineage from the reference Ames Ancestor strain to the mixed population within the RMR-1029 flask, which includes the wild-type and the identified morphological variants.

G Ames_Ancestor B. anthracis Ames Ancestor (Reference Genome) RMR1029_Population RMR-1029 Population Ames_Ancestor->RMR1029_Population Progenitor Wild_Type Wild-Type Ames RMR1029_Population->Wild_Type Variants Morphological Variants RMR1029_Population->Variants Morph_A Morphotype A Variants->Morph_A Morph_B Morphotype B Variants->Morph_B Morph_CD Morphotype C/D Variants->Morph_CD Morph_E Morphotype E Variants->Morph_E

Caption: Lineage of RMR-1029 variants from the Ames Ancestor.

Bacillus anthracis Sporulation Initiation Pathway (Spo0F Phosphorelay)

Three of the four identified mutations in the RMR-1029 variants were linked to the regulation of the phosphorylation state of Spo0F, a key protein in the initiation of the sporulation cascade.[3][4][5][6] The following diagram illustrates a simplified model of this phosphorelay pathway.

G cluster_0 Signal Transduction cluster_1 Cellular Response Kinase Sensor Kinases (e.g., KinA) Spo0F Spo0F Kinase->Spo0F P Spo0B Spo0B Spo0F->Spo0B P Phosphatases Phosphatases (e.g., Rap, Spo0E) Spo0F->Phosphatases Dephosphorylates Spo0A Spo0A Spo0B->Spo0A P Sporulation Initiation of Sporulation Spo0A->Sporulation Activates Signal Environmental Stress (e.g., nutrient limitation) Signal->Kinase Mutation_CD Mutation in Morphotype C/D (affects Spo0F) Mutation_CD->Spo0F

References

Genetic Markers Distinguish RMR-1029 Bacillus anthracis from Ames Strain Progenitor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the Bacillus anthracis Ames strain spores from the RMR-1029 flask, famously linked to the 2001 anthrax attacks, has revealed key genetic differences that distinguish it from the ancestral Ames strain. These distinctions are primarily characterized by the presence of specific morphological variants within the RMR-1029 population, which harbor unique genetic mutations. This guide provides a comparative overview of these genetic markers, the experimental methodologies used for their identification, and their significance in the field of microbial forensics.

The investigation into the source of the 2001 anthrax mailings prompted an intensive scientific effort to characterize the spores used in the attacks. Initial analyses confirmed the pathogen as Bacillus anthracis Ames strain. However, the remarkable genetic homogeneity of B. anthracis presented a significant challenge in tracing the material to a specific laboratory stock.[1] The breakthrough came with the observation of distinct colony morphologies when culturing spores from the letters, which were also subsequently found in the RMR-1029 flask maintained at the U.S. Army Medical Research Institute for Infectious Disease (USAMRIID).[2][3][4]

Comparative Analysis of Genetic Markers

Whole-genome sequencing of these morphological variants identified four distinct genetic loci that differentiated them from the wild-type B. anthracis Ames Ancestor strain.[2][5] The wild-type isolates recovered from the letters, however, showed no genetic variation from the Ames Ancestor.[2] The mutations in the variant morphotypes became the basis for highly specific molecular assays to screen the vast repository of B. anthracis Ames samples collected during the investigation.[6][7]

Genetic Marker Type Description of Variation Associated Morphotype Functional Implication
Tandem Duplications/Triplications Three distinct loci showed large duplications or triplications of DNA segments. The sizes of these repeated regions ranged from 823 to 2607 base pairs.[8]Multiple MorphotypesLinked to altered regulation of sporulation pathways, specifically affecting the phosphorylation state of the Spo0F protein, a key regulator in the initiation of sporulation.[5]
Single Nucleotide Polymorphisms (SNPs) / Other Mutations A fourth distinct locus with a verifiable genetic mutation was identified.[2]Specific Morphotype(s)Contributed to the unique phenotypic characteristics of the variant colonies.[2]

Experimental Protocols

The identification of these genetic markers was the result of a multi-step experimental process that combined classical microbiology with advanced genomic techniques.

Isolation and Characterization of Morphological Variants
  • Protocol: Spores from the evidentiary samples (letters) and the RMR-1029 flask were plated on nutrient agar. Following incubation, the resulting colonies were visually inspected for variations in morphology, such as size, shape, color, and texture.[3] Distinct colony types were selected, isolated, and sub-cultured to obtain pure colonies of each variant. Phenotypic characteristics, including sporulation efficiency, were documented for each morphotype.[2]

Whole-Genome Sequencing (WGS)
  • Protocol: Genomic DNA was extracted from pure cultures of the morphological variants and the wild-type Ames Ancestor strain. Whole-genome shotgun sequencing was performed on these DNA samples.[3] At the time of the investigation, this was a cost-prohibitive and complex process.[3] The resulting sequence reads were assembled and compared to the high-quality reference genome of the B. anthracis Ames Ancestor.[2] This comparative genomic analysis identified specific genetic differences, including insertions, deletions, and single nucleotide polymorphisms, that were unique to the variant strains.[3]

Development of High-Throughput qPCR Screening Assays
  • Protocol: Based on the unique genetic sequences identified through WGS, specific primers and probes were designed for use in quantitative polymerase chain reaction (qPCR) assays.[2][3] These assays were highly sensitive and specific for the four genetic markers associated with the morphological variants.[6] This allowed for the rapid screening of over 1,000 B. anthracis Ames strain samples collected from various laboratories to determine if they contained the same genetic signatures found in the letter spores and the RMR-1029 flask.[3][7]

Visualizing the Workflow and Genetic Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the different B. anthracis isolates.

Experimental_Workflow cluster_s1 Sample Collection & Culture cluster_s2 Genomic Analysis cluster_s3 Assay Development & Screening s1 Spores from Letters & RMR-1029 Flask s2 Plating on Nutrient Agar s1->s2 s3 Isolation of Morphological Variants s2->s3 g1 DNA Extraction s3->g1 g2 Whole-Genome Sequencing g1->g2 g3 Comparative Genomics vs. Ames Ancestor g2->g3 a1 Identification of 4 Genetic Markers g3->a1 a2 Development of qPCR Assays a1->a2 a3 Screening of >1000 B. anthracis Samples a2->a3 a4 a4 a3->a4 Identification of RMR-1029 as the Source

Experimental workflow for genetic analysis.

Genetic_Relationship cluster_variants Components of RMR-1029 ancestor B. anthracis Ames Ancestor rmr1029 RMR-1029 Population ancestor->rmr1029 Progenitor of wildtype Wild-Type (No Mutations) rmr1029->wildtype variantA Morphological Variant A (Mutation 1) rmr1029->variantA variantB Morphological Variant B (Mutation 2) rmr1029->variantB variantC Morphological Variant C (Mutation 3) rmr1029->variantC variantD Morphological Variant D (Mutation 4) rmr1029->variantD

Genetic relationship of RMR-1029 isolates.

References

Comparative Guide to the Validation of Genetic Markers Unique to RMR-1029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of genetic markers, with a specific focus on the unique variants identified in the Bacillus anthracis Ames strain isolate RMR-1029, which was central to the 2001 Amerithrax investigation. The "unique" markers of RMR-1029 are, in fact, spontaneous mutations that resulted in distinct colony morphologies, termed "morphotypes," which were crucial for tracing the source of the anthrax letters.[1]

This document outlines the performance of the specific PCR-based assays developed for the Amerithrax investigation and compares them with other standard genotyping techniques for B. anthracis: Multilocus Variable-Number Tandem Repeat Analysis (MLVA) and Whole-Genome Sequencing (WGS).

Data Presentation: Comparison of Genotyping Methods

The following table summarizes the key performance characteristics of the PCR-based morphotype assays, MLVA, and WGS for the identification and characterization of B. anthracis strains.

FeaturePCR-based Morphotype AssaysMultilocus Variable-Number Tandem Repeat Analysis (MLVA)Whole-Genome Sequencing (WGS)
Principle Detection of specific single nucleotide polymorphisms (SNPs) and deletions associated with morphotypes.Amplification and sizing of variable number tandem repeats (VNTRs) at multiple loci.[2]Complete sequencing of the bacterial genome.[3]
Primary Use in RMR-1029 Context High-throughput screening of Ames strain samples for the presence of the four key morphotype mutations.[4]Initial strain identification and comparison of the outbreak strain to a global collection of B. anthracis isolates.[5]High-resolution analysis to identify the specific mutations responsible for the morphotypes and for definitive strain comparison.[6]
Specificity Very high for the specific mutations. Assays were designed to be unique to the RMR-1029 morphotypes.High for B. anthracis, but some loci may amplify in closely related species.[2] Can differentiate between strains.Highest possible specificity, providing base-pair level resolution of the entire genome.[3]
Sensitivity (Limit of Detection) The FBI specified a minimum detection limit of approximately 10^4 variant genome copies per PCR reaction, representing 0.1% of the total DNA.[7]Can detect down to 1 pg of DNA (approximately 167 cells).[8]Dependent on sequencing depth, but can detect variants at very low frequencies.
Turnaround Time Rapid (hours).Moderate (1-2 days).Slower (days), though rapid WGS methods are emerging.[3]
Cost Relatively low cost per sample.Moderate cost per sample.Higher cost per sample, but prices are decreasing.
Resolving Power Limited to the specific targeted mutations. Does not provide broader genetic context.Good resolving power to differentiate between strains. The 25-loci MLVA provides higher resolution than the 8-loci version.[2]Highest resolving power, able to distinguish between highly clonal isolates.

Experimental Protocols

PCR-based Morphotype Assays

These assays were developed to detect the four specific genetic mutations identified in the morphotypes found in the anthrax letter material and traced back to flask RMR-1029.

a. Targeted Genetic Markers:

The PCR assays targeted four distinct loci with verifiable genetic mutations. Three of these mutations were linked to sporulation pathways.[6] The specific mutations included single nucleotide polymorphisms (SNPs) and deletions that led to altered colony morphologies.[6]

b. General Experimental Workflow:

  • DNA Extraction: High-quality genomic DNA was extracted from B. anthracis cultures.

  • PCR Amplification: Real-time PCR assays were designed with specific primers and probes to amplify the regions containing the mutations of interest. The use of real-time PCR allowed for the quantification of the variant DNA within a sample.

  • Data Analysis: The presence of a positive signal indicated the presence of the specific morphotype mutation. The cycle threshold (Ct) values could be used to estimate the relative abundance of the mutant in the population.

c. Note on Performance:

It is important to note that the quantitative data from these assays showed variability that was not consistent with simple Poisson sampling statistics. This could lead to a higher than expected rate of false-negative or inconclusive results, especially when the morphotype is present at a low concentration.[4][7]

Multilocus Variable-Number Tandem Repeat Analysis (MLVA)

MLVA is a PCR-based method used for genotyping bacterial strains by examining the number of tandemly repeated DNA sequences at multiple specific loci.

a. Experimental Protocol (Based on CDC recommendations):

  • DNA Extraction: Genomic DNA is extracted from a pure culture of B. anthracis.

  • Multiplex PCR: Multiple sets of primers are used to amplify several VNTR loci simultaneously in a multiplex PCR reaction. The primers are typically labeled with fluorescent dyes.

  • Fragment Analysis: The fluorescently labeled PCR products are separated by size using capillary electrophoresis on an automated DNA sequencer.

  • Allele Calling: The size of the amplicons for each locus is determined, and this size corresponds to a specific allele representing the number of tandem repeats. The combination of alleles across all loci generates a unique genotype for the strain.

Whole-Genome Sequencing (WGS)

WGS provides the most comprehensive genetic information for strain identification and characterization.

a. Experimental Protocol (General Workflow):

  • DNA Extraction: High-molecular-weight genomic DNA is extracted from a pure culture of B. anthracis.

  • Library Preparation: The DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina or Nanopore).

  • Bioinformatic Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality.

    • Genome Assembly: The reads are assembled to reconstruct the complete or nearly complete genome sequence.

    • Variant Calling: The assembled genome is compared to a reference genome (e.g., the B. anthracis Ames Ancestor strain) to identify SNPs, insertions, deletions, and other genetic variations.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the validation of the genetic markers unique to RMR-1029 and the signaling pathway affected by some of the identified mutations.

experimental_workflow cluster_sample Sample Preparation cluster_validation Validation Methods cluster_analysis Data Analysis cluster_conclusion Conclusion RMR1029 RMR-1029 Sample DNA_Extraction DNA Extraction RMR1029->DNA_Extraction PCR PCR-based Morphotype Assays DNA_Extraction->PCR MLVA MLVA DNA_Extraction->MLVA WGS Whole-Genome Sequencing DNA_Extraction->WGS PCR_Analysis Detection of Specific Mutations PCR->PCR_Analysis MLVA_Analysis Genotype Determination MLVA->MLVA_Analysis WGS_Analysis Identification of All Genetic Variants WGS->WGS_Analysis Conclusion Confirmation of Unique Genetic Markers PCR_Analysis->Conclusion MLVA_Analysis->Conclusion WGS_Analysis->Conclusion

Caption: Experimental workflow for the validation of genetic markers in RMR-1029.

signaling_pathway cluster_pathway B. anthracis Sporulation Initiation Pathway cluster_mutation Effect of RMR-1029 Morphotype Mutations Kinase Sensor Histidine Kinase Spo0F Spo0F Kinase->Spo0F Phosphorylation Spo0B Spo0B Spo0F->Spo0B Phosphotransfer Spo0A Spo0A Spo0B->Spo0A Phosphotransfer Sporulation Sporulation Spo0A->Sporulation Activation Mutated_Kinase Mutated Sensor Histidine Kinase (Morphotypes C/D) Mutated_Kinase->Spo0F Impaired Phosphorylation Mutated_Spo0F_reg Mutation in spo0F Upstream Region (Morphotype B) Mutated_Spo0F_reg->Spo0F Altered Transcription

Caption: Simplified signaling pathway of B. anthracis sporulation initiation and the impact of RMR-1029 morphotype mutations.

References

A Comparative Analysis of Bacillus anthracis Strains: RMR-1029 (Ames) versus Vollum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison between two notable variants of Bacillus anthracis: the RMR-1029 preparation of the Ames strain and the Vollum strain. This document synthesizes experimental data on their genetic and phenotypic characteristics, virulence, and historical significance to inform research and development efforts in the field of infectious diseases and biodefense.

Introduction

Bacillus anthracis, the causative agent of anthrax, exists in various strains with differing levels of virulence and historical significance. The Ames strain, particularly the RMR-1029 preparation, and the Vollum strain are two of the most well-documented and studied variants. RMR-1029 is a specific, highly characterized batch of the Ames strain that was prepared and maintained at the U.S. Army Medical Research Institute of Infectious Diseases (USAMRIID) for vaccine development studies.[1][2] The Vollum strain, isolated from a cow in Oxford, England, has a long history of use in both bioweapons research and vaccine challenge studies.[3] Understanding the distinctions between these two is critical for the development of effective countermeasures and diagnostics.

Genetic and Phenotypic Characteristics

While both are virulent forms of B. anthracis, the Ames and Vollum strains exhibit notable genetic and phenotypic differences. The Ames strain, from which RMR-1029 is derived, is considered a "gold standard" in anthrax research due to its high virulence.[4] Specific single-nucleotide polymorphisms (SNPs) have been identified in the Ames strain that can differentiate it from the other 88 known B. anthracis strains.[5]

The virulence of B. anthracis is primarily attributed to two large plasmids: pXO1, which encodes the three components of the anthrax toxin (protective antigen, lethal factor, and edema factor), and pXO2, which carries the genes for the poly-D-glutamic acid capsule that protects the bacterium from the host's immune system.[5] Studies have suggested that the pXO2 plasmid from the Ames strain may confer a higher level of virulence compared to the pXO2 plasmid from the Vollum 1B strain.[5][6]

Phenotypically, variations in colony morphology have been observed within the RMR-1029 preparation of the Ames strain.[1][7] These morphological variants were found to have specific genetic mutations, some of which are linked to sporulation pathways.[7][8]

// Nodes Ames [label="Ames Strain (RMR-1029)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Vollum [label="Vollum Strain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pXO1_Ames [label="pXO1 (Ames)", fillcolor="#FBBC05", fontcolor="#202124"]; pXO2_Ames [label="pXO2 (Ames)\n(Potentially higher virulence)", fillcolor="#FBBC05", fontcolor="#202124"]; pXO1_Vollum [label="pXO1 (Vollum)", fillcolor="#FBBC05", fontcolor="#202124"]; pXO2_Vollum [label="pXO2 (Vollum)", fillcolor="#FBBC05", fontcolor="#202124"]; Toxin [label="Anthrax Toxin\n(PA, LF, EF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capsule [label="Poly-D-glutamic Acid Capsule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Virulence [label="Pathogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; SNPs [label="Strain-Specific SNPs", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Morph_Variants [label="Morphological Variants\n(Sporulation-related mutations)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ames -> pXO1_Ames [label="carries"]; Ames -> pXO2_Ames [label="carries"]; Vollum -> pXO1_Vollum [label="carries"]; Vollum -> pXO2_Vollum [label="carries"]; pXO1_Ames -> Toxin [label="encodes"]; pXO1_Vollum -> Toxin [label="encodes"]; pXO2_Ames -> Capsule [label="encodes"]; pXO2_Vollum -> Capsule [label="encodes"]; Toxin -> Virulence [label="contributes to"]; Capsule -> Virulence [label="contributes to"]; Ames -> SNPs [label="characterized by"]; Ames -> Morph_Variants [label="contains"]; } dot Caption: Genetic factors contributing to the virulence of Ames and Vollum strains.

Comparative Virulence

The Ames and Vollum strains are both highly virulent, but studies comparing their lethality have yielded nuanced results depending on the animal model and the specific sub-strain used. Some research indicates that the Ames strain is more virulent than the Vollum 1B strain in mice, a difference attributed to the Ames pXO2 plasmid.[6][9] However, other studies have found the wild-type Vollum strain (ATCC 14578) to be as virulent as the Ames strain in various animal models, based on the 50% lethal dose (LD50).[10]

Table 1: Comparative Virulence of B. anthracis Strains

StrainAnimal ModelRoute of InfectionLD50 (Spores)Reference(s)
Ames Guinea PigIntramuscularNot specified, but vaccine efficacy was lower compared to Vollum 1B challenge.[11]
Vollum 1B Guinea PigIntramuscularNot specified, but vaccine was more efficacious against this strain.[11]
Ames MouseSubcutaneousHigher virulence observed in derivatives carrying Ames pXO2.[6][9]
Vollum 1B MouseSubcutaneousLower virulence observed in derivatives with Vollum 1B pXO2.[6][9]
Wild-type Vollum VariousVariousComparable to Ames strain.[10]

Experimental Protocols

Determination of LD50 in Animal Models

The median lethal dose (LD50) is a standard measure of virulence. The following is a generalized protocol for its determination.

  • Spore Preparation: B. anthracis strains are cultured on appropriate media to induce sporulation. Spores are harvested, washed, and quantified.

  • Animal Models: Groups of susceptible animals (e.g., guinea pigs, mice) are used.

  • Challenge: Animals are challenged with serial dilutions of the spore preparation via a specific route of infection (e.g., subcutaneous, intramuscular, inhalation).

  • Observation: Animals are monitored for a defined period, and mortality is recorded.

  • Calculation: The LD50 is calculated using statistical methods, such as the Reed-Muench method.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spore_Prep [label="Spore Preparation\n(Culture and Harvest)", fillcolor="#FBBC05", fontcolor="#202124"]; Animal_Groups [label="Prepare Animal Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Challenge [label="Administer Serial Dilutions of Spores", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Observation [label="Monitor for Morbidity and Mortality", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate LD50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Spore_Prep; Spore_Prep -> Challenge; Animal_Groups -> Challenge; Challenge -> Observation; Observation -> Data_Analysis; Data_Analysis -> End; } dot Caption: A generalized workflow for determining the LD50 of B. anthracis strains.

Genetic Analysis and Strain Differentiation

Genetic differentiation between strains is crucial for epidemiological and forensic purposes.

  • DNA Extraction: High-quality genomic DNA is extracted from bacterial cultures.

  • PCR Amplification: Specific gene regions, including those containing known SNPs, are amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified DNA fragments are sequenced to identify genetic variations.

  • Whole-Genome Sequencing (WGS): For a comprehensive analysis, WGS can be performed to identify all genetic differences between strains.

  • Bioinformatic Analysis: Sequencing data is analyzed to identify SNPs, insertions, deletions, and other genetic markers that differentiate the strains.

Signaling Pathways in Anthrax Toxin-Mediated Pathogenesis

The pathogenesis of anthrax is largely mediated by the activities of lethal toxin (LT) and edema toxin (ET). These toxins disrupt key host signaling pathways.

// Nodes PA [label="Protective Antigen (PA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LF [label="Lethal Factor (LF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EF [label="Edema Factor (EF)", fillcolor="#FBBC05", fontcolor="#202124"]; Host_Cell [label="Host Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Host Cell Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endosome [label="Endosome", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKK [label="MAP Kinase Kinases (MAPKKs)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Cell_Lysis [label="Cell Lysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Edema [label="Edema", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PA -> Receptor [label="binds"]; Receptor -> Endosome [label="internalization"]; LF -> Endosome [label="co-internalized"]; EF -> Endosome [label="co-internalized"]; Endosome -> MAPKK [label="LF translocates and cleaves"]; Endosome -> cAMP [label="EF translocates and increases"]; MAPKK -> Cell_Lysis [label="leads to"]; cAMP -> Edema [label="leads to"]; } dot Caption: Simplified signaling pathways of anthrax toxins in a host cell.

Conclusion

The RMR-1029 preparation of the Ames strain and the Vollum strain of Bacillus anthracis are both highly virulent and have played significant roles in the history of anthrax research. While they share the fundamental virulence factors of anthrax toxin and a protective capsule, they exhibit subtle but important differences in their genetic makeup and, in some contexts, their pathogenic potential. The Ames strain, particularly as represented by RMR-1029, is characterized by specific genetic markers and has been shown to be highly virulent, with its pXO2 plasmid potentially contributing to increased pathogenicity. The Vollum strain, with its long history of use in research, remains a critical comparator strain. A thorough understanding of the distinctions between these strains is essential for the continued development of effective vaccines, therapeutics, and diagnostic tools against this potent pathogen.

References

Comparative Forensic Analysis of Morphological Variants in Bacillus anthracis Ames Strain RMR-1029

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Forensic Scientists

This guide provides a comparative analysis of the morphological variants of Bacillus anthracis Ames strain found in the spore preparation designated RMR-1029, which was a key piece of evidence in the 2001 Amerithrax investigation. The distinct phenotypes and associated genetic mutations of these variants served as crucial forensic markers to differentiate and link samples. This document summarizes the phenotypic and genotypic characteristics of these variants, outlines the experimental protocols used for their identification, and presents the logical workflow of the forensic analysis.

Comparative Analysis of Morphological and Genetic Characteristics

During the investigation, four distinct morphological variants (morphotypes) were identified from the evidentiary material and subsequently from flask RMR-1029.[1] These variants, designated A, B, C/D, and E, were distinguished from the wild-type B. anthracis Ames strain by their colony appearance and reduced ability to sporulate (oligosporogenic phenotype).[1] The key differentiating features are summarized below.

MorphotypeColony MorphologySporulation PhenotypeGenetic MutationLocus
Wild-Type Gray-white, typical ground-glass appearanceNormalNoneN/A
A Large, spreading, yellow or yellow-gray colonies.[1]OligosporogenicTandem duplication of an 822-bp region.[1]Chromosome
B Large, spreading, yellow or yellow-gray colonies.[1]OligosporogenicSingle Nucleotide Polymorphism (SNP) in the promoter region of the spo0F gene.[2]Chromosome
C/D Large, spreading, yellow or yellow-gray colonies.[1]OligosporogenicIn-frame deletion or SNP in the sensor histidine kinase gene (GBAA_2291).[2]Chromosome
E Round, compact, dense, opaque colonies.[1][2]Oligosporogenic, temperature-sensitive.[3]9-bp or 21-bp in-frame deletion in a Rap phosphatase family protein gene.[2][3]pXO1 Plasmid

Experimental Protocols

The identification and characterization of the morphological variants relied on a combination of classical microbiology and modern molecular genetics techniques.

Cultivation and Observation of Colony Morphology

Objective: To culture B. anthracis from spore samples to observe and differentiate colony morphologies.

Methodology:

  • Sample Preparation: Spore-containing samples were suspended in a suitable sterile buffer, such as phosphate-buffered saline (PBS).

  • Inoculation: The spore suspension was plated onto Sheep Blood Agar (SBA) plates.

  • Incubation: Plates were incubated at 35-37°C under aerobic conditions.[1]

  • Observation: Colonies were examined at 18-24 hours and up to 36-48 hours for morphological characteristics, including size, shape, color, and texture.[1] Wild-type colonies typically appear gray-white with a ground-glass texture, while the variants exhibit distinct phenotypes as described in the table above.[1]

Whole-Genome Sequencing (WGS)

Objective: To identify the genetic mutations responsible for the variant phenotypes.

Methodology:

  • DNA Extraction: Genomic DNA was extracted from pure cultures of each morphological variant.

  • Library Preparation and Sequencing: DNA sequencing libraries were prepared and sequenced using Sanger sequencing or high-throughput sequencing platforms.

  • Bioinformatic Analysis: The resulting sequences were assembled and compared to the genome of a reference strain, the B. anthracis Ames Ancestor, to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations.[1]

PCR-Based Assays for Variant Detection

Objective: To develop and utilize rapid and specific assays for the detection of the identified genetic mutations in a large number of samples.

Methodology:

  • Primer Design: PCR primers were designed to specifically amplify the regions containing the identified mutations for each variant.

  • PCR Amplification: PCR was performed on DNA extracted from samples. The reaction mixture typically contained DNA template, primers, dNTPs, Taq DNA polymerase, and PCR buffer.

  • Thermocycling Conditions: The PCR was run with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.

  • Analysis: The PCR products were analyzed by gel electrophoresis to determine the presence and size of the amplicons, which would indicate the presence or absence of the specific mutation. For example, a PCR assay was designed for morphotype A where an amplicon would only be produced if the duplication was present.[1]

Multiple-Locus Variable-Number Tandem Repeat Analysis (MLVA)

Objective: To genotype B. anthracis isolates to determine their genetic relatedness.

Methodology:

  • Locus Selection: A standardized set of eight variable-number tandem repeat (VNTR) loci (six chromosomal and two plasmid) were targeted.

  • Multiplex PCR: Fluorescently labeled primers were used to amplify the VNTR loci in multiplex PCR reactions.

  • Fragment Analysis: The size of the fluorescently labeled PCR products was determined using capillary electrophoresis on an automated DNA sequencer.

  • Genotyping: The allele sizes for each locus were used to generate a genotype for each isolate, which could then be compared to a database of known genotypes.

Forensic Investigation Workflow

The comparative analysis of the morphological variants was a critical component of the Amerithrax investigation. The workflow followed a logical progression from initial observation to the establishment of a forensic link.

Forensic_Workflow cluster_evidence Evidence Processing cluster_analysis Variant Characterization cluster_screening Repository Screening Ev_Sample Anthrax Letter Spore Samples Culture Culture on Sheep Blood Agar Ev_Sample->Culture Inoculation Observation Observation of Colony Morphology Culture->Observation Incubation Isolation Isolation of Morphological Variants Observation->Isolation Discovery of Variants WGS Whole-Genome Sequencing Isolation->WGS Mutation_ID Identification of Genetic Mutations WGS->Mutation_ID Comparative Genomics Assay_Dev Development of Variant-Specific PCR Assays Mutation_ID->Assay_Dev Screening High-Throughput Screening with PCR Assays Assay_Dev->Screening Repository Collection of B. anthracis Ames Strain Repository Repository->Screening RMR1029_ID Identification of RMR-1029 as the Source Screening->RMR1029_ID Positive Match

Caption: Forensic workflow from evidence processing to source identification.

Signaling Pathway of Sporulation Initiation in B. anthracis

The genetic mutations in three of the four morphological variants were found to be in genes that regulate the initiation of sporulation, a key developmental process in B. anthracis.[1] The mutations likely disrupt the normal phosphorylation cascade that controls the master regulator of sporulation, Spo0A.

Sporulation_Pathway cluster_mutations Sites of Mutations in Morphological Variants SensorKinase Sensor Histidine Kinase (GBAA_2291) Spo0F Spo0F SensorKinase->Spo0F Phosphorylation Spo0B Spo0B Spo0F->Spo0B Phosphotransfer Spo0A Spo0A Spo0B->Spo0A Phosphotransfer Sporulation Sporulation Spo0A->Sporulation Activation Rap Rap Phosphatase (pXO1_0205) Rap->Spo0F Dephosphorylation mutC_D Morphotype C/D Mutation mutB Morphotype B Mutation (spo0F promoter) mutE Morphotype E Mutation

Caption: Simplified phosphorelay pathway for sporulation initiation in B. anthracis.

References

Cross-validation of sequencing results from different platforms for RMR-1029

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Cross-Validation of Sequencing Results for RMR-1029

Introduction

In high-stakes forensic investigations, the accuracy and reliability of genomic data are paramount. The 2001 Amerithrax investigation, which identified a specific flask of Bacillus anthracis, designated RMR-1029, as the parent material for the spores used in the attacks, underscored the critical role of microbial forensics.[1][2][3][4] The investigation relied on identifying specific genetic mutations within the RMR-1029 spore population.[1] This guide provides a comparative analysis of cross-validating sequencing results for a forensic sample like RMR-1029 using different sequencing platforms. We present a hypothetical study employing two distinct Next-Generation Sequencing (NGS) technologies—a short-read platform (mimicking Illumina technology) and a long-read platform (mimicking Oxford Nanopore technology)—to highlight the strengths and weaknesses of each in a forensic context.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols outline a hypothetical workflow for the genomic analysis of the B. anthracis Ames strain from a sample analogous to RMR-1029.

DNA Extraction from B. anthracis Spores

A robust DNA extraction protocol is crucial for obtaining high-quality DNA from resilient spores.

  • Spore Inactivation: Spores are first inactivated using a validated protocol, such as gamma irradiation or a chemical treatment like formalin, to ensure sample safety.

  • Spore Lysis:

    • Resuspend 1x10⁸ spores in a lysis buffer containing lysozyme and mutanolysin.

    • Incubate for 2 hours at 37°C to enzymatically digest the spore coat.

    • Add Proteinase K and SDS, followed by incubation for 1 hour at 56°C to lyse the cells and digest proteins.

    • Perform mechanical disruption using bead beating with 0.1 mm silica beads for 5 minutes to ensure complete lysis.

  • DNA Purification:

    • Use a phenol-chloroform-isoamyl alcohol extraction to remove cellular debris and proteins.

    • Precipitate DNA with isopropanol and wash with 70% ethanol.

    • Resuspend the purified DNA in a TE buffer.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

Short-Read Sequencing Protocol (Illumina-based)
  • Library Preparation:

    • Fragment 1 µg of high-quality genomic DNA to an average size of 350 bp using enzymatic digestion or sonication.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters with unique dual indexes.

    • Use PCR to amplify the library, typically for 8-10 cycles.

    • Purify the amplified library using magnetic beads to remove adapter-dimers and other contaminants.

  • Sequencing:

    • Quantify the final library and pool multiple samples.

    • Sequence the library on an Illumina MiSeq or NovaSeq platform to generate 2x150 bp paired-end reads.

Long-Read Sequencing Protocol (Oxford Nanopore-based)
  • Library Preparation:

    • Use 1-1.5 µg of high-molecular-weight genomic DNA. Avoid fragmentation steps.

    • Perform DNA repair and end-prep using the NEBNext Companion Module for Oxford Nanopore Technologies.

    • Ligate sequencing adapters to the prepared DNA ends.

  • Sequencing:

    • Prime a MinION or GridION flow cell.

    • Load the prepared library onto the flow cell and commence sequencing.

    • Monitor the sequencing run in real-time using the MinKNOW software.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data from the two sequencing platforms, focusing on metrics crucial for forensic genomic analysis.

Table 1: Sequencing Run and Quality Metrics

MetricShort-Read Platform (Illumina)Long-Read Platform (Oxford Nanopore)Forensic Implication
Total Data Yield (Gb) 15.212.8High yield ensures sufficient coverage for deep analysis.
Number of Reads 101.3 Million1.1 MillionReflects the fundamental difference between platforms.
Mean Read Length (bp) 14811,500Long reads are superior for resolving complex genomic regions.
Mean Read Quality (Phred) Q34Q12Short reads offer higher per-base accuracy.
Genome Coverage >500x>400xBoth provide excellent depth for high-confidence variant calls.

Table 2: Variant Calling and Assembly Performance

MetricShort-Read Platform (Illumina)Long-Read Platform (Oxford Nanopore)Forensic Implication
SNPs Detected 1213High concordance; long reads may identify variants in repetitive regions.
Indels Detected 38Long reads show superior sensitivity for insertion/deletion detection.
Assembly Contigs 51 (single circular chromosome)Long reads enable complete, closed genome assembly.
N50 Value (Mb) 2.15.2Demonstrates superior assembly contiguity with long reads.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz illustrate key processes and relationships in the forensic analysis of RMR-1029.

experimental_workflow cluster_sample Sample Preparation cluster_sequencing Sequencing Platforms cluster_short Short-Read cluster_long Long-Read cluster_analysis Data Analysis & Comparison spores RMR-1029 (B. anthracis Spores) extraction DNA Extraction spores->extraction dna Purified gDNA extraction->dna lib_short Library Prep dna->lib_short lib_long Library Prep dna->lib_long seq_short Sequencing lib_short->seq_short data_short Short-Read Data seq_short->data_short seq_long Sequencing lib_long->seq_long data_long Long-Read Data seq_long->data_long compare Comparative Analysis (Variant Calling, Assembly) data_short->compare data_long->compare conclusion conclusion compare->conclusion Final Report

Caption: Experimental workflow for cross-platform sequencing validation.

logical_relationship cluster_evidence Evidence cluster_reference Reference Samples cluster_analysis Genomic Analysis letters Anthrax Letters sequencing Whole Genome Sequencing letters->sequencing rmr1029 Flask RMR-1029 rmr1029->sequencing repo FBI Repository (Other Ames Strains) repo->sequencing mutation_id Identification of Unique Genetic Mutations sequencing->mutation_id comparison Comparative Genomics mutation_id->comparison conclusion Conclusion: Letters derived from RMR-1029 parent material comparison->conclusion

Caption: Logical flow of the genomic investigation linking letters to RMR-1029.

Discussion and Conclusion

This guide demonstrates a hypothetical cross-validation framework for high-consequence forensic genomic investigations.

  • Short-Read Platforms provide high per-base accuracy and deep coverage, making them excellent for confident single nucleotide polymorphism (SNP) detection. Their high data output is cost-effective for screening large numbers of samples.

  • Long-Read Platforms excel at resolving complex genomic structures and detecting larger structural variants, such as insertions and deletions. Their ability to produce a complete, closed genome assembly is invaluable for understanding the overall genomic context and identifying rearrangements that might be missed by short reads.

References

Comparative Virulence Analysis: Bacillus anthracis RMR-1029 and Ames Strains

Author: BenchChem Technical Support Team. Date: November 2025

A definitive, direct experimental comparison of the virulence between the RMR-1029 spore preparation and a standard Ames strain has not been published in peer-reviewed literature. The majority of research on RMR-1029, the strain identified in the 2001 anthrax attacks, has focused on its genetic makeup for forensic tracking rather than a systematic, quantitative comparison of its pathogenic capabilities against other Ames isolates. This guide, therefore, provides a detailed overview of the known characteristics of the Ames strain, the unique features of the RMR-1029 preparation, and a discussion of the factors that could influence virulence, supported by available experimental data.

Introduction to Bacillus anthracis Ames and RMR-1029

The Ames strain of Bacillus anthracis is one of 89 known strains of the bacterium.[1] It was originally isolated from a deceased 14-month-old heifer in Texas in 1981.[1] Due to its high virulence, the Ames strain has become a "gold standard" for anthrax research, particularly in the development and testing of vaccines and therapeutics.[1] Its pathogenicity is primarily attributed to two large plasmids: pXO1, which encodes the three components of the anthrax toxin (protective antigen, lethal factor, and edema factor), and pXO2, which carries the genes for the synthesis of an antiphagocytic poly-D-glutamic acid capsule.[1]

The designation "RMR-1029" refers to a specific flask containing a large batch of purified Ames strain spores maintained at the United States Army Medical Research Institute of Infectious Diseases (USAMRIID).[2][3] This preparation was identified as the parent material for the spores used in the 2001 anthrax attacks.[4][5][6] A key characteristic of the RMR-1029 flask was its heterogeneity; it was a pooled collection of spores from multiple production runs and contained subpopulations with distinct colony morphologies and genetic mutations.[2][5][7] While these mutations were crucial for the forensic investigation, their impact on the overall virulence of the RMR-1029 preparation has not been quantitatively determined in comparison to a homogenous, wild-type Ames strain.

Quantitative Virulence Data for the Ames Strain

The following table summarizes publicly available data on the virulence of the B. anthracis Ames strain from various animal model studies. It is important to note that these values can vary based on the animal model, route of administration, and specific laboratory protocols. No equivalent data is available for a direct comparison with the RMR-1029 preparation.

ParameterAnimal ModelRoute of AdministrationValueReference
LD50Cynomolgus MacaqueInhalation (aerosol)~8,000 - 10,000 spores[8]
LD50RabbitInhalation (aerosol)84-133 LD50 challenge dose used in vaccine studies[9]
LD50Mouse (A/J and DBA/2J)Subcutaneous~10^3 spores (for Sterne strain, a related toxigenic but non-encapsulated strain)
LD50Mouse (various inbred strains)SubcutaneousLow values (5-30 spores) for virulent, encapsulated strains like Vollum 1B
Toxin IndependenceMouseSubcutaneous & IntratrachealVirulence of the Ames strain was found to be toxin-independent in these models, as a mutant lacking the protective antigen (and thus unable to form toxins) had an identical LD50 to the parent strain.[10][11]

Experimental Protocols

Determination of LD50 in a Murine Model (Subcutaneous Injection)

This protocol is a generalized representation based on methodologies described in the literature for determining the 50% lethal dose (LD50) of B. anthracis spores in mice.

  • Spore Preparation: B. anthracis Ames strain spores are prepared from cultures grown on appropriate media to induce sporulation. Spores are then harvested, washed, and purified to remove vegetative cell debris. The concentration of viable spores is determined by plating serial dilutions and counting colony-forming units (CFU).

  • Animal Subjects: Groups of 6- to 8-week-old mice (e.g., BALB/c or A/J strains) are used. A minimum of five dose groups are typically used for the analysis.

  • Inoculation: Spores are diluted in a sterile vehicle (e.g., phosphate-buffered saline). Animals are injected subcutaneously in the dorsal neck region with a specific volume containing the desired number of spores.

  • Observation: Animals are monitored at least twice daily for a period of 14 to 21 days for signs of illness and mortality.

  • Data Analysis: The LD50, the dose at which 50% of the animals in a group succumb to the infection, is calculated using a statistical method such as probit analysis or the Reed-Muench method.

In Vitro Toxin Production Assay

This protocol outlines a general method for comparing the production of anthrax toxins between different bacterial preparations.

  • Bacterial Culture: B. anthracis strains of interest are grown in a defined culture medium under conditions known to promote toxin production (e.g., bicarbonate-containing medium under increased CO2).

  • Sample Collection: At various time points during the growth phase, samples of the culture supernatant are collected by centrifugation to remove bacterial cells.

  • Quantification of Protective Antigen (PA): The concentration of PA in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA). This involves coating a microtiter plate with an anti-PA antibody, adding the culture supernatant, followed by a secondary enzyme-linked anti-PA antibody, and then a substrate to produce a measurable color change. The intensity of the color is proportional to the amount of PA present.

  • Quantification of Lethal Factor (LF) and Edema Factor (EF): Similar ELISA-based methods can be used to quantify LF and EF concentrations in the culture supernatants, using antibodies specific to each toxin component.

Potential Impact of RMR-1029 Heterogeneity on Virulence

The RMR-1029 preparation was not a uniform population of Ames spores. It contained at least four distinct subpopulations with genetic mutations.[6][7] These mutations were found in genes related to sporulation pathways.[7] While the forensic investigation focused on these mutations as unique identifiers, their effect on virulence is unknown.

Theoretically, a heterogeneous population of spores could have a different virulence profile than a homogenous one. For example:

  • Altered Sporulation/Germination: Mutations affecting sporulation could alter the efficiency with which spores are produced or their ability to germinate within a host, a critical step in initiating infection.

  • Synergistic or Antagonistic Interactions: Different subpopulations could potentially interact within the host, although this is highly speculative.

  • Selection Pressure: The process of preparing the large batch of spores in RMR-1029 may have inadvertently selected for variants with altered characteristics.

A recent study has suggested that the number of virulence plasmids (pXO1 and pXO2) can vary between B. anthracis strains and that a higher copy number may be associated with increased virulence.[12] It is unknown if the subpopulations within RMR-1029 differed in their plasmid copy numbers.

Signaling Pathways in Anthrax Pathogenesis

The toxins produced by B. anthracis directly interfere with host cell signaling pathways, which is central to its pathogenesis. The following diagram illustrates the mechanism of action of anthrax lethal toxin and edema toxin.

Anthrax_Toxin_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol PA Protective Antigen (PA) Receptor Host Cell Receptor (ANTXR1/2) PA->Receptor 1. Binds LF Lethal Factor (LF) LF->Receptor 3a. Binds to PA Heptamer EF Edema Factor (EF) EF->Receptor 3b. Binds to PA Heptamer Receptor->Receptor 2. Heptamerizes MAPKK MAP Kinase Kinases (MAPKKs) Receptor->MAPKK 4. LF translocated to cytosol cAMP Cyclic AMP (cAMP) Receptor->cAMP 5. EF translocated to cytosol Downstream Downstream Signaling MAPKK->Downstream Cleaves & Inactivates PKA Protein Kinase A (PKA) cAMP->PKA Activates Edema Edema PKA->Edema Causes Ion Efflux Apoptosis Apoptosis Downstream->Apoptosis Leads to invis1->MAPKK Lethal Toxin invis1->cAMP Edema Toxin

Caption: Mechanism of action of anthrax lethal and edema toxins.

Conclusion

While the RMR-1029 preparation is genetically well-characterized as a heterogeneous population of the Ames strain, there is a lack of publicly available, direct experimental data to definitively conclude that it is more or less virulent than a standard, homogenous Ames strain. The virulence of the Ames strain is well-established and serves as a benchmark for anthrax research. The genetic variations within RMR-1029, while critical for forensic identification, have an unquantified impact on its pathogenicity. Future research involving direct, controlled comparisons would be necessary to resolve this question. Researchers and drug development professionals should continue to consider the standard Ames strain as a highly virulent benchmark for their studies, while acknowledging that specific preparations, such as RMR-1029, may possess unique characteristics due to their production and handling history.

References

Comparative Proteomics of Bacillus anthracis Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative proteomic analysis involving Bacillus anthracis strain RMR-1029 is not publicly available. Extensive searches for quantitative proteomic data specific to the RMR-1029 strain have not yielded any datasets. This strain is primarily documented in the context of the 2001 anthrax attacks investigation, with a focus on its genetic characteristics rather than its proteome.

Therefore, this guide provides a framework for conducting and interpreting comparative proteomic studies of other well-documented Bacillus anthracis strains, such as the Ames and Sterne strains. The methodologies and principles outlined here would be directly applicable to a comparative analysis including RMR-1029, should its proteomic data become available.

Introduction to Bacillus anthracis Proteomics

Bacillus anthracis, the causative agent of anthrax, is a Gram-positive, spore-forming bacterium. Its virulence is largely attributed to the pXO1 and pXO2 plasmids, which encode for toxin components and a poly-γ-D-glutamic acid capsule, respectively. Comparative proteomics is a powerful tool to understand the differences in protein expression that contribute to the varying virulence and physiological characteristics among different B. anthracis strains.

Such studies can reveal:

  • Differentially expressed proteins related to virulence.

  • Key proteins involved in sporulation and germination.

  • Novel targets for diagnostics, therapeutics, and vaccine development.

  • Cellular responses to environmental or host-like conditions.

Comparative Proteomic Analysis: B. anthracis Ames vs. Sterne Strains

A common comparative study in B. anthracis proteomics involves the virulent Ames strain and the attenuated Sterne strain, which lacks the pXO2 plasmid and is therefore unencapsulated.

Quantitative Data Summary

While specific datasets for RMR-1029 are unavailable, the following table illustrates how quantitative data from a hypothetical comparative proteomic study of the Ames and Sterne strains could be presented. The values are for illustrative purposes only.

Protein ID (UniProt)Gene NameProtein NameFunctionFold Change (Ames/Sterne)p-value
P0C1A0pagAProtective antigenToxin component5.2<0.01
Q817U5lefLethal factorToxin component4.8<0.01
P13531cyaEdema factorToxin component3.5<0.01
Q817X4capBCapsule biosynthesis protein BCapsule synthesisNot Detected in Sterne-
Q81G55sodA1Superoxide dismutase [Mn]Oxidative stress response1.2>0.05
Q81I91spo0ASporulation initiation phosphotransferaseSporulation control0.9>0.05

Note: This table is a hypothetical representation and does not reflect actual experimental data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of proteomic studies. Below are generalized protocols for key experiments in the comparative proteomics of B. anthracis.

Bacterial Culture and Spore/Vegetative Cell Preparation
  • Strain Culturing: B. anthracis strains (e.g., Ames, Sterne) are cultured in appropriate media, such as Brain Heart Infusion (BHI) broth or on agar plates. For studies mimicking host conditions, specialized media and culture conditions (e.g., increased CO2) are employed.

  • Vegetative Cell Harvesting: Cells are harvested during the mid-logarithmic growth phase by centrifugation. The cell pellets are washed multiple times with a sterile buffer (e.g., phosphate-buffered saline) to remove media components.

  • Spore Preparation: To induce sporulation, vegetative cells are grown on a nutrient-deficient medium. Spores are harvested and purified to remove vegetative cell debris.

Protein Extraction
  • Lysis of Vegetative Cells: Cell pellets are resuspended in a lysis buffer containing detergents (e.g., SDS), reducing agents (e.g., DTT), and protease inhibitors. Lysis is typically achieved through mechanical disruption, such as bead beating or sonication.

  • Extraction from Spores: Due to their resilient nature, spores require more rigorous extraction methods. A common technique involves bead beating with glass or zirconia beads in a strong extraction buffer.

Protein Digestion and Peptide Preparation
  • Protein Quantification: The total protein concentration in the extracts is determined using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced with DTT and then alkylated with iodoacetamide to prevent refolding.

  • Enzymatic Digestion: Proteins are digested into peptides, typically using trypsin, which cleaves after lysine and arginine residues.

  • Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction cartridges.

Mass Spectrometry Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by reverse-phase liquid chromatography and introduced into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions in a full scan are selected for fragmentation (MS/MS).

Data Analysis
  • Database Searching: The raw MS/MS data is processed using search algorithms (e.g., Sequest, MaxQuant) to identify peptides by matching the experimental spectra against a protein database for B. anthracis.

  • Protein Identification and Quantification: Peptides are assembled into protein identifications. Quantitative analysis is performed using either label-free quantification (LFQ) or isotopic labeling methods (e.g., TMT, SILAC) to determine the relative abundance of proteins between strains.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify proteins that are significantly differentially expressed.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental and logical flows.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_processing Proteomic Processing cluster_analysis Data Analysis cluster_output Results Culture B. anthracis Strains (e.g., Ames, Sterne) Harvest Harvest Cells/Spores Culture->Harvest Extract Protein Extraction Harvest->Extract Digest Protein Digestion Extract->Digest PeptidePrep Peptide Cleanup Digest->PeptidePrep LCMS LC-MS/MS Analysis PeptidePrep->LCMS DataProc Data Processing & Identification LCMS->DataProc Quant Quantification & Statistics DataProc->Quant Results Differentially Expressed Proteins Quant->Results

Caption: General workflow for comparative proteomic analysis of B. anthracis strains.

Logical Relationship of Virulence Factors

Virulence_Factors pXO1 pXO1 Plasmid Toxin Anthrax Toxin Components pXO1->Toxin pXO2 pXO2 Plasmid Capsule Poly-γ-D-glutamic Acid Capsule pXO2->Capsule Virulence Full Virulence (e.g., Ames Strain) Toxin->Virulence Attenuated Attenuated Virulence (e.g., Sterne Strain) Toxin->Attenuated Capsule->Virulence

Caption: Relationship between virulence plasmids and key virulence factors in B. anthracis.

Conclusion

While a direct comparative proteomic analysis of B. anthracis RMR-1029 is currently not possible due to the lack of public data, the framework presented here provides a comprehensive guide for researchers interested in the comparative proteomics of B. anthracis. By applying these methodologies, scientists can continue to unravel the complex proteomic landscape of this important pathogen, leading to a better understanding of its virulence and the development of new countermeasures. Should proteomic data for RMR-1029 become available, these protocols and analytical strategies will be invaluable for its characterization and comparison with other strains.

Validating the FBI's Scientific Conclusions on RMR-1029: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison and analysis of the scientific evidence used by the Federal Bureau of Investigation (FBI) to conclude that the Bacillus anthracis spores in flask RMR-1029 were the parent material for the 2001 anthrax letter attacks. We will delve into the experimental data, present the methodologies employed, and explore alternative interpretations of the findings, particularly those raised by the National Research Council (NRC) of the National Academies.

Executive Summary

Data Presentation: Genetic Markers in the Anthrax Investigation

The core of the FBI's scientific investigation hinged on the discovery of rare, distinct colony morphologies of B. anthracis grown from the letter spores. These variants, not typically seen in the wild-type Ames strain, provided a unique signature to trace the origin of the material. Whole-genome sequencing of these variants identified specific genetic mutations responsible for their unique phenotypes. The following table summarizes the key genetic markers used in the investigation.

Morphological Variant (Morphotype)Associated Gene/LocusMutation DescriptionFunctional Impact
Morphotype A UnknownNot a single nucleotide polymorphism (SNP)Altered colony morphology
Morphotype B spo0F promoter regionSingle Nucleotide Polymorphism (SNP)Affects a key regulatory protein in the sporulation cascade[5]
Morphotypes C/D Sensor histidine kinase (GBAA_2291)In-frame deletion (Morph D) or SNP causing truncation (Morph C)Likely involved in signal transduction and sporulation[5]
Morphotype E pXO1 plasmid - Rap phosphatase family protein (GBAA_pXO1_0205)9 or 21 bp deletionMay influence plasmid stability or sporulation[5]

Experimental Protocols

The identification and characterization of these genetic markers involved a multi-step process, pioneering the field of microbial forensics.

1. Microbiological Analysis and Isolation of Morphological Variants:

  • Culturing: Spore samples from the letters were cultured on Sheep Blood Agar (SBA).

  • Observation: Cultures were incubated for extended periods (e.g., 36 hours) to allow for the development of distinct colony morphologies[4].

  • Isolation: Individual colonies exhibiting unique morphologies were isolated for further analysis.

2. Whole-Genome Sequencing and Comparative Genomics:

  • DNA Extraction: Genomic DNA was extracted from the isolated morphological variants and the wild-type B. anthracis Ames strain.

  • Sequencing: Whole-genome shotgun sequencing was performed to determine the complete DNA sequence of the variants[6][7].

  • Comparative Analysis: The genome sequences of the variants were compared to the reference sequence of the B. anthracis Ames "Ancestor" strain to identify genetic differences (SNPs, insertions, deletions)[5][7].

3. Development of High-Throughput Screening Assays:

  • Assay Design: Based on the identified genetic mutations, quantitative Polymerase Chain Reaction (qPCR) assays were designed to specifically detect the presence of each of the four variant genotypes[4][6][8].

  • Repository Screening: These high-throughput assays were used to screen over 1,000 Ames strain samples collected from various laboratories and stored in an FBI repository[2][6]. The goal was to find a sample that contained the same combination of variants as the letter spores.

Mandatory Visualization

The following diagrams illustrate the logical framework of the FBI's investigation and the scientific counterarguments.

FBI_Investigation_Logic cluster_evidence Evidence from Letters cluster_investigation FBI's Investigative Process cluster_conclusion Conclusions letter_spores Anthrax Spores in Letters morph_variants Discovery of Unique Morphological Variants letter_spores->morph_variants Culturing genetic_markers Identification of Specific Genetic Mutations morph_variants->genetic_markers Whole-Genome Sequencing screening Screening of Repository with Mutation-Specific Assays genetic_markers->screening repository Creation of Ames Strain Repository (>1000 samples) repository->screening rmr1029_match RMR-1029 is the only sample containing all four mutations screening->rmr1029_match fbi_conclusion FBI Conclusion: RMR-1029 is the parent material rmr1029_match->fbi_conclusion nrc_critique NRC Critique: Evidence is consistent, but not definitive proof fbi_conclusion->nrc_critique

Parallel_Evolution cluster_fbi FBI's Hypothesis: Direct Lineage cluster_nrc NRC's Alternative Hypothesis: Parallel Evolution cluster_implication Implication rmr1029 RMR-1029 (containing mutations A, B, C, D) letter_anthrax Letter Anthrax (containing mutations A, B, C, D) rmr1029->letter_anthrax is the parent of ames_ancestor Common Ames Strain Ancestor lab_growth1 Independent Laboratory Growth (e.g., in RMR-1029) ames_ancestor->lab_growth1 lab_growth2 Independent Laboratory Growth (in another lab's culture) ames_ancestor->lab_growth2 mutations1 Mutations A, B, C, D arise lab_growth1->mutations1 mutations2 Similar Mutations (A, B, C, D) arise independently lab_growth2->mutations2 implication Genetic similarity does not equivocally prove a direct lineage. mutations2->implication

Caption: Comparison of the FBI's direct lineage hypothesis with the NRC's parallel evolution hypothesis.

Comparison of Conclusions

The FBI's Stance:

The National Research Council's Assessment:

  • Possibility of Parallel Evolution: The NRC argued that the mutations found in the letter spores and RMR-1029 could have arisen independently in different laboratory cultures of the Ames strain[1][2]. The selective pressures of laboratory growth could favor the emergence of similar sporulation-related mutations.

  • Incomplete Sampling: The FBI's repository, though extensive, may not have contained samples from every laboratory that possessed the Ames strain. Therefore, another source with the same genetic signature could have existed.

  • Lack of Definitive Exclusion: The scientific data alone could not definitively rule out other sources for the letter anthrax[1].

Conclusion

However, as highlighted by the National Research Council, the scientific evidence, when viewed in isolation, does not provide absolute proof. The alternative hypothesis of parallel evolution remains a plausible, though unproven, explanation for the observed genetic similarities. For the scientific community, this case underscores the importance of considering evolutionary processes and the statistical limitations of source attribution in microbial forensics. It serves as a critical case study for the rigorous validation and interpretation of scientific evidence in complex investigations.

References

A Comparative Analysis of Spore Preparation Methodologies for Bacillus anthracis, with Reference to the RMR-1029 Batch

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Microbiology and Biodefense

This guide provides a comparative overview of methodologies for the preparation of Bacillus anthracis spores. As a central point of reference, we will consider the preparation process used for the RMR-1029 spore batch, a material of significant interest in forensic microbiology. This batch was identified as the parent material for the B. anthracis spores used in the 2001 anthrax letter attacks.[1][2][3][4][5] The objective of this document is to present a side-by-side comparison of the RMR-1029 preparation methodology with other common laboratory techniques for sporulation and purification of Bacillus species.

The information is intended for a scientific audience and aims to provide objective data to inform research and development in relevant fields.

Comparative Overview of Spore Preparation Techniques

The production of high-quality spore preparations is critical for a variety of research applications, from the development of vaccines and therapeutics to the validation of decontamination protocols. The ideal preparation method yields a high concentration of pure, viable, and stable spores. Key parameters for comparison include spore yield, purity, viability, and the required time and resources.

The RMR-1029 batch was the result of a large-scale production effort, involving the pooling of multiple production runs.[1][6] In contrast, typical laboratory-scale preparations often prioritize different outcomes, such as maximizing sporulation efficiency for a specific strain or achieving the highest possible purity for analytical purposes.

Data Presentation: Quantitative Comparison of Spore Preparation Methods

The following table summarizes key quantitative data associated with the RMR-1029 preparation method and two common alternative laboratory-scale methods. Data for the alternative methods are derived from published studies on Bacillus sporulation.

ParameterRMR-1029 Preparation MethodHigh-Yield Laboratory Method (e.g., using DSM)High-Purity Laboratory Method
Spore Yield (CFU/mL) ~3 x 10¹⁰[1][6]2–3 x 10⁹[7]Variable, dependent on purification steps
Purity (% Spores) Not explicitly stated, but intended for purity.Can reach ~90% after purification.[7]>95-100% after extensive washing and purification.
Sporulation Medium Leighton-Doi medium[8]Difco Sporulation Medium (DSM) is often optimal.[7]Various, including 2XSG and others.[7]
Incubation Time Not specified, but involved large-scale fermentation.Optimal maturation can range from 7 to 21 days.[7]Dependent on strain and medium.
Purification Method Not explicitly detailed, but implied purification.[5]Density gradient centrifugation, heat, sonication, lysozyme.[7]Repeated washing, density gradient centrifugation, chemical treatments.
Scale Large-scale (164 liters concentrated to ~1 liter).[1][6]Typically small to medium laboratory scale.Typically small laboratory scale.

Experimental Protocols

Method 1: RMR-1029 Preparation (Inferred Protocol)

This protocol is an inferred summary based on available documentation regarding the preparation of the RMR-1029 batch.[1][6][8]

1. Inoculum Preparation:

  • Bacillus anthracis Ames strain was streaked for isolation on Blood Agar Plates (BAPs) or Tryptic Soy Agar (TSA).[8]
  • Multiple colonies were picked, resuspended, and used to inoculate BAPs for confluent growth.[8]

2. Fermentation:

  • The confluent growth from BAPs was used to inoculate Leighton-Doi medium in bench-top fermentors.[8]
  • Fermentation was carried out over multiple production runs. The RMR-1029 batch was a conglomeration of 13 production runs from Dugway Proving Ground and 22 runs at USAMRIID.[1][6]

3. Concentration and Pooling:

  • A total of 164 liters of spore suspension was concentrated down to approximately 1 liter.[1][6]
  • The concentrated suspensions from the multiple runs were pooled to create the final RMR-1029 batch.[1]

4. Purification and Storage:

  • The specific purification methods are not detailed in the available documents, but the process aimed to produce purified spores.[5]
  • The final preparation was stored in a one-liter Erlenmeyer flask.[1][6]

Method 2: High-Yield Laboratory Sporulation and Purification

This protocol is a generalized method for achieving high yields of Bacillus spores, based on common laboratory practices.[7]

1. Inoculum Preparation:

  • A single colony of the desired Bacillus strain is used to inoculate a suitable broth medium.
  • The culture is grown overnight at 30-37°C with shaking.

2. Sporulation:

  • The overnight culture is used to inoculate a sporulation medium, such as Difco Sporulation Medium (DSM), at a 1:100 dilution.
  • The culture is incubated at 30°C or 37°C for 7-21 days with vigorous aeration. The optimal temperature and time may vary by strain.[7]

3. Spore Harvest and Purification:

  • The culture is centrifuged to pellet the spores and vegetative cells.
  • The pellet is resuspended in sterile, cold deionized water.
  • To remove vegetative cells, the suspension can be treated with lysozyme, sonication, or heat shock (e.g., 65°C for 30 minutes).[7]
  • Further purification is achieved through repeated washing with sterile water and density gradient centrifugation.

4. Quantification:

  • Spore yield is determined by plating serial dilutions and counting colony-forming units (CFU).
  • Purity is assessed by phase-contrast microscopy, counting the ratio of phase-bright spores to phase-dark vegetative cells.

Method 3: High-Purity Spore Preparation for Analytical Use

This protocol focuses on achieving the highest possible purity, which is often required for analytical techniques.

1. Sporulation:

  • Follow steps 1 and 2 of the High-Yield Laboratory Method. A nutrient-poor medium may be used to enhance sporulation efficiency.

2. Initial Harvest and Lysis of Vegetative Cells:

  • The culture is harvested by centrifugation.
  • The pellet is resuspended in a lysis buffer (e.g., containing lysozyme and a detergent) and incubated to break down remaining vegetative cells.

3. Nuclease Treatment:

  • To remove contaminating nucleic acids from lysed cells, the suspension is treated with DNase and RNase.

4. Density Gradient Centrifugation:

  • The spore suspension is layered onto a density gradient (e.g., using a solution like Hypaque-76) and centrifuged at high speed.
  • The band containing the pure spores is carefully collected.

5. Final Washing:

  • The collected spores are washed multiple times with sterile, ultrapure water to remove any residual gradient material and contaminants.
  • The final spore pellet is resuspended in a suitable buffer for storage.

6. Purity and Viability Assessment:

  • Purity is confirmed by microscopy and potentially by flow cytometry.
  • Viability is assessed by plating and CFU counting.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the generalized workflows for the spore preparation methods described above.

RMR1029_Workflow cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Processing Post-Fermentation Processing Isolate Streak for Isolation (BAP/TSA) Confluent Grow Confluent Plates Isolate->Confluent Ferment Inoculate Leighton-Doi Medium in Fermentors Confluent->Ferment MultipleRuns Multiple Production Runs (Dugway & USAMRIID) Ferment->MultipleRuns Pool Pool Runs MultipleRuns->Pool Concentrate Concentrate (164L to 1L) Pool->Concentrate Purify Purify Spores Concentrate->Purify Store Store Final Product (RMR-1029) Purify->Store

Caption: Workflow for the preparation of the RMR-1029 spore batch.

Lab_Workflow cluster_Growth Growth and Sporulation cluster_Purification Purification Inoculate Inoculate Broth Sporulate Incubate in Sporulation Medium (e.g., DSM) Inoculate->Sporulate Harvest Harvest by Centrifugation Sporulate->Harvest Wash Wash Spores Harvest->Wash Lyse Lyse Vegetative Cells (Heat/Enzymes/Sonication) Wash->Lyse Quantify Quantify Yield (CFU) AssessPurity Assess Purity (Microscopy) Density Density Gradient Centrifugation (Optional, for high purity) Lyse->Density Density->Quantify Density->AssessPurity

Caption: Generalized workflow for laboratory-scale spore preparation.

References

Safety Operating Guide

Proper Disposal Procedures for SD-1029: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling chemical compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While the designation "SD-1029" is ambiguous and may refer to several products, in a research and development context, it is most likely a specific identifier for a chemical compound, potentially "CI-1029," as listed in chemical databases. Due to the absence of a specific Safety Data Sheet (SDS) for a compound precisely labeled "this compound," this guide provides essential, step-by-step procedures for the proper disposal of research chemicals of this nature, based on general laboratory safety protocols.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding with any chemical disposal.

General Protocol for Chemical Waste Disposal

The following protocol outlines the fundamental steps for the safe handling and disposal of laboratory chemical waste.

Waste Identification and Segregation

The first step in proper waste management is accurate identification.

  • Characterize the Waste: Determine the chemical properties and potential hazards of the substance. For a research compound like CI-1029, which is an aromatic sulfur-containing compound, it should be treated as hazardous chemical waste.

  • Segregate Waste Streams: To prevent dangerous chemical reactions, never mix different types of chemical waste. Maintain separate, clearly labeled containers for different waste categories, such as:

    • Halogenated Organic Solvents

    • Non-Halogenated Organic Solvents

    • Aqueous Solutions (acidic, basic, neutral)

    • Solid Chemical Waste

Container Management

Proper containment is crucial to prevent leaks and spills.

  • Container Selection: Use containers that are chemically compatible with the waste they will hold. For many chemical wastes, high-density polyethylene (HDPE) carboys are a suitable option. The original product container can also be used for waste accumulation. Ensure the container is in good condition with a secure, tight-fitting lid.

  • Labeling: All chemical waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of all constituents (no abbreviations or chemical formulas)

    • The approximate percentage of each component

    • The date when waste was first added to the container

Safe Storage

Temporary storage of chemical waste in the laboratory must be done safely.

  • Designated Area: Store waste containers in a designated and well-ventilated satellite accumulation area that is away from general laboratory traffic.

  • Secondary Containment: All liquid chemical waste containers must be placed in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks.

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste. This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Disposal

Final disposal of chemical waste must be handled by trained professionals.

  • Contact EHS: Once a waste container is full (typically around 80% capacity to allow for expansion), or if it has been stored for a period defined by your institution (often 90-180 days), contact your EHS department to arrange for a waste pickup.

  • Empty Container Disposal: A chemical container is considered "empty" when all contents have been removed by normal methods and no more than one inch of residue remains at the bottom. To dispose of an empty container, it should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal, but always confirm with your institution's EHS guidelines. After rinsing, deface the label and dispose of the container as regular solid waste or according to your facility's procedures.

Key Disposal Parameters

ParameterGuideline
Waste Segregation Do not mix incompatible waste streams.
Container Type Chemically compatible, leak-proof, with a secure lid.
Labeling "Hazardous Waste" with full chemical names and percentages.
Storage Designated satellite accumulation area with secondary containment.
Disposal Request Contact EHS when the container is full or the storage time limit is reached.

Chemical Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of laboratory chemical waste.

G cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal A Identify Waste & Hazards B Select Compatible Container A->B C Label Container Correctly B->C D Add Waste to Container C->D E Store in Designated Area with Secondary Containment D->E F Container Full? E->F Periodically Check F->D No G Request EHS Pickup F->G Yes H EHS Manages Final Disposal G->H

Caption: A logical workflow for the proper disposal of laboratory chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of chemical waste, protecting themselves, their colleagues, and the environment.

Essential Safety and Logistical Information for Handling SD-1029

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of SD-1029, a JAK2 inhibitor. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in a laboratory setting. This guidance is based on standard laboratory safety protocols for potent chemical compounds.

Equipment Specification Purpose
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or dust particles of this compound.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact. Gloves should be changed frequently and immediately if contaminated.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the solid form of this compound to prevent inhalation of fine particles. A chemical fume hood should be the primary engineering control.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.

Operational Plan: Safe Handling and Storage

Strict adherence to the following procedures is essential for the safe handling and storage of this compound.

Engineering Controls:
  • Ventilation: All work with solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing (Solid Form): When weighing the powdered form of this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent, such as DMSO, to avoid splashing.[1] The recommended solubility in DMSO is 10 mg/mL.[1]

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.

Storage:
  • This compound should be stored at 2-8°C in a tightly sealed container.[1]

  • It is recommended to store the compound desiccated and protected from light.[1]

  • For reconstituted solutions, it is advised to aliquot and freeze them at -20°C. Stock solutions are reported to be stable for up to one month at -20°C.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: Unused this compound and any materials contaminated with it (e.g., gloves, pipette tips, empty vials) should be treated as hazardous chemical waste.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations in the experimental workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace Proceed handling_weigh Weigh Solid this compound prep_workspace->handling_weigh Proceed handling_solution Prepare Solution (e.g., in DMSO) handling_weigh->handling_solution Proceed handling_experiment Perform Experiment handling_solution->handling_experiment Proceed cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_dispose_waste Proceed cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe Proceed

Caption: Experimental workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.